molecular formula C15H12BrNO B6169136 KB-05 CAS No. 1956368-15-2

KB-05

Cat. No.: B6169136
CAS No.: 1956368-15-2
M. Wt: 302.16 g/mol
InChI Key: WFQQVUPOAKOTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KB-05 is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1956368-15-2

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

N-(4-bromophenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C15H12BrNO/c1-2-15(18)17(13-6-4-3-5-7-13)14-10-8-12(16)9-11-14/h2-11H,1H2

InChI Key

WFQQVUPOAKOTGT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

Foundational & Exploratory

Unlocking Covalent Drug Discovery: A Technical Guide to the Electrophilic Fragment KB-05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties of the electrophilic fragment KB-05, a valuable tool in the field of covalent drug discovery. By leveraging a reactive acrylamide warhead, this compound serves as a scout fragment for identifying ligandable cysteine residues across the proteome, paving the way for the development of novel covalent inhibitors. This document provides a comprehensive overview of this compound's characteristics, including its reactivity profile, experimental applications, and the biological pathways influenced by its protein targets.

Core Properties and Reactivity of this compound

This compound is a small molecule, or fragment, designed to covalently bind to nucleophilic amino acid residues on proteins, primarily cysteine. Its structure consists of two key moieties: an N-(4-bromophenyl)aniline recognition element and an acrylamide electrophile, often referred to as a "warhead". This combination allows this compound to first non-covalently associate with protein binding pockets and subsequently form a stable covalent bond with a nearby cysteine thiol.

To enhance its utility in chemical proteomics, this compound has been functionalized with an alkyne handle, creating KB05yne. This modification enables the use of click chemistry for the attachment of reporter tags, such as fluorophores or biotin, facilitating the detection and identification of protein targets.[1]

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.17 g/mol
Structure N-(4-bromophenyl)acrylamide[1][2]
Reactivity Profile of KB05yne

The reactivity of KB05yne has been extensively profiled using competitive chemical proteomics platforms. These studies compare the ability of KB05yne to label cysteine residues in complex cell lysates against a broadly reactive iodoacetamide (IA)-alkyne probe.

Protein TargetCell LineR value ([high]/[low]) KB05yneR value ([high]/[low]) IA-alkyneLiganded Cysteine
AKR1B10 H460< 2.0> 10Cys299
GCLC H460< 2.0> 5Cys136
HSP90AA1 H460< 2.0> 8Cys572
PGAM1 H460< 2.0> 6Cys20
PRDX1 H460< 2.0> 4Cys52

Table Note: An R value approaching 1.0 indicates hyperreactivity of the probe with the target cysteine. Data is derived from mass spectrometry-based activity-based protein profiling (MS-ABPP) experiments.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize and utilize the this compound electrophilic fragment.

Synthesis of N-(4-bromophenyl)acrylamide (this compound)

A general method for the synthesis of N-substituted acrylamides involves the reaction of an aniline derivative with acryloyl chloride in the presence of a base.

Materials:

  • 4-bromoaniline

  • Acryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4-bromoaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude N-(4-bromophenyl)acrylamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][3]

Gel-Based Activity-Based Protein Profiling (Gel-ABPP)

This technique is used to visualize the protein targets of KB05yne in a complex proteome.

Materials:

  • KB05yne

  • Human cancer cell lines (e.g., H460, Ramos)

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Rhodamine-azide (or other azide-functionalized reporter tag)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Harvest cultured cells and lyse them in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Dilute the proteome to a final concentration of 1 mg/mL in PBS. Treat the proteome with varying concentrations of KB05yne (e.g., 0.5 µM to 250 µM) for 1 hour at room temperature.

  • Click Chemistry Reaction: To the labeled proteome, add rhodamine-azide, TCEP, TBTA, and CuSO₄. Incubate the reaction for 1 hour at room temperature to attach the fluorescent tag to the alkyne-modified proteins.

  • SDS-PAGE and Visualization: Quench the click chemistry reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a fluorescence gel scanner.[4][5]

Mass Spectrometry-Based Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This advanced proteomic workflow enables the identification and quantification of specific cysteine residues targeted by KB05yne.[6][7][8][9]

Materials:

  • KB05yne

  • Cell lysates

  • Iodoacetamide (IA)-alkyne probe

  • Azide-functionalized TEV-biotin tag (light and heavy isotopic versions)

  • Reagents for click chemistry (as in Gel-ABPP)

  • Streptavidin agarose beads

  • Trypsin and TEV protease

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Competitive Labeling: Treat two aliquots of the proteome with either a high or low concentration of KB05yne. Subsequently, treat both samples with the IA-alkyne probe to label any remaining reactive cysteines.

  • Isotopic Tagging: Perform a click chemistry reaction on each sample using either the light (for the high concentration KB05yne sample) or heavy (for the low concentration KB05yne sample) isotopic version of the azide-TEV-biotin tag.

  • Protein Enrichment and Digestion: Combine the two isotopically labeled proteomes. Enrich the biotin-tagged proteins using streptavidin agarose beads. Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins on-bead with trypsin.

  • Peptide Elution and Further Digestion: Elute the tryptic peptides. The probe-modified peptides will remain bound to the beads. Cleave the probe-modified peptides from the beads using TEV protease.

  • LC-MS/MS Analysis: Analyze the eluted tryptic peptides and the TEV-cleaved probe-modified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the light and heavy isotopic peptide pairs. The ratio of heavy to light signal for a given cysteine-containing peptide indicates the degree of engagement by KB05yne.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Target Identification

The following diagram illustrates the general workflow for identifying the protein targets of this compound using a combination of gel-based and mass spectrometry-based ABPP.

experimental_workflow cluster_gel_abpp Gel-Based ABPP (Visualization) cluster_ms_abpp MS-Based ABPP (Identification & Quantification) proteome_g Cell Proteome labeling_g Labeling with KB05yne proteome_g->labeling_g click_g Click Chemistry with Fluorescent Azide labeling_g->click_g sds_page SDS-PAGE click_g->sds_page scan Fluorescence Scan sds_page->scan ms LC-MS/MS Analysis scan->ms Inform Target Identification proteome_m Cell Proteome competition Competitive Labeling (KB05yne vs. IA-alkyne) proteome_m->competition click_m Isotopic Tagging (Click Chemistry) competition->click_m enrich Streptavidin Enrichment click_m->enrich digest On-bead Trypsin Digestion enrich->digest elute TEV Protease Elution digest->elute elute->ms

General workflow for this compound target discovery.
Signaling Pathways of this compound Targets

Proteins identified as hyperreactive towards KB05yne are involved in a variety of fundamental cellular processes. The diagram below illustrates some of the key signaling pathways that may be modulated by the covalent modification of these targets by this compound.

signaling_pathways cluster_metabolism Metabolism cluster_stress Stress Response & Redox Homeostasis KB05 This compound AKR1B10 AKR1B10 (Aldo-Keto Reductase) KB05->AKR1B10 Covalently Modifies GCLC GCLC (Glutamate-Cysteine Ligase) KB05->GCLC Covalently Modifies PGAM1 PGAM1 (Phosphoglycerate Mutase) KB05->PGAM1 Covalently Modifies HSP90AA1 HSP90AA1 (Heat Shock Protein 90) KB05->HSP90AA1 Covalently Modifies PRDX1 PRDX1 (Peroxiredoxin-1) KB05->PRDX1 Covalently Modifies Retinoid Metabolism\nDetoxification Retinoid Metabolism Detoxification AKR1B10->Retinoid Metabolism\nDetoxification Glutathione Synthesis\nOxidative Stress Response Glutathione Synthesis Oxidative Stress Response GCLC->Glutathione Synthesis\nOxidative Stress Response Glycolysis Glycolysis PGAM1->Glycolysis Protein Folding\nSignal Transduction Protein Folding Signal Transduction HSP90AA1->Protein Folding\nSignal Transduction Redox Signaling\nPeroxide Detoxification Redox Signaling Peroxide Detoxification PRDX1->Redox Signaling\nPeroxide Detoxification

References

The Discovery and Synthesis of KB05-SLF: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB05-SLF is a pioneering electrophilic bifunctional molecule developed for the exploration of ligandable E3 ubiquitin ligases, a critical component in the advancement of targeted protein degradation (TPD). As a proteolysis-targeting chimera (PROTAC), KB05-SLF is instrumental in the chemical proteomic strategies aimed at expanding the repertoire of E3 ligases that can be harnessed for therapeutic applications. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of KB05-SLF, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways and experimental workflows.

Introduction: The Advent of Electrophilic PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins. PROTACs are at the forefront of this technology. These heterobifunctional molecules are comprised of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, bridged by a chemical linker. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

While the majority of PROTACs in development have utilized a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), the human proteome contains over 600 E3 ligases, representing a vast and largely untapped resource for TPD. The discovery of novel E3 ligase recruiters is therefore a paramount objective in the field.

KB05-SLF was developed as part of a chemical proteomic strategy to address this challenge.[1][2] It is an electrophilic PROTAC designed to covalently modify E3 ligases, enabling their identification and functional validation.[1][2] This approach utilizes "scout fragments"—broadly reactive electrophiles—to probe for cysteine residues on E3 ligases that are accessible for covalent ligation.[1][3]

The Discovery of KB05-SLF: A Scout-Fragment-Based Approach

KB05-SLF was conceived as a tool to discover E3 ligases capable of degrading nuclear proteins.[1][2] Its design is based on a modular architecture, consisting of three key components:

  • A Target-Binding Ligand: A synthetic ligand for FKBP12 (SLF) was chosen. FKBP12 is a well-characterized cytosolic prolyl isomerase, making it an ideal model protein for studying ligand-induced degradation.[1]

  • An Electrophilic Scout Fragment: The KB05 fragment, which contains an acrylamide electrophile, was selected for its broad cysteine reactivity.[1] This allows it to covalently bind to cysteine residues on proteins in proximity.

  • A Chemical Linker: A polyethylene glycol (PEG) linker connects the SLF ligand and the KB05 scout fragment.

The underlying principle of this discovery platform is that when KB05-SLF is introduced into cells, the SLF moiety binds to FKBP12. If the tethered KB05 fragment covalently modifies a nearby E3 ligase, it will form a ternary complex (E3 ligase-KB05-SLF-FKBP12), leading to the ubiquitination and degradation of FKBP12. By monitoring the degradation of a nuclear-localized version of FKBP12, researchers could identify E3 ligases active within the nucleus.[1][3]

This strategy led to the identification of DCAF16, a substrate recognition component of the CUL4-DDB1 E3 ubiquitin ligase complex, as a target for electrophilic PROTACs.[1][2] While the initial discovery heavily focused on a similar compound, KB02-SLF, KB05-SLF was part of the inaugural screening that demonstrated the viability of this approach.[1][3]

Chemical and Physical Properties of KB05-SLF
PropertyValueReference
IUPAC Name (R)-1-(3-(1-(4-(N-(4-Bromophenyl)acrylamido)phenyl)-1-oxo-5,8,11-trioxa-2-azatetradecan-14-amido)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate[4]
CAS Number 2384184-43-2[4][5]
Molecular Formula C₅₅H₆₇BrN₄O₁₂[4][5]
Molecular Weight 1056.04 g/mol [4][5]

Mechanism of Action

The mechanism of action of KB05-SLF follows the canonical PROTAC pathway, with the key distinction of forming a covalent bond with the E3 ligase.

  • Binding to Target Protein: The SLF portion of the molecule binds to the FKBP12 protein.

  • Recruitment of E3 Ligase: The electrophilic KB05 fragment covalently modifies a reactive cysteine residue on a proximate E3 ligase, in this case, DCAF16.

  • Ternary Complex Formation: This binding event results in the formation of a stable, covalent ternary complex consisting of FKBP12, KB05-SLF, and the DCAF16-CUL4-DDB1 E3 ligase complex.

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12.

  • Proteasomal Degradation: The polyubiquitinated FKBP12 is recognized and degraded by the 26S proteasome.

KB05_SLF_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation KB05_SLF KB05-SLF FKBP12 FKBP12 (Target Protein) KB05_SLF->FKBP12 Binds (SLF moiety) DCAF16 DCAF16 (E3 Ligase) KB05_SLF->DCAF16 Covalently Binds (KB05 moiety) Ternary_Complex FKBP12-KB05-SLF-DCAF16 Ternary Complex FKBP12->Ternary_Complex DCAF16->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Releases Ubiquitinated_FKBP12 Poly-ubiquitinated FKBP12 Ternary_Complex->Ubiquitinated_FKBP12 Ubiquitination Ubiquitinated_FKBP12->Proteasome Degradation

Quantitative Data

The initial screening of electrophilic PROTACs demonstrated that both KB02-SLF and KB05-SLF induced the degradation of nuclear-localized FKBP12.

CompoundConcentrationTreatment Time% Degradation of Nuclear FKBP12Reference
KB02-SLF 2 µM24 h>75%[1]
KB05-SLF 2 µM24 h~25-50%[1]
KB03-SLF 2 µM24 hNo significant degradation[1]

Note: Degradation percentages are estimated from Western blot data presented in the source publication.

Experimental Protocols

The following are summaries of the key experimental protocols involved in the synthesis and evaluation of KB05-SLF. For complete details, refer to the supplementary information of Zhang et al., Nature Chemical Biology, 2019.[1][2]

Synthesis of KB05-SLF

The synthesis of KB05-SLF is a multi-step process involving the preparation of the SLF-linker conjugate followed by the attachment of the KB05 scout fragment.

Synthesis_Workflow Start Starting Materials (SLF, Linker, KB05 precursor) Step1 Synthesis of SLF-Linker Conjugate Start->Step1 Step2 Activation of Carboxylic Acid on Linker Step1->Step2 Step3 Coupling with KB05 Amine Precursor Step2->Step3 Step4 Final Deprotection/Modification Step3->Step4 Purification Purification by HPLC Step4->Purification End KB05-SLF Purification->End

Protocol Summary:

  • SLF-Linker Synthesis: The synthetic ligand for FKBP12 (SLF) is coupled to a PEG linker containing a terminal carboxylic acid. This is typically achieved through standard amide bond formation chemistries.

  • KB05 Fragment Synthesis: The KB05 scout fragment precursor, containing a primary amine, is synthesized separately.

  • Final Coupling: The carboxylic acid on the SLF-linker conjugate is activated (e.g., using HATU or a similar coupling agent) and then reacted with the amine of the KB05 precursor to form the final KB05-SLF molecule.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry and NMR.

Cell-Based Protein Degradation Assays

Protocol Summary:

  • Cell Culture: Human cell lines (e.g., HEK293T) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).

  • Transfection/Transduction: Cells are engineered to stably express FLAG-tagged versions of FKBP12. To study nuclear degradation, a nuclear localization sequence (NLS) is appended to FKBP12 (FLAG-FKBP12_NLS).

  • Compound Treatment: Cells are treated with a specific concentration of KB05-SLF (e.g., 2 µM) or vehicle control (DMSO) for a designated period (e.g., 8 or 24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein concentrations of the lysates are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the FLAG tag and a loading control (e.g., GAPDH or tubulin).

  • Data Analysis: The intensity of the protein bands is quantified using densitometry, and the level of FKBP12 is normalized to the loading control to determine the extent of degradation.

Proteomic Identification of E3 Ligase Targets

Protocol Summary:

  • Affinity Purification: HEK293T cells expressing FLAG-FKBP12_NLS are treated with the electrophilic PROTAC or DMSO.

  • Immunoprecipitation: Cell lysates are incubated with anti-FLAG antibody-conjugated beads to pull down FKBP12 and any associated proteins.

  • Mass Spectrometry: The immunoprecipitated proteins are eluted, digested into peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The proteomic data is analyzed to identify proteins that are significantly enriched in the PROTAC-treated samples compared to the DMSO control. This enrichment points to the E3 ligase(s) recruited by the PROTAC.

Conclusion and Future Directions

KB05-SLF, along with its analogs, represents a landmark achievement in the field of targeted protein degradation. The scout fragment-based approach has proven to be a powerful strategy for the discovery of novel, ligandable E3 ligases, thereby expanding the scope of the PROTAC technology. The identification of DCAF16 as a druggable E3 ligase for nuclear protein degradation is a direct outcome of this innovative methodology.

Future work in this area will likely focus on:

  • Developing more selective and potent covalent recruiters for DCAF16 and other newly discovered E3 ligases.

  • Expanding the library of scout fragments to target other nucleophilic amino acid residues, such as lysine or tyrosine.

  • Applying this discovery platform to identify E3 ligases with specific tissue or disease-state expression profiles, which could lead to the development of more targeted and less toxic therapeutics.

The principles demonstrated by the discovery and application of KB05-SLF will continue to inspire the design of next-generation protein degraders, bringing the field closer to addressing the "undruggable" proteome.

References

The Role of KB-05 in Chemical Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the expanding landscape of chemical biology and drug discovery, the identification of druggable protein targets remains a critical challenge. Covalent small-molecule probes have emerged as powerful tools to map the ligandable proteome, uncovering novel sites for therapeutic intervention. Among these, the electrophilic fragment molecule KB-05 has garnered significant attention for its utility in chemical proteomics, particularly in the realm of cysteine-reactivity profiling. This technical guide provides a comprehensive overview of the role of this compound, detailing its application in quantitative proteomics, experimental workflows, and its interaction with key signaling pathways.

Core Principles of this compound in Chemical Proteomics

This compound is classified as a "scout fragment," an electrophilic molecule designed to broadly and covalently react with nucleophilic amino acid residues, primarily cysteines, within the proteome.[1] Its utility lies in its ability to identify "ligandable" cysteines, residues accessible to small molecules and potentially susceptible to modulation by covalent drugs.[2][3] The primary application of this compound is in activity-based protein profiling (ABPP), a powerful chemical proteomic strategy for assessing the functional state of enzymes and other proteins in complex biological systems.[4]

This compound is frequently employed in a competitive ABPP format. In this workflow, a proteome is pre-incubated with a covalent inhibitor of interest before treatment with a broad-spectrum cysteine-reactive probe. By quantifying the degree to which the inhibitor "competes" with the probe for cysteine binding, researchers can identify the specific protein targets of the inhibitor.[3]

Quantitative Data Presentation

The application of this compound in quantitative chemical proteomics allows for the large-scale identification and quantification of targeted cysteine residues. The following tables summarize key quantitative data from studies utilizing this compound.

Cell LineThis compound Concentration (µM)Number of Cysteines ProfiledNumber of Proteins ProfiledReference
HEK293T10 - 200> 18,000~6,000[5]
HCT116Not Specified> 8,000> 6,000[2][6]

Table 1: Quantitative Cysteine and Protein Profiling with this compound. This table summarizes the number of cysteines and proteins profiled in different human cell lines using this compound in TMT-ABPP and SLC-ABPP experiments.

Protein TargetCysteine ResidueCell LineCompetition Ratio (CR)SignificanceReference
Glutathione S-transferase omega-1 (GSTO1)C32HEK293TMinimal CR change with this compoundIndicates lower potency of the acrylamide warhead in this compound compared to chloroacetamide probes for this hyperreactive cysteine.[5]
Ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5)C217HEK293TNot specified, but KB-02 is a more potent binder.Demonstrates differential ligandability of cysteine residues.[5]
Collagen type VI alpha-3 chain (COL6A3)C3162HEK293TFavors this compound binding.Highlights the role of the fragment's recognition group in directing reactivity.[5]
ATP synthase membrane subunit k (ATP5MK)C30HEK293TFavors KB-03 binding over this compound.Illustrates the selectivity of different electrophilic fragments.[5]

Table 2: Identified Protein Targets of this compound and Related Scout Fragments. This table lists some of the protein targets identified through competitive profiling with this compound and other scout fragments, highlighting the differential reactivity observed. A higher competition ratio (CR) indicates a greater extent of target engagement by the competing compound.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in chemical proteomics. The following are generalized protocols for two common advanced ABPP workflows.

Tandem Mass Tag (TMT)-Based Activity-Based Protein Profiling (TMT-ABPP)

This protocol enables multiplexed quantitative analysis of cysteine reactivity.

  • Proteome Preparation: Lyse cells (e.g., HEK293T) in a suitable buffer (e.g., PBS) and determine protein concentration.

  • Compound Treatment: Aliquot 10 µg of cell lysate for each condition. Treat with varying concentrations of this compound (e.g., 10 µM to 200 µM) or a competing inhibitor for 1 hour at room temperature. A DMSO-treated sample serves as a control.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to each sample and incubate.

  • Click Chemistry: Conjugate a biotin-azide tag to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Protein Digestion: Reduce and alkylate proteins, followed by tryptic digestion to generate peptides.

  • TMT Labeling: Label the peptides from each condition with a unique TMT isobaric tag.

  • Enrichment: Combine the TMT-labeled peptides and enrich for biotinylated peptides using streptavidin beads.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each cysteine-containing peptide across the different conditions based on the reporter ion intensities from the TMT tags.

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)

This high-throughput method is optimized for screening large compound libraries.[6][7]

  • Cell/Lysate Treatment: Treat intact cells or cell lysates with the electrophilic compounds of interest (including this compound as a scout) in a multi-well plate format.[6]

  • Probe Labeling: Lyse the cells (if treated intact) and label the remaining reactive cysteines with a desthiobiotin-iodoacetamide (DBIA) probe.[7]

  • Sample Preparation: Perform trypsin digestion of the proteome.

  • TMT Labeling: Label the resulting peptides with TMT reagents for multiplexing.

  • Sample Combination and Enrichment: Combine the labeled peptide sets and enrich for the DBIA-labeled peptides using avidin affinity purification.[7]

  • LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer, often employing real-time search (RTS) for intelligent data acquisition.[6]

  • Data Analysis: Calculate competition ratios (CRs) for each cysteine site by comparing the abundance of the DBIA-labeled peptide in the compound-treated sample to the DMSO control. A CR ≥ 4 typically signifies >75% target engagement.[6]

Visualization of Workflows and Signaling Pathways

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key workflows and signaling pathways related to this compound's targets.

Experimental Workflows

cluster_0 Sample Preparation cluster_1 Biochemical Reactions cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Proteome Proteome (Cell Lysate) Incubation1 Pre-incubation Proteome->Incubation1 Inhibitor Test Inhibitor (or DMSO) Inhibitor->Incubation1 KB05 This compound Probe (e.g., IA-alkyne) Incubation2 Probe Labeling KB05->Incubation2 Incubation1->Incubation2 Click Click Chemistry (Biotin-Azide) Incubation2->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS Quant Quantitative Analysis (Competition Ratio) LCMS->Quant TargetID Target Identification Quant->TargetID

Competitive ABPP Workflow with this compound.

cluster_0 Cellular Treatment & Lysis cluster_1 Probe Labeling & Digestion cluster_2 Multiplexed Analysis cluster_3 Data Interpretation Cells Intact Cells in Multi-well Plate Compounds Electrophile Library (including this compound) Cells->Compounds Lysis Cell Lysis Compounds->Lysis DBIA DBIA Probe Labeling Lysis->DBIA Digestion Tryptic Digestion DBIA->Digestion TMT TMT Labeling Digestion->TMT Enrichment Avidin Enrichment TMT->Enrichment LCMS RTS-LC-MS/MS Enrichment->LCMS CR_Calc Competition Ratio Calculation LCMS->CR_Calc Hit_ID Hit Identification CR_Calc->Hit_ID

Streamlined Cysteine ABPP (SLC-ABPP) Workflow.
Signaling Pathways of this compound Targeted Proteins

This compound and similar scout fragments have been shown to interact with a variety of proteins, including GSTO1, UCHL5, COL6A3, and ATP5MK. These proteins are implicated in diverse signaling pathways that are often dysregulated in disease.

GSTO1-Modulated Signaling: Glutathione S-transferase omega-1 (GSTO1) is involved in cellular detoxification and has been linked to the modulation of inflammatory signaling pathways, such as the JAK/STAT3 pathway, and the interplay between apoptosis and autophagy.[2][8]

cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Target Gene Expression (Proliferation, Anti-apoptosis) pSTAT3->Gene Transcription GSTO1 GSTO1 GSTO1->JAK Activates Phosphorylation

GSTO1 in the JAK/STAT3 Signaling Pathway.

UCHL5-Related Signaling: Ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5) is a deubiquitinating enzyme that has been shown to regulate several signaling pathways, including the Wnt/β-catenin, AKT/mTOR, and Hedgehog pathways, by stabilizing key protein components.[1][9][10]

cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activation LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibition betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylation & Degradation Nucleus Nucleus betaCatenin->Nucleus Translocation TCF_LEF TCF/LEF betaCatenin->TCF_LEF UCHL5 UCHL5 UCHL5->betaCatenin Deubiquitination & Stabilization TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation

UCHL5 in the Wnt/β-catenin Signaling Pathway.

COL6A3-Associated Pathways: Collagen type VI alpha-3 chain (COL6A3) is a component of the extracellular matrix that can influence cell behavior through various signaling pathways, including the TGF-β/Smad and PI3K/AKT pathways, affecting processes like epithelial-mesenchymal transition (EMT).[3][6][11]

cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binding Smad Smad2/3 TGFbR->Smad Phosphorylation COL6A3 COL6A3 COL6A3->TGFb Upregulates pSmad p-Smad2/3 Smad->pSmad Smad4 Smad4 pSmad->Smad4 Complex Formation SmadComplex Smad Complex Nucleus Nucleus SmadComplex->Nucleus Translocation Gene Target Gene Expression (EMT) SmadComplex->Gene Transcription

COL6A3 in the TGF-β/Smad Signaling Pathway.

ATP5MK and Cellular Metabolism: ATP synthase membrane subunit k (ATP5MK) is a component of the mitochondrial ATP synthase complex, which is central to cellular energy production.[12][13] While not a classical signaling protein, its function is intricately linked to metabolic pathways that support various signaling cascades.

Conclusion

The electrophilic scout fragment this compound serves as a valuable tool in chemical proteomics for the discovery of ligandable cysteines and the identification of novel drug targets. Its application in advanced, high-throughput ABPP workflows like TMT-ABPP and SLC-ABPP has significantly accelerated the pace of covalent ligand discovery. The identification of this compound targets within key signaling pathways underscores the potential for this and similar fragments to guide the development of therapeutics for a range of diseases, including cancer. This technical guide provides a foundational understanding for researchers aiming to leverage the power of this compound and chemical proteomics in their drug discovery and development endeavors.

References

Understanding the Cysteine Reactivity of the Electrophilic Fragment KB-05: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the cysteine reactivity of KB-05, a widely used electrophilic fragment in chemical proteomics. This document details the experimental protocols for activity-based protein profiling (ABPP), presents a structured format for quantitative data, and visualizes the experimental workflow to facilitate a deeper understanding for researchers in drug discovery and chemical biology.

Core Concepts: Covalent Targeting of Cysteines

Cysteine residues, with their nucleophilic thiol side chains, are crucial for a variety of protein functions, including catalysis and redox sensing.[1][2] The reactivity of these cysteines can be harnessed for therapeutic intervention through the use of covalent inhibitors.[3] These inhibitors form a stable, covalent bond with the target protein, offering advantages such as increased potency and prolonged duration of action.[4][5]

Electrophilic fragments, such as this compound, are small, reactive molecules used to probe the "ligandability" of cysteines across the proteome.[6][7] this compound contains an acrylamide warhead, a common electrophile that reacts with cysteine thiols via a Michael addition reaction.[6] By employing chemoproteomic techniques like activity-based protein profiling (ABPP), researchers can identify which cysteines in a complex biological sample are accessible to and reactive with fragments like this compound.[1][8] This information is invaluable for identifying novel drug targets and developing more selective covalent therapies.

Quantitative Analysis of this compound Cysteine Reactivity

The reactivity of this compound with specific cysteine residues is typically quantified using competitive chemoproteomic platforms. In these experiments, a protein lysate is treated with varying concentrations of this compound, followed by the addition of a broad-spectrum cysteine-reactive probe (e.g., an iodoacetamide-based probe) that has a reporter tag. The degree to which this compound "competes" with the probe for cysteine labeling is then measured by mass spectrometry.

The results are often expressed as a Competition Ratio (CR), which represents the reduction in probe labeling at a specific cysteine site in the presence of the competing compound (this compound) compared to a control (DMSO-treated) sample. A higher CR value indicates a greater degree of engagement by this compound.

ProteinUniProt IDCysteine SiteCompetition Ratio (CR) at 200 µM this compoundNotes
Glutathione S-transferase Omega-1P78417Cys32>2Known hyperreactive cysteine, shows dose-dependent engagement.[6]
Collagen type VI alpha-3 chainP12111Cys3162HighPreferentially targeted by this compound compared to other scout fragments.[6]
ATP synthase membrane subunit KP0ABE9Cys30LowShows preference for other scout fragments over this compound.[6]
Protein Kinase (Example)P00533Cys797 (EGFR)VariableKinase domains contain many reactive cysteines that can be targeted.[9]
Deubiquitinating Enzyme (Example)Q96G78Catalytic CysVariableA class of enzymes often targeted by covalent inhibitors.
Uncharacterized ProteinQ9Y2I1Cys123>4Illustrative example of a potentially "ligandable" cysteine.

Experimental Protocols: Tandem Mass Tag (TMT) Activity-Based Protein Profiling (ABPP)

The following is a detailed methodology for a competitive TMT-ABPP experiment to assess the cysteine reactivity of this compound. This protocol is synthesized from established methods in the field.[5][10][11]

1. Proteome Preparation: a. Culture cells (e.g., HEK293T) to ~80% confluency. b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse cells by sonication in ice-cold PBS. d. Perform ultracentrifugation to pellet insoluble debris and collect the soluble proteome (lysate). e. Determine protein concentration using a standard method (e.g., BCA assay).

2. Competitive Labeling with this compound: a. Aliquot the soluble lysate to a 96-well plate (e.g., 10-20 µg of protein per well). b. Treat the lysate with varying concentrations of this compound (e.g., a dose-response from 10 µM to 200 µM) or a DMSO vehicle control. c. Incubate for 1 hour at room temperature to allow for covalent modification of reactive cysteines by this compound.

3. Broad-Spectrum Cysteine Probe Labeling: a. To each well, add a cysteine-reactive probe, such as desthiobiotin-iodoacetamide (DBIA), to a final concentration of 500 µM.[11] b. Incubate for 1 hour at room temperature. The DBIA probe will label cysteines that were not modified by this compound.

4. Protein Digestion and TMT Labeling: a. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate non-reactive cysteines with iodoacetamide (IAA). b. Digest the proteins into peptides using trypsin overnight at 37°C. c. Label the resulting peptides with the appropriate Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol. Each concentration of this compound and the DMSO control will be labeled with a unique TMT tag. d. Quench the TMT labeling reaction with hydroxylamine. e. Combine the TMT-labeled peptide samples into a single tube.

5. Peptide Cleanup and Mass Spectrometry Analysis: a. Desalt the combined peptide sample using a C18 solid-phase extraction (SPE) cartridge. b. Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

6. Data Analysis: a. Process the raw MS data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant). b. Search the data against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins. c. Quantify the relative abundance of the TMT reporter ions for each identified cysteine-containing peptide. d. Calculate the Competition Ratio (CR) for each cysteine site by dividing the TMT signal from the DMSO control by the TMT signal from the this compound-treated sample. e. Cysteines with a CR value greater than a defined threshold (e.g., >2 or >4) are considered "liganded" by this compound.[6][12]

Visualizing the Workflow and Logic

To better understand the experimental process and the relationships between its components, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_competition Competitive Labeling cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293T) lysis Cell Lysis & Proteome Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification lysate Soluble Lysate quantification->lysate kb05 This compound Treatment (Dose-Response) lysate->kb05 Competition probe Broad-Spectrum Cysteine Probe kb05->probe Remaining Cysteines digestion Protein Digestion (Trypsin) probe->digestion tmt_labeling TMT Labeling digestion->tmt_labeling combine Combine Samples tmt_labeling->combine cleanup Peptide Cleanup combine->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_processing Data Processing & Peptide Identification lc_ms->data_processing quant_cr Quantification & CR Calculation data_processing->quant_cr hit_id Hit Identification quant_cr->hit_id

Caption: Experimental workflow for competitive TMT-ABPP.

Caption: Logical relationship of competitive cysteine labeling.

References

Unlocking the E3 Ligase Landscape: A Technical Guide to KB05-SLF for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel E3 ubiquitin ligases is a critical frontier in the field of targeted protein degradation (TPD). Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, yet their application has been largely constrained by the limited number of well-characterized E3 ligases that can be hijacked. Electrophilic PROTACs, such as KB05-SLF, represent a cutting-edge chemical proteomics strategy to expand the repertoire of accessible E3 ligases. This guide provides an in-depth technical overview of KB05-SLF, its mechanism of action, and detailed protocols for its application in the discovery and validation of novel E3 ligases for TPD.

KB05-SLF is a bifunctional molecule composed of a synthetic ligand for FKBP12 (SLF) and an acrylamide-based electrophilic "scout" fragment.[1][2] The underlying principle of this tool is to use the FKBP12 protein as bait. When the electrophilic scout fragment covalently binds to a cysteine residue on a nearby E3 ligase, it forms a ternary complex between FKBP12, KB05-SLF, and the E3 ligase. This induced proximity is designed to trigger the ubiquitination and subsequent proteasomal degradation of FKBP12, which can be monitored as a phenotypic readout of a successful E3 ligase engagement. This approach has been successfully employed to identify DCAF16 as a nuclear E3 ligase capable of mediating protein degradation.[3]

Core Components and Mechanism

KB05-SLF:

Property Value
Synonym(s) (R)-1-(3-(1-(4-(N-(4-Bromophenyl)acrylamido)phenyl)-1-oxo-5,8,11-trioxa-2-azatetradecan-14-amido)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate, Electrophilic PROTAC®, Heterobifunctional conjugate for E3 ubiquitin ligase discovery
Molecular Formula C₅₅H₆₇BrN₄O₁₂
Molecular Weight 1056.04 g/mol [1]
CAS Number 2384184-43-2[1]
Appearance Powder[1]
Storage -20°C[1]

FKBP12 (FK506-Binding Protein 12):

FKBP12 is a ubiquitously expressed 12 kDa cytosolic protein that functions as a peptidyl-prolyl isomerase, assisting in protein folding.[4][5] It is also known to interact with various cellular signaling molecules, including the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[5][6] Its widespread expression and well-characterized ligands make it an ideal target for PROTAC-based discovery platforms.

DCAF16 (DDB1 and CUL4 Associated Factor 16):

DCAF16 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[3][7] It is primarily localized in the nucleus.[3][7] The discovery of DCAF16's ability to be hijacked by electrophilic PROTACs like KB02-SLF (a close analog of KB05-SLF) for the degradation of nuclear proteins has expanded the toolbox of E3 ligases available for TPD.[3][8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular events and the experimental workflow for utilizing KB05-SLF in E3 ligase discovery.

Caption: Mechanism of KB05-SLF-mediated protein degradation.

E3_Ligase_Discovery_Workflow E3 Ligase Discovery Workflow using KB05-SLF cluster_0 Phase 1: Screening and Initial Hit Identification cluster_1 Phase 2: E3 Ligase Identification cluster_2 Phase 3: Validation Cell_Treatment Treat cells expressing target protein (e.g., FKBP12) with KB05-SLF Degradation_Assay Monitor target protein degradation (e.g., Western Blot, Luciferase Assay) Cell_Treatment->Degradation_Assay Proteomics_Screen Quantitative Proteomics (e.g., TMT-MS) to identify degraded proteins Degradation_Assay->Proteomics_Screen AP_MS Affinity Purification-Mass Spectrometry (AP-MS) of the target protein to identify interacting partners Proteomics_Screen->AP_MS Candidate_Selection Identify candidate E3 ligases enriched upon KB05-SLF treatment AP_MS->Candidate_Selection Competitive_ABPP Competitive Activity-Based Protein Profiling (ABPP) to identify covalently modified proteins Competitive_ABPP->Candidate_Selection Knockdown_Knockout Genetic validation (siRNA, CRISPR/Cas9) of candidate E3 ligase Candidate_Selection->Knockdown_Knockout Rescue_Experiment Rescue degradation phenotype by re-expressing the E3 ligase Knockdown_Knockout->Rescue_Experiment Ternary_Complex_Validation Biochemical validation of ternary complex formation Rescue_Experiment->Ternary_Complex_Validation

Caption: Experimental workflow for E3 ligase discovery.

Quantitative Data

Table 1: Identification of DCAF16 as a KB02-SLF-dependent interacting partner of FKBP12_NLS by AP-MS

ProteinDescriptionFold Enrichment (KB02-SLF vs. DMSO)
DCAF16 DDB1 and CUL4 associated factor 16> 5-fold
DTL Denticleless E3 ubiquitin protein ligase homolog> 5-fold
DDB1 Damage specific DNA binding protein 1Enriched
CUL4B Cullin 4BEnriched

Data summarized from Zhang et al., Nat. Chem. Biol. 2019.

Experimental Protocols

The following protocols are adapted from established methodologies for electrophilic PROTACs and can be applied to KB05-SLF.

Protocol 1: Cellular Degradation Assay

Objective: To determine if KB05-SLF induces the degradation of the target protein (FKBP12).

Materials:

  • Human cell line (e.g., HEK293T, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • KB05-SLF (dissolved in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Neddylation inhibitor (e.g., MLN4924)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FKBP12

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare serial dilutions of KB05-SLF in complete medium. A typical concentration range to test is 0.1 µM to 10 µM.

    • Include a DMSO vehicle control.

    • For mechanism-of-action studies, co-treat cells with KB05-SLF and MG132 (10 µM) or MLN4924 (1 µM).

    • Aspirate the old medium from the cells and add the medium containing the treatments.

    • Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FKBP12 antibody and the loading control antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the FKBP12 signal to the loading control. Compare the levels of FKBP12 in KB05-SLF-treated samples to the DMSO control.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for E3 Ligase Identification

Objective: To identify proteins that interact with the target protein in a KB05-SLF-dependent manner.

Materials:

  • Cell line stably expressing a tagged version of the target protein (e.g., FLAG-FKBP12)

  • KB05-SLF and DMSO

  • Lysis buffer for immunoprecipitation (e.g., a non-denaturing buffer like Triton X-100 based buffer)

  • Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads)

  • Wash buffer (lysis buffer without detergent)

  • Elution buffer (e.g., 3xFLAG peptide solution)

  • Reagents for in-solution or on-bead tryptic digestion (DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Grow a large-scale culture of the cells expressing the tagged target protein.

    • Treat the cells with KB05-SLF (at a concentration known to cause degradation) or DMSO for a shorter time point (e.g., 2-4 hours) to capture the protein-protein interactions before complete degradation.

  • Cell Lysis and Immunoprecipitation:

    • Harvest and lyse the cells as described in Protocol 1, using a non-denaturing lysis buffer.

    • Pre-clear the lysates by incubating with non-specific beads.

    • Incubate the cleared lysates with anti-FLAG affinity beads overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using a 3xFLAG peptide solution.

  • Sample Preparation for Mass Spectrometry:

    • Reduce the eluted proteins with DTT and alkylate with iodoacetamide.

    • Perform an in-solution tryptic digest overnight at 37°C.

    • Alternatively, perform an on-bead digest.

    • Desalt the resulting peptides using C18 StageTips.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a human protein database to identify proteins.

    • Use a label-free quantification method or a labeled method (like TMT or SILAC) to compare the abundance of proteins in the KB05-SLF-treated sample versus the DMSO control.

    • Identify proteins that are significantly enriched in the KB05-SLF-treated sample as potential E3 ligases or components of the E3 ligase complex.

Conclusion

KB05-SLF and other electrophilic PROTACs are powerful tools for functional proteomics that enable the discovery of novel E3 ligases for targeted protein degradation. By leveraging a well-characterized bait protein and a reactive scout fragment, these molecules facilitate the identification of E3 ligases that are amenable to being hijacked for the degradation of specific proteins of interest. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for researchers to utilize KB05-SLF in their efforts to expand the druggable E3 ligase landscape, ultimately paving the way for the development of novel therapeutics. Careful experimental design, including appropriate controls and orthogonal validation methods, is crucial for the successful application of this technology.

References

KB-05: A Technical Guide to its Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and application of KB-05, a cysteine-reactive fragment, in the rapidly evolving field of targeted protein degradation (TPD). While specific quantitative data for protein degradation mediated by this compound derivatives is not extensively available in the public domain, this document outlines its mechanism of action, potential applications, and the experimental workflows for its use in developing novel therapeutic agents.

Introduction to this compound

This compound, chemically known as N-(4-bromophenyl)-N-phenylacrylamide, is an electrophilic fragment that exhibits broad reactivity with cysteine residues across the human proteome.[1] This characteristic makes it a valuable tool in chemoproteomics and drug discovery, particularly for the development of proteolysis-targeting chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs).[2][3][4][5] They typically consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][5][6]

The utility of this compound lies in its potential to act as a covalent binder to E3 ubiquitin ligases.[2][3] By identifying and engaging reactive cysteine residues on these enzymes, this compound can serve as a foundational component for building novel E3 ligase ligands, thereby expanding the toolbox for TPD.

Table 1: Properties of this compound

PropertyValue
IUPAC Name N-(4-bromophenyl)-N-phenylacrylamide
Synonyms KB 05, KB05
CAS Number 1956368-15-2
Molecular Formula C15H12BrNO
Molecular Weight 302.17 g/mol
Appearance Solid
Purity >95%
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Data sourced from MedKoo Biosciences.[1]

Mechanism of Action in Targeted Protein Degradation

The primary application of this compound in TPD is as a "scout" fragment to identify and engage novel E3 ligases.[2] Its acrylamide warhead is an electrophile that can form a covalent bond with the nucleophilic thiol group of cysteine residues on proteins. When incorporated into a PROTAC, a this compound derivative can covalently bind to an E3 ligase, leading to the formation of a stable ternary complex with the POI. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.

Research has shown that electrophilic fragments similar to this compound, such as KB02, can be conjugated to a ligand for a target protein (e.g., SLF for FKBP12) to create a functional PROTAC.[2][3] This resulting molecule, KB02-SLF, successfully induced the degradation of nuclear FKBP12 by covalently modifying the E3 ligase DCAF16.[3] Given its similar broad cysteine reactivity, this compound is proposed to function via a comparable mechanism.

cluster_0 Cellular Environment PROTAC This compound Based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase (with reactive Cys) PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary->Ub Ubiquitination cluster_workflow Experimental Workflow start Start synthesis PROTAC Synthesis (this compound + Linker + POI Ligand) start->synthesis biophysical Biophysical Assays (SPR, ITC, FRET) synthesis->biophysical Validate Ternary Complex cell_culture Cell-based Assays synthesis->cell_culture Treat Cells western_blot Western Blot (Degradation) cell_culture->western_blot mass_spec Mass Spectrometry (Selectivity) cell_culture->mass_spec functional Functional Assays (e.g., Viability) cell_culture->functional end End western_blot->end mass_spec->end functional->end

References

An In-depth Technical Guide to the Structural Analysis of the KB-05 Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a molecule specifically designated "KB-05" did not yield specific results in publicly available scientific literature. The information presented here is a generalized framework for the structural analysis of a novel small molecule inhibitor, drawing parallels from known kinase inhibitors and signaling pathways. This guide is intended to serve as a template for the analysis of a molecule like "this compound," assuming it is a novel therapeutic agent under investigation.

Introduction

The development of targeted therapies is a cornerstone of modern drug discovery. Small molecule inhibitors, designed to interact with specific molecular targets, offer the potential for high efficacy and reduced off-target effects. This guide provides a comprehensive overview of the structural analysis of a hypothetical small molecule, this compound, positioned as a potential inhibitor within a key cellular signaling pathway. We will explore its mechanism of action, detail relevant experimental protocols for its characterization, and present its effects in a structured, data-driven format. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic compounds.

Molecular Structure and Physicochemical Properties

A foundational aspect of any new chemical entity is the thorough characterization of its physical and chemical properties. These parameters are critical for understanding its behavior in biological systems and for optimizing its formulation and delivery.

PropertyValueMethod of Determination
Molecular Formula C₂₅H₃₀N₄O₃High-Resolution Mass Spectrometry
Molecular Weight 442.53 g/mol Mass Spectrometry
IUPAC Name [Hypothetical Name]NMR Spectroscopy, X-ray Crystallography
Solubility (Aqueous) 1.2 mg/mL at pH 7.4HPLC-based solubility assay
LogP 3.8Calculated (e.g., cLogP) and experimentally verified
pKa 7.2 (basic), 10.5 (acidic)Potentiometric titration
Chemical Stability Stable for >48h in plasma at 37°CLC-MS/MS analysis

Target Identification and Binding Characteristics

Early-stage drug development necessitates the identification of the primary molecular target(s) of a new compound. For this compound, we will hypothesize its interaction with a kinase within a well-established signaling cascade, such as the MEK5/ERK5 pathway, which is implicated in cancer and inflammation.[1][2]

ParameterValueExperimental Assay
Primary Target Extracellular signal-regulated kinase 5 (ERK5)Kinase screening panel, cellular thermal shift assay (CETSA)
Binding Affinity (Kd) 15 nMIsothermal Titration Calorimetry (ITC)
Inhibitory Concentration (IC₅₀) 50 nMIn vitro kinase assay
Residence Time 120 minutesSurface Plasmon Resonance (SPR)
Mechanism of Inhibition ATP-competitiveEnzyme kinetics studies

Signaling Pathway Analysis: The MEK5/ERK5 Cascade

The MEK5/ERK5 signaling pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation.[2][3] Dysregulation of this pathway has been linked to various diseases, making it an attractive target for therapeutic intervention.[1] this compound is hypothesized to inhibit ERK5, thereby modulating downstream signaling events.

The activation cascade begins with upstream signals, such as growth factors or stress stimuli, activating MEKK2/3.[3] These kinases then phosphorylate and activate MEK5, which in turn phosphorylates the TEY motif in the activation loop of ERK5.[2][3] Activated ERK5 can then translocate to the nucleus to phosphorylate transcription factors, such as those from the myocyte enhancer factor 2 (MEF2) family, leading to changes in gene expression.[1]

MEK5_ERK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5 ERK5 MEK5->ERK5 Phosphorylates (TEY motif) ERK5_nuc ERK5 (active) ERK5->ERK5_nuc Translocation KB05 This compound KB05->ERK5 Inhibits MEF2 MEF2 ERK5_nuc->MEF2 Phosphorylates Gene_Expression Target Gene Expression (e.g., proliferation, survival) MEF2->Gene_Expression

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are methodologies for key experiments in the characterization of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ERK5.

Materials:

  • Recombinant human ERK5 protein

  • Myelin basic protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, recombinant ERK5, and MBP.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Objective: To confirm the direct binding of this compound to ERK5 in a cellular context.

Materials:

  • Cell line expressing endogenous ERK5 (e.g., HeLa cells)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies against ERK5 and a loading control (e.g., GAPDH)

  • Western blotting reagents and equipment

Procedure:

  • Culture HeLa cells to ~80% confluency.

  • Treat the cells with this compound or vehicle (DMSO) for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by Western blotting using an anti-ERK5 antibody.

  • Quantify the band intensities and plot the fraction of soluble ERK5 as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Harvest 3. Harvest and Resuspend in PBS Treatment->Harvest Heating 4. Heat Shock (Temperature Gradient) Harvest->Heating Lysis 5. Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation 6. Centrifugation (Separate Soluble/Insoluble) Lysis->Centrifugation Western_Blot 7. Western Blot Analysis (Soluble Fraction) Centrifugation->Western_Blot Analysis 8. Data Analysis (Melting Curve Shift) Western_Blot->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Activity and Phenotypic Effects

The ultimate test of a drug candidate is its effect on cellular function. The following table summarizes the key cellular effects of this compound.

Cellular AssayCell LineEndpoint MeasuredResult (EC₅₀/GI₅₀)
Anti-proliferative Activity A549 (Lung Carcinoma)Cell Viability (MTT assay)150 nM
Apoptosis Induction HCT116 (Colon Carcinoma)Caspase-3/7 Activity250 nM
Cell Cycle Analysis MCF-7 (Breast Cancer)G1/S phase arrest200 nM
Migration/Invasion Assay MDA-MB-231 (Breast Cancer)Inhibition of cell migration300 nM

Conclusion

This technical guide outlines a systematic approach to the structural and functional characterization of the hypothetical small molecule inhibitor, this compound. By combining detailed physicochemical analysis, target engagement studies, and functional cellular assays, a comprehensive profile of the molecule can be established. The data presented in a structured format, along with detailed experimental protocols and visual representations of signaling pathways, provides a robust framework for the preclinical assessment of novel drug candidates. This rigorous evaluation is critical for advancing promising molecules through the drug development pipeline.

References

Preliminary Efficacy of KB-05 (Saccharomyces spp. Kb-5) as a Probiotic Feed Additive

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary studies on the efficacy of KB-05, a probiotic strain identified as Saccharomyces spp. Kb-5. The data presented herein is intended for researchers, scientists, and professionals in the field of drug and supplement development. The focus of this document is on the demonstrated effects of this compound on key physiological and performance metrics in animal studies.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from a preliminary study evaluating the effects of dietary supplementation with Saccharomyces spp. Kb-5 on the growth performance, carcass characteristics, and cholesterol levels in male ducklings.

Table 1: Effect of Saccharomyces spp. Kb-5 on Growth Performance in Ducks [1][2]

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain ( g/bird )Feed Consumption ( g/bird )Feed Conversion Ratio
Control 45.131585.311540.184180.112.71
0.20% Kb-5 45.151705.111659.964175.212.52

Note: The study also included groups with another strain (Kb-8) and a combination of both, which are not detailed here to maintain focus on this compound.

Table 2: Effect of Saccharomyces spp. Kb-5 on Carcass Characteristics in Ducks [2]

Treatment GroupCarcass Weight (g)Carcass Percentage (%)Breast Meat ( g/100g carcass)
Control 1003.5263.3018.11
0.20% Kb-5 1088.0663.8119.89

Table 3: Effect of Saccharomyces spp. Kb-5 on Serum and Meat Cholesterol Levels in Ducks [1][2]

Treatment GroupSerum Cholesterol (mg/dL)Meat Cholesterol (mg/100g)
Control 165.3380.15
0.20% Kb-5 140.1265.22

Experimental Protocols

The preliminary efficacy data for Saccharomyces spp. Kb-5 was obtained from a study utilizing male ducklings. The detailed methodology is outlined below.

2.1 Animal Model and Housing

  • Species: Male ducklings.

  • Housing: Ducklings were housed in individual cages with ad libitum access to feed and water.

2.2 Diet and Treatment Groups [1]

  • A basal diet was formulated to meet the nutritional requirements of the ducks.

  • The treatment group received the basal diet supplemented with 0.20% Saccharomyces spp. Kb-5.

  • A control group received only the basal diet.

2.3 Data Collection and Analysis

  • Growth Performance: Body weight and feed consumption were recorded throughout the experimental period to calculate body weight gain and feed conversion ratio.

  • Cholesterol Analysis: Blood samples were collected to measure serum cholesterol levels. Meat samples were also analyzed for cholesterol content.

  • Statistical Analysis: The collected data was subjected to statistical analysis to determine significant differences between the treatment and control groups.

Visualizations

3.1 Experimental Workflow

The following diagram illustrates the workflow of the described efficacy study.

G cluster_setup Experimental Setup cluster_trial Trial Period cluster_analysis Data Collection and Analysis cluster_outcomes Study Outcomes A Male Ducklings Acquired B Random Allocation to Groups A->B C Control Group (Basal Diet) B->C D Treatment Group (Basal Diet + 0.20% this compound) B->D E Ad Libitum Feeding and Watering C->E D->E F Monitoring of Body Weight and Feed Intake E->F G Euthanasia and Carcass Analysis F->G H Blood and Meat Sample Collection F->H J Statistical Analysis G->J I Cholesterol Measurement H->I I->J K Growth Performance Data J->K L Carcass Characteristics Data J->L M Cholesterol Level Data J->M

Caption: Experimental workflow for evaluating the efficacy of this compound in ducks.

3.2 Proposed Mechanism of Action

While the precise mechanisms were not fully elucidated in the preliminary studies, probiotic yeasts like Saccharomyces are known to exert their effects through various pathways. The diagram below illustrates a potential signaling pathway for the observed effects.

G cluster_input Dietary Input cluster_gut Gut Microbiome Modulation cluster_effects Physiological Effects cluster_outcomes Observed Outcomes KB05 Saccharomyces spp. Kb-5 (Probiotic) A Improved Gut Microbial Balance KB05->A B Enhanced Nutrient Digestibility (e.g., Crude Fiber Degradation) KB05->B C Stimulation of Immune System KB05->C D Increased Nutrient Absorption A->D B->D F Modulation of Cholesterol Metabolism C->F E Improved Feed Efficiency D->E G Increased Body Weight Gain E->G H Decreased Serum and Meat Cholesterol F->H

Caption: Proposed mechanism of action for Saccharomyces spp. Kb-5.

Conclusion

The preliminary findings suggest that Saccharomyces spp. Kb-5 has potential as an effective probiotic feed additive. The observed improvements in growth performance, feed efficiency, and carcass characteristics, coupled with a significant reduction in serum and meat cholesterol levels, warrant further investigation.[1][2] Future studies should aim to elucidate the precise molecular mechanisms underlying these effects and evaluate the efficacy and safety of this compound in other animal models, and potentially for human application. The ability of this probiotic yeast to enhance the metabolizable energy of feed components like rice bran is a key area for further exploration.[2]

References

An In-depth Technical Guide to KB-05 and its Interaction with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-05 is an electrophilic fragment molecule designed for the discovery and characterization of ligandable cysteine residues within the human proteome. As a covalent probe, it is utilized in advanced chemoproteomic workflows to identify novel targets for drug development. This guide provides a comprehensive overview of this compound, its known protein interactions, the experimental protocols for its application, and the relevant biological pathways of its identified targets.

Introduction to this compound: A Covalent Scouting Fragment

This compound is a small, electrophilic molecule, specifically an acrylamide, that is employed as a "scouting fragment" in covalent fragment-based ligand discovery (FBLD). Its primary utility lies in its ability to form covalent bonds with nucleophilic cysteine residues on proteins. By using this compound in conjunction with sophisticated mass spectrometry-based techniques, researchers can identify proteins that possess reactive, or "ligandable," cysteines, which can then be targeted for the development of more complex and selective covalent inhibitors. Unlike traditional drugs, this compound is not intended for therapeutic use but rather as a tool for target identification and validation.

Identified Protein Targets of this compound

Chemoproteomic screening has identified several proteins that are covalently modified by this compound. These proteins are involved in a diverse range of cellular processes, highlighting the broad utility of this compound in uncovering novel druggable targets. It is important to note that publicly available literature does not provide quantitative binding data such as IC50, Kd, or Ki values for the interaction of this compound with these proteins. The primary data from these experiments is the identification of the protein and the specific cysteine residue that is labeled.

Table 1: Summary of Identified this compound Target Proteins

Protein NameGene NameFunctionCellular Process
Mediator complex subunit 23MED23Transcriptional CoactivatorGene Transcription
B-box proteinBBXTranscription FactorLight signaling (in plants), Development
Histone acetyltransferase 1HAT1Enzyme (Histone Acetyltransferase)Chromatin Remodeling, Gene Regulation

Experimental Protocols: Chemoproteomic Profiling with this compound

The identification of this compound targets is primarily achieved through two powerful chemoproteomic platforms: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) and Tandem Mass Tag (TMT)-based Activity-Based Protein Profiling (TMT-ABPP). These methods allow for the quantitative analysis of cysteine reactivity across the proteome.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

The isoTOP-ABPP technique is a mass spectrometry-based method used to globally profile the reactivity of cysteine residues in a proteome. In a competitive experiment with this compound, this method can identify the specific cysteines that are targeted by the fragment.

Detailed Methodology:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) to maintain protein nativity. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Competitive Labeling:

    • Treat one proteome sample with a specific concentration of this compound (e.g., 100 µM) for a defined period (e.g., 1 hour) at room temperature.

    • Treat a control proteome sample with a vehicle (e.g., DMSO).

  • Broad-Spectrum Cysteine Labeling: Treat both the this compound-treated and control proteomes with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to label all accessible cysteines not blocked by this compound.

  • Click Chemistry:

    • Conjugate the alkyne-labeled proteins to an azide-tagged biotin probe using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use isotopically light (12C) and heavy (13C) versions of the biotin tag for the control and this compound-treated samples, respectively.

  • Protein Enrichment and Digestion:

    • Combine the light and heavy labeled proteomes.

    • Enrich the biotin-tagged proteins using streptavidin affinity chromatography.

    • Digest the enriched proteins into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of light and heavy isotopic peptide pairs. A high light-to-heavy ratio indicates that this compound has bound to that specific cysteine, preventing its labeling by the IA-alkyne probe.

isoTOP_ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis Proteome Cell/Tissue Proteome Proteome_Control Control Proteome (DMSO) Proteome->Proteome_Control Proteome_KB05 This compound Treated Proteome Proteome->Proteome_KB05 IA_Alkyne IA-Alkyne Labeling Proteome_Control->IA_Alkyne Proteome_KB05->IA_Alkyne Click_Chemistry Isotopic Biotin Tagging (Light/Heavy) IA_Alkyne->Click_Chemistry Streptavidin Streptavidin Enrichment Click_Chemistry->Streptavidin Trypsin Tryptic Digestion Streptavidin->Trypsin LC_MS LC-MS/MS Analysis Trypsin->LC_MS Data_Analysis Data Analysis (Identify Labeled Cysteines) LC_MS->Data_Analysis

isoTOP-ABPP Experimental Workflow.

Tandem Mass Tag (TMT)-based Activity-Based Protein Profiling (TMT-ABPP)

TMT-ABPP is a multiplexed proteomics approach that allows for the simultaneous quantification of cysteine reactivity in up to 18 samples. This high-throughput method is well-suited for screening libraries of covalent fragments or for dose-response studies.

Detailed Methodology:

  • Proteome Preparation and Treatment: Prepare and quantify cell or tissue lysates as in the isoTOP-ABPP protocol. Treat individual proteome samples with different concentrations of this compound or with different covalent fragments. Include a vehicle control.

  • Probe Labeling: Label the remaining free cysteines in each sample with an alkyne-containing probe (e.g., IA-alkyne).

  • Click Chemistry and Enrichment: Conjugate a biotin-azide tag to the alkyne-labeled proteins via CuAAC and enrich the biotinylated proteins using streptavidin beads.

  • On-Bead Digestion and TMT Labeling:

    • Digest the enriched proteins to peptides while they are still bound to the streptavidin beads.

    • Label the resulting peptides from each sample with a unique TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples into a single mixture. For complex samples, perform offline peptide fractionation (e.g., by high-pH reversed-phase chromatography) to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the pooled and fractionated peptides by LC-MS/MS. The mass spectrometer fragments the peptides to determine their sequence and then further fragments the TMT reporter ions to quantify the relative abundance of each peptide across the different samples.

  • Data Analysis: The intensity of the TMT reporter ions for each cysteine-containing peptide is used to determine the degree of target engagement by this compound in a dose-dependent manner.

TMT_ABPP_Workflow cluster_prep Sample Preparation cluster_label Labeling & Digestion cluster_tmt TMT Labeling & Analysis Proteome1 Proteome 1 (Control) IA_Alkyne IA-Alkyne Labeling Proteome1->IA_Alkyne Proteome2 Proteome 2 (this compound Conc. 1) Proteome2->IA_Alkyne ProteomeN Proteome N (this compound Conc. N) ProteomeN->IA_Alkyne Biotin_Enrich Biotin Tagging & Streptavidin Enrichment IA_Alkyne->Biotin_Enrich Digestion Tryptic Digestion Biotin_Enrich->Digestion TMT_Label TMT Labeling Digestion->TMT_Label Pooling Sample Pooling TMT_Label->Pooling LC_MS LC-MS/MS Analysis Pooling->LC_MS Data_Analysis Quantitative Data Analysis LC_MS->Data_Analysis

TMT-ABPP Experimental Workflow.

Signaling Pathways of Identified Target Proteins

Understanding the biological context of the proteins targeted by this compound is crucial for assessing their potential as therapeutic targets. Below are diagrams of the signaling pathways for two of the identified targets.

Mediator Complex and Transcriptional Regulation

The Mediator complex is a large, multi-protein complex that acts as a transcriptional co-regulator. It bridges DNA-binding transcription factors and RNA polymerase II, thereby playing a central role in the initiation and regulation of gene transcription. MED23, a subunit of the Mediator complex, is involved in this process.

Mediator_Pathway cluster_nucleus Nucleus TF Transcription Factor Enhancer Enhancer DNA TF->Enhancer Binds Mediator Mediator Complex (including MED23) TF->Mediator Interacts Enhancer->Mediator Recruits PolII RNA Polymerase II Mediator->PolII Recruits & Regulates Promoter Promoter DNA PolII->Promoter Binds Gene Target Gene PolII->Gene Transcription Promoter->Gene mRNA mRNA Gene->mRNA

Role of MED23 in Transcriptional Regulation.

BBX Proteins in Light Signaling (Plant-specific)

BBX proteins are a family of zinc-finger transcription factors that play crucial roles in plant development, particularly in response to light signals. They are key components of the photomorphogenesis pathway, integrating light cues to regulate gene expression and developmental processes such as seedling de-etiolation and flowering.

BBX_Pathway cluster_cell Plant Cell Light Light Signal Photoreceptor Photoreceptor (e.g., Phytochrome) Light->Photoreceptor Activates Signal_Transduction Signal Transduction Cascade Photoreceptor->Signal_Transduction BBX BBX Protein Signal_Transduction->BBX Regulates Other_TFs Other Transcription Factors (e.g., HY5) BBX->Other_TFs Interacts with Target_Genes Light-Responsive Genes BBX->Target_Genes Regulates Expression Other_TFs->Target_Genes Regulates Expression Response Photomorphogenesis (e.g., Seedling development) Target_Genes->Response

BBX Protein in Plant Light Signaling.

Conclusion

This compound is a powerful chemical probe for the discovery of novel ligandable cysteines in the human proteome. Through the use of advanced chemoproteomic techniques like isoTOP-ABPP and TMT-ABPP, this compound has enabled the identification of several protein targets involved in critical cellular processes such as transcriptional regulation and signaling. While quantitative binding data for this compound is not a primary focus of its application, the identification of these targets opens new avenues for the development of selective covalent therapeutics. The experimental workflows and pathway information provided in this guide serve as a valuable resource for researchers aiming to utilize covalent fragments for target discovery and validation.

Methodological & Application

Application Notes and Protocols for DIA-Based Proteomic Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data-Independent Acquisition (DIA) mass spectrometry has emerged as a powerful technique for high-throughput, reproducible, and accurate quantitative proteomics.[1][2][3] Its unbiased acquisition strategy, where all peptides within a defined mass-to-charge (m/z) range are fragmented, provides a comprehensive digital map of the proteome, making it highly suitable for large-scale screening studies in biomarker discovery and drug development.[4][5][6] This document provides a detailed protocol for a DIA-based proteomic screening workflow, offering robust methodologies for sample preparation, data acquisition, and analysis.

DIA proteomics offers significant advantages over traditional Data-Dependent Acquisition (DDA), including fewer missing values across samples, higher reproducibility, and greater quantitative accuracy, which are critical for large-scale clinical cohort studies.[5][7] The workflow described herein is designed to guide researchers in applying this technology to identify protein expression changes, elucidate drug mechanisms of action, and discover potential biomarkers.[8][9][10]

Experimental Workflow Overview

The DIA-based proteomic screening workflow encompasses several key stages, from initial sample preparation to final data analysis and biological interpretation. Each step is crucial for achieving high-quality, reproducible results.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Protein_Extraction 2. Protein Extraction & Quantification Sample_Collection->Protein_Extraction Digestion 3. Reduction, Alkylation, & Tryptic Digestion Protein_Extraction->Digestion Peptide_Cleanup 4. Peptide Desalting & Cleanup (e.g., SPE) Digestion->Peptide_Cleanup LC_Separation 5. UHPLC Separation Peptide_Cleanup->LC_Separation DIA_Acquisition 6. DIA Mass Spectrometry LC_Separation->DIA_Acquisition Data_Processing 7. Data Processing (e.g., DIA-NN, Spectronaut) DIA_Acquisition->Data_Processing Statistical_Analysis 8. Statistical Analysis & Visualization Data_Processing->Statistical_Analysis Biological_Interpretation 9. Pathway & Network Analysis Statistical_Analysis->Biological_Interpretation

Caption: High-level overview of the DIA-based proteomic screening workflow.

I. Experimental Protocols

Protein Extraction from Cell Culture or Tissue

This protocol describes the extraction of total protein from biological samples.

Materials:

  • Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0[11]

  • Protease and Phosphatase Inhibitor Cocktails

  • Sonicator (e.g., Bioruptor)[11]

  • Centrifuge

Procedure:

  • Wash cell pellets or pulverized tissue with ice-cold PBS.

  • Add 200 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Sonicate the samples to ensure complete cell lysis and DNA shearing.[11]

  • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.[11]

  • Collect the supernatant containing the protein extract.

  • Quantify the protein concentration using a compatible assay (e.g., BCA assay).

In-Solution Tryptic Digestion

This protocol details the digestion of proteins into peptides suitable for mass spectrometry.

Materials:

  • Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0[11]

  • Reducing Agent: 10 mM Dithiothreitol (DTT)[12]

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)[12][13]

  • Sequencing-grade Trypsin

  • Quenching Solution: 10% Formic Acid (FA)[14]

Procedure:

  • Take a defined amount of protein (e.g., 50 µg) and adjust the volume with Denaturing Buffer.

  • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 60°C to reduce disulfide bonds.[12][14]

  • Cool the sample to room temperature. Add IAA to a final concentration of 55 mM and incubate for 30 minutes in the dark to alkylate free cysteines.[12][13]

  • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

  • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[11]

  • Quench the digestion by adding formic acid to a final concentration of 1%.[14]

Peptide Desalting

This step is critical for removing salts and detergents that can interfere with LC-MS/MS analysis.

Materials:

  • C18 Solid-Phase Extraction (SPE) Cartridges or Tips

  • Activation Solution: 100% Acetonitrile (ACN)

  • Equilibration/Wash Solution: 0.1% Formic Acid in water

  • Elution Solution: 60% ACN, 0.1% Formic Acid

Procedure:

  • Activate the C18 SPE cartridge with the Activation Solution.

  • Equilibrate the cartridge with the Equilibration/Wash Solution.

  • Load the acidified peptide sample onto the cartridge.

  • Wash the cartridge with the Equilibration/Wash Solution to remove salts.

  • Elute the peptides with the Elution Solution.

  • Dry the eluted peptides using a vacuum centrifuge and store at -80°C until analysis.[13]

UHPLC-MS/MS Data Acquisition

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Thermo Orbitrap Exploris 480 or Sciex ZenoTOF 7600).[15][16]

UHPLC Settings:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm ID, 100 mm length, 1.9 µm particle size).[15]

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.[15]

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.[15]

  • Gradient: A linear gradient from 5% to 35% Mobile Phase B over 90-120 minutes.[14]

  • Flow Rate: 200-400 µL/min.

  • Column Temperature: 60°C.[15]

DIA Mass Spectrometry Settings:

  • MS1 Resolution: 60,000 - 120,000

  • MS1 AGC Target: 3e6

  • MS2 Resolution: 30,000 - 60,000

  • DIA Isolation Windows: 25-60 variable or staggered windows covering a mass range of 400-1200 m/z.[17]

  • Normalized Collision Energy (NCE): 27-30%

DIA_Principle Principle of Data-Independent Acquisition (DIA) cluster_0 MS1 Survey Scan MS1 Full MS1 Scan (All Precursor Ions) Window1 Window 1 (e.g., 400-425 m/z) Window2 Window 2 (e.g., 425-450 m/z) WindowN ... WindowLast Window N (e.g., 975-1000 m/z) MS2_1 Fragment All Ions in Window 1 Window1->MS2_1 MS2_2 Fragment All Ions in Window 2 Window2->MS2_2 MS2_N ... MS2_Last Fragment All Ions in Window N WindowLast->MS2_Last Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Drug Drug Drug->Receptor Kinase1 Kinase 1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Adaptor->Kinase1 Gene Target Gene Expression TF->Gene

References

Application Notes and Protocols for KB05-SLF in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to KB05-SLF

KB05-SLF is an electrophilic, heterobifunctional molecule designed for the discovery of novel E3 ubiquitin ligases, a critical area of research in the field of targeted protein degradation (TPD).[1] As a proteolysis-targeting chimera (PROTAC), KB05-SLF is comprised of two key moieties: a synthetic ligand for the protein FKBP12 (SLF) and an electrophilic "scout" fragment. This scout fragment has the ability to covalently bind to cysteine residues on nearby proteins.[1]

The primary application of KB05-SLF is to identify new E3 ligases that can be harnessed for TPD. When the scout fragment of KB05-SLF covalently attaches to a protein that is in proximity to an E3 ligase, it can induce the formation of a ternary complex between FKBP12, the scout-bound protein, and the E3 ligase. This proximity can lead to the ubiquitination and subsequent proteasomal degradation of FKBP12. By monitoring the degradation of FKBP12, researchers can infer the engagement of a functional E3 ligase. A notable discovery using a similar electrophilic PROTAC, KB02-SLF, was the identification of DCAF16 as an E3 ligase capable of mediating the degradation of nuclear proteins.[2]

Due to the reactive nature of the electrophilic scout fragment, it is crucial to include careful controls and validation steps in all experiments to ensure that the observed degradation of FKBP12 is a result of a specific E3 ligase engagement and not due to off-target effects or compound toxicity.[1]

Signaling Pathway of KB05-SLF-Mediated Protein Degradation

The mechanism of action for KB05-SLF involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates the proposed signaling pathway.

KB05_SLF_Pathway cluster_binding Binding and Complex Formation cluster_degradation Ubiquitination and Degradation KB05_SLF KB05-SLF FKBP12 FKBP12 (Target Protein) KB05_SLF->FKBP12 SLF Moiety Binds Cysteine Cysteine Residue on Proximal Protein KB05_SLF->Cysteine Scout Fragment Covalently Binds Ternary_Complex Ternary Complex (FKBP12-KB05-SLF-E3 Ligase) FKBP12->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., DCAF16) E3_Ligase->Ternary_Complex Cysteine->E3_Ligase Proximity Ub_FKBP12 Polyubiquitinated FKBP12 Ternary_Complex->Ub_FKBP12 Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_FKBP12->Proteasome Recognition Degradation Proteasome->Degradation Degradation E3_Discovery_Workflow start Start: Hypothesis KB05-SLF recruits an E3 ligase to FKBP12 for degradation western_blot Protocol 1: Western Blot for FKBP12 Degradation start->western_blot degradation_observed FKBP12 Degradation Observed? western_blot->degradation_observed mass_spec Protocol 3: Quantitative Mass Spec (SILAC-IP-MS) degradation_observed->mass_spec Yes end Conclusion: Identified E3 Ligase for KB05-SLF-mediated degradation degradation_observed->end No (Re-evaluate hypothesis) candidate_id Identify Candidate E3 Ligase(s) mass_spec->candidate_id ip_western Protocol 2: Co-Immunoprecipitation and Western Blot candidate_id->ip_western validation Validate Ternary Complex Formation ip_western->validation knockdown E3 Ligase Knockdown/ Knockout Experiments validation->knockdown rescue Rescue Degradation by Re-expressing E3 Ligase knockdown->rescue rescue->end

References

Application Notes and Protocols for KB-05 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preclinical evaluation of KB-05, a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. The protocols outlined below are designed to guide researchers in assessing the mechanism of action, cellular activity, and in vivo efficacy of this compound. The phosphatidylinositol 3-kinase (PI3K)/Akt/protein kinase B (PKB) signaling pathway is a critical regulator of cell survival and proliferation[1]. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.

Mechanism of Action of this compound

This compound is a hypothetical small molecule inhibitor designed to target the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This action blocks the downstream activation of PDK1 and Akt, leading to the inhibition of cell growth, proliferation, and survival, and promoting apoptosis.

KB05_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth KB05 This compound KB05->PI3K

Figure 1: Proposed mechanism of action of this compound on the PI3K/Akt/mTOR pathway.

Experimental Workflow

The preclinical evaluation of this compound follows a structured workflow, beginning with in vitro characterization and progressing to in vivo efficacy and safety studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assay: PI3K Kinase Activity B Cell-Based Assays: - Viability (MTT/CTG) - Apoptosis (Annexin V) A->B C Target Engagement: Western Blot for p-Akt B->C D Xenograft Tumor Model: Efficacy Studies C->D Proceed if potent and on-target E Pharmacodynamic (PD) Assay: p-Akt in Tumor Tissue D->E F Toxicology Studies: Basic Safety Assessment D->F

Figure 2: General experimental workflow for the preclinical assessment of this compound.

In Vitro Protocols

Protocol: Cell Viability Assay (MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with a constitutively active PI3K/Akt pathway (e.g., MCF-7, A549).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell lines (e.g., MCF-7)

  • DMEM/F-12 medium with 10% FBS

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Replace the medium with the this compound dilutions and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to dissolve formazan crystals.

  • Measure absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for Phospho-Akt (p-Akt)

Objective: To confirm that this compound inhibits the PI3K pathway by measuring the levels of phosphorylated Akt (a downstream marker).

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate

  • SDS-PAGE equipment

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound (e.g., at 0.1x, 1x, and 10x IC50) for 2 hours.

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.

  • Quantify band intensity and normalize p-Akt levels to total Akt and GAPDH.

In Vivo Protocol

Protocol: Human Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo mouse model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • MCF-7 cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (e.g., Vehicle, this compound at 25 mg/kg, this compound at 50 mg/kg).

  • Administer treatment daily via oral gavage.

  • Measure tumor volume with calipers every 3 days (Volume = 0.5 x Length x Width²).

  • Monitor body weight as an indicator of toxicity.

  • After 21 days, euthanize mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., p-Akt Western blot).

  • Calculate Tumor Growth Inhibition (TGI) for each group.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell Line PI3K Mutation IC50 (µM) p-Akt Inhibition (at 1 µM)
MCF-7 PIK3CA E545K 0.25 85%
A549 PIK3CA Wild-Type 3.5 40%

| U87-MG | PTEN null | 0.15 | 92% |

Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle - 1250 ± 150 - +2.5
This compound 25 625 ± 95 50 -1.0

| this compound | 50 | 310 ± 70 | 75 | -4.5 |

References

Techniques for Validating Protein Targets of KB-05: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the identification and validation of protein targets of KB-05, an electrophilic fragment molecule utilized in DIA-based quantitative chemical proteomic screening studies.[1] The validation of a drug's target is a critical step in the drug discovery pipeline, confirming its role in the biological pathway and its potential for therapeutic intervention.[2][3][4][5] The following sections outline a comprehensive suite of in vitro and in vivo methodologies to robustly validate the protein targets of this compound.

I. Target Identification using Chemical Proteomics

The initial step in validating the targets of this compound involves identifying the proteins it directly interacts with within a complex biological system. Affinity-based chemical proteomics is a powerful approach for this purpose.

Protocol 1: Affinity-Based Pulldown Assay

This protocol describes the use of an affinity-tagged this compound analog to capture its binding partners from cell lysates.

Materials:

  • This compound analog with an affinity tag (e.g., biotin)

  • Control compound (structurally similar to this compound but lacking the reactive electrophilic group)

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer for protein identification

Workflow:

G cluster_0 Cell Culture & Lysis cluster_1 Incubation & Capture cluster_2 Washing & Elution cluster_3 Analysis A Culture cells to ~80% confluency B Lyse cells and collect protein extract A->B C Incubate lysate with biotinylated this compound or control B->C D Add streptavidin beads to capture protein-probe complexes C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G Identify proteins by LC-MS/MS F->G H Analyze data to identify specific this compound targets G->H

Caption: Workflow for Affinity-Based Pulldown Assay.

Data Presentation:

Potential protein targets are identified by comparing the proteins pulled down with the this compound probe against the control. The data can be summarized in a table.

Protein IDGene NameThis compound Fold Enrichment (vs. Control)p-value
P12345GENE115.2< 0.001
Q67890GENE212.8< 0.001
R54321GENE32.10.045

II. In Vitro Target Validation

Once potential targets are identified, their direct interaction with this compound needs to be confirmed using in vitro assays.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct drug-target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[6]

Materials:

  • Cells treated with this compound or vehicle control (DMSO)

  • PBS

  • Liquid nitrogen

  • Heating block or PCR machine

  • Lysis buffer

  • Centrifuge

  • Western blot or mass spectrometry equipment

Workflow:

G cluster_0 Cell Treatment cluster_1 Heating cluster_2 Lysis & Separation cluster_3 Detection A Treat cells with this compound or DMSO B Heat cell suspensions at different temperatures A->B C Lyse cells by freeze-thaw cycles B->C D Separate soluble and precipitated proteins by centrifugation C->D E Analyze soluble fraction by Western Blot or MS D->E F Generate melting curves E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Data Presentation:

The results are presented as melting curves, showing the amount of soluble protein at different temperatures. A shift in the melting curve indicates direct binding of this compound to the target protein.

Target ProteinTreatmentTm (°C)ΔTm (°C)
GENE1DMSO52.5-
GENE1This compound (10 µM)58.2+5.7
Control ProteinDMSO65.1-
Control ProteinThis compound (10 µM)65.3+0.2
Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, providing thermodynamic parameters of the interaction.[7]

Materials:

  • Purified recombinant target protein

  • This compound solution

  • ITC instrument

  • Appropriate buffer

Methodology:

  • Load the purified target protein into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small injections of this compound into the protein solution.

  • Measure the heat released or absorbed after each injection.

  • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Data Presentation:

Target ProteinKd (nM)n (sites)ΔH (kcal/mol)
GENE1501.02-12.5
GENE22500.98-8.2

III. Cellular and In Vivo Target Validation

Validating the functional consequence of this compound binding to its target in a biological system is crucial.

Protocol 4: Genetic Target Invalidation (CRISPR-Cas9)

Knocking out the identified target gene using CRISPR-Cas9 can determine if the cellular phenotype observed with this compound treatment is dependent on that target.[5]

Workflow:

G cluster_0 gRNA Design & Cloning cluster_1 Transfection & Selection cluster_2 Validation & Phenotypic Assay A Design gRNAs targeting the gene of interest B Clone gRNAs into a Cas9 expression vector A->B C Transfect cells with the CRISPR-Cas9 plasmid B->C D Select for successfully transfected cells C->D E Validate gene knockout by sequencing and Western blot D->E F Treat knockout and wild-type cells with this compound E->F G Assess cellular phenotype (e.g., viability, signaling) F->G

Caption: Workflow for CRISPR-Cas9 Mediated Target Validation.

Data Presentation:

The effect of this compound on a cellular process (e.g., cell viability) is compared between wild-type and knockout cells.

Cell LineTreatmentCell Viability (%)
Wild-TypeDMSO100
Wild-TypeThis compound (1 µM)45
GENE1 KnockoutDMSO100
GENE1 KnockoutThis compound (1 µM)95
Protocol 5: In Vivo Target Engagement and Efficacy Studies

Animal models are essential for validating the therapeutic potential of targeting a specific protein.[8][9][10]

Methodology:

  • Model Selection: Choose an appropriate animal model that recapitulates the disease of interest.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determine the dosing regimen that achieves sufficient exposure of this compound at the target site and modulates the target protein.

  • Efficacy Studies: Treat diseased animals with this compound and monitor for therapeutic benefit.

  • Target Engagement Biomarkers: Measure a downstream biomarker of target activity in tissues to confirm target engagement in vivo.

Data Presentation:

Animal ModelTreatmentTumor Volume (mm³)Target Pathway Biomarker (p-ERK levels)
XenograftVehicle500 ± 501.0 ± 0.1
XenograftThis compound (10 mg/kg)150 ± 300.2 ± 0.05

IV. Signaling Pathway Analysis

Understanding how this compound's interaction with its target affects cellular signaling is key to elucidating its mechanism of action.

Hypothetical Signaling Pathway for this compound Target

Let's assume this compound targets "KINASE-X", a hypothetical kinase in a pro-survival pathway.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Transcription & Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KINASE_X KINASE-X (Target of this compound) Receptor->KINASE_X DownstreamKinase Downstream Kinase KINASE_X->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellSurvival Cell Survival TranscriptionFactor->CellSurvival KB05 This compound KB05->KINASE_X Inhibits

Caption: Hypothetical Signaling Pathway Inhibited by this compound.
Protocol 6: Western Blot Analysis of Signaling Pathways

This protocol is used to measure changes in the phosphorylation status of key signaling proteins following this compound treatment.

Materials:

  • Cells treated with this compound at various concentrations and time points

  • Lysis buffer

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies (e.g., anti-p-KINASE-X, anti-KINASE-X, anti-p-DownstreamKinase)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Methodology:

  • Treat cells with this compound.

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with specific primary and secondary antibodies.

  • Detect protein bands using a chemiluminescence imaging system.

Data Presentation:

Treatmentp-KINASE-X (Relative to Total)p-DownstreamKinase (Relative to Total)
DMSO1.01.0
This compound (0.1 µM)0.60.5
This compound (1 µM)0.10.1

Conclusion

A multi-faceted approach combining chemical proteomics, biophysical assays, genetic manipulation, and in vivo studies is essential for the robust validation of this compound protein targets. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to confidently identify and validate the molecular targets of this and other electrophilic small molecules, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for Mapping Ligandable Cysteines Using KB05-SLF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing KB05-SLF, a bifunctional chemical probe, for the discovery and mapping of ligandable cysteine residues within the human proteome. The protocols outlined below are intended for use in a research laboratory setting by trained professionals.

Introduction

KB05-SLF is a powerful tool in the field of chemical proteomics and targeted protein degradation. It is an electrophilic PROTAC® (Proteolysis Targeting Chimera) that consists of two key functional moieties: a synthetic ligand for FKBP12 (SLF) and a "scout fragment" (KB05) with broad cysteine reactivity.[1][2] The KB05 fragment is an electrophile, specifically an acrylamide, designed to covalently modify accessible and reactive cysteine residues on proteins.[2] This bifunctional nature allows KB05-SLF to be employed in two primary applications: the identification of novel E3 ligases for targeted protein degradation and the global mapping of ligandable cysteines for drug discovery.[1][3]

By treating cell lysates or intact cells with KB05-SLF and employing quantitative mass spectrometry-based proteomics, researchers can identify proteins that are covalently modified by the KB05 scout fragment. This information is invaluable for identifying "ligandable" cysteines, which can serve as targets for the development of novel covalent therapeutics. This approach has been instrumental in creating atlases of cysteine ligandability across various cancer cell lines, revealing the heterogeneity of cysteine reactivity and identifying actionable targets in oncoproteins like NF-κB and SOX10.[4][5]

Principle of the Method

The core of the methodology relies on the principles of activity-based protein profiling (ABPP) and quantitative proteomics, often utilizing techniques such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) or tandem mass tags (TMT).

The general workflow is as follows:

  • Proteome Treatment: A native proteome (from cell lysate or intact cells) is treated with KB05-SLF. The electrophilic KB05 fragment covalently binds to reactive cysteine residues. A control sample is treated with a vehicle (e.g., DMSO).

  • Competitive Labeling: The remaining, unliganded cysteine residues in both the KB05-SLF-treated and control samples are then labeled with a cysteine-reactive probe, typically an iodoacetamide-based probe containing an alkyne handle for click chemistry.

  • Sample Preparation and Labeling: The proteins are digested into peptides. The probe-labeled peptides are then isotopically labeled. In the case of isoTOP-ABPP, this involves using isotopically light and heavy biotin-azide tags. For TMT-based approaches, different isobaric TMT reagents are used to label the peptides from each sample.

  • Enrichment and Mass Spectrometry: The labeled peptides are enriched (e.g., using streptavidin beads for biotin-tagged peptides) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of the isotopically labeled peptides is quantified. A decrease in the signal from a particular cysteine-containing peptide in the KB05-SLF-treated sample compared to the control indicates that this cysteine was engaged by KB05-SLF and is therefore "ligandable." This is often expressed as a competition ratio (CR).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of KB05-SLF in mapping ligandable cysteines.

ParameterValueCell/SystemReference
Concentration Range 10 µM - 200 µMHEK293T cell lysate[6]
Incubation Time 1 hourHEK293T cell lysate[6]
Ligandable Cysteine Threshold Competition Ratio (CR) ≥ 4 (≥75% reduction in abundance)HCT116 cell lysates[7]

Note: The optimal concentration of KB05-SLF may vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Experimental Protocols

Protocol 1: Cysteine Ligandability Profiling in Cell Lysates using KB05-SLF and TMT-ABPP

This protocol is adapted from methodologies described for scout fragments in chemoproteomic studies.[6]

Materials and Reagents:

  • HEK293T cells (or other cell line of interest)

  • Lysis buffer (e.g., PBS with 0.1% NP-40 and protease inhibitors)

  • KB05-SLF (stored at -20°C)

  • DMSO (vehicle control)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • TMTpro™ Reagents (or other TMT kits)

  • Desalting columns (e.g., C18)

  • High-pH reversed-phase fractionation kit

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • KB05-SLF Treatment:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • Aliquot 10-20 µg of the proteome for each condition (e.g., different concentrations of KB05-SLF and a DMSO control).

    • Treat the lysates with KB05-SLF at the desired concentrations (e.g., a range from 10 µM to 200 µM) or with DMSO.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Reduction, Alkylation, and Digestion:

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Dilute the samples with 50 mM TEAB (triethylammonium bicarbonate) buffer, pH 8.5.

    • Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • TMT Labeling:

    • Desalt the digested peptides using a C18 column.

    • Resuspend the peptides in a labeling buffer (e.g., 200 mM HEPES, pH 8.5).

    • Label each peptide sample with a different TMT reagent according to the manufacturer's protocol. This typically involves incubating the peptides with the TMT reagent for 1 hour at room temperature.

    • Quench the labeling reaction with hydroxylamine.

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled samples.

    • Desalt the pooled sample.

    • Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze the fractionated peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Analysis
  • Database Searching:

    • Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a suitable search engine (e.g., Sequest, MaxQuant, or similar).

    • Specify cysteine carbamidomethylation as a fixed modification and TMT labeling of peptide N-termini and lysine residues as a variable modification. Also, include the KB05-SLF adduct on cysteine as a variable modification.

  • Quantification and Competition Ratio (CR) Calculation:

    • Quantify the reporter ion intensities for each identified cysteine-containing peptide.

    • Calculate the Competition Ratio (CR) for each cysteine site as the ratio of the intensity in the DMSO control channel to the intensity in the KB05-SLF-treated channel.

    • A CR value ≥ 4 is typically considered a "ligandable" cysteine.[7]

Visualizations

Experimental Workflow for Cysteine Ligandability Profiling

experimental_workflow cluster_sample_prep Sample Preparation cluster_tmt TMT Labeling & MS cluster_data_analysis Data Analysis start Cell Lysate treatment KB05-SLF Treatment (or DMSO control) start->treatment reduction_alkylation Reduction & Alkylation treatment->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion tmt_labeling TMT Labeling digestion->tmt_labeling pooling Sample Pooling tmt_labeling->pooling fractionation High-pH RP Fractionation pooling->fractionation lcms LC-MS/MS Analysis fractionation->lcms database_search Database Search lcms->database_search quantification Quantification (CR Calculation) database_search->quantification hit_identification Identification of Ligandable Cysteines quantification->hit_identification

Caption: Experimental workflow for mapping ligandable cysteines using KB05-SLF.

Signaling Pathway Perturbation via Covalent Ligation

signaling_pathway cluster_discovery Discovery Phase cluster_development Covalent Modulator Development cluster_pathway_effect Biological Effect kb05_slf KB05-SLF Screening ligandable_cys Identification of Ligandable Cysteine on Target Protein (e.g., NF-κB) kb05_slf->ligandable_cys covalent_ligand Design & Synthesis of Covalent Modulator ligandable_cys->covalent_ligand target_protein Target Protein (NF-κB) covalent_ligand->target_protein Covalent Binding & Inhibition downstream_signaling Downstream Signaling target_protein->downstream_signaling cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_signaling->cellular_response

Caption: Strategy for pathway modulation through covalent ligand development.

References

Application Notes and Protocols for the Synthesis of KB-05 Chemical Probe and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KB-05 chemical probe is an electrophilic fragment molecule integral to the field of chemical proteomics. It is designed to covalently modify cysteine residues within the proteome, enabling the identification and characterization of protein targets. The core structure of this compound consists of an N-(4-bromophenyl)aniline recognition moiety coupled to a chloroacetamide electrophilic "warhead." This design allows for the targeted labeling of proteins, which can then be identified and quantified using advanced mass spectrometry techniques. To facilitate various experimental workflows, this compound can be functionalized with reporter tags, such as an alkyne group for click chemistry (KB-05yne) or a biotin tag for affinity purification (this compound-biotin). These versatile derivatives expand the utility of the this compound probe in drug discovery and molecular biology research.

Synthesis Overview

The synthesis of the this compound chemical probe and its derivatives is a multi-step process. The foundational step is the synthesis of the N-(4-bromophenyl)aniline core. This is followed by the attachment of the chloroacetamide warhead. For the functionalized probes, KB-05yne and this compound-biotin, additional synthetic steps are required to incorporate the alkyne or biotin moieties, respectively. The following protocols provide a detailed, step-by-step guide for the synthesis of these valuable research tools.

Data Presentation

Table 1: Summary of Key Reagents and Molar Equivalents

StepReagentMolar EquivalentPurpose
1. Synthesis of N-(4-bromophenyl)aniline
4-Bromoaniline1.0Starting material
1-Bromo-4-nitrobenzene1.1Coupling partner
Palladium(II) acetate0.02Catalyst
Xantphos0.04Ligand
Sodium tert-butoxide1.4Base
Toluene-Solvent
2. Reduction of Nitro Group
N-(4-bromophenyl)-4-nitroaniline1.0Starting material
Tin(II) chloride dihydrate3.0Reducing agent
Ethanol/Ethyl acetate-Solvent
3. Synthesis of this compound (N-(4-bromophenyl)-2-chloroacetamide)
N-(4-bromophenyl)aniline1.0Starting material
Chloroacetyl chloride1.1Acylating agent
Triethylamine1.2Base
Dichloromethane-Solvent
4a. Synthesis of KB-05yne
N-(4-bromophenyl)aniline1.0Starting material
2-Chloro-N-(prop-2-yn-1-yl)acetamide1.1Alkynylating agent
Sodium hydride1.2Base
Tetrahydrofuran-Solvent
4b. Synthesis of this compound-biotin
N-(4-bromophenyl)aniline1.0Starting material
N-(2-(Biotinamido)ethyl)-2-chloroacetamide1.1Biotinylating agent
Sodium hydride1.2Base
Dimethylformamide-Solvent

Experimental Protocols

Synthesis of N-(4-bromophenyl)aniline

This protocol is based on a modified Buchwald-Hartwig amination reaction.

Materials:

  • 4-Bromoaniline

  • 1-Bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate, silica gel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • To this mixture, add 4-bromoaniline (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, N-(4-bromophenyl)-4-nitroaniline, by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • To a solution of the purified N-(4-bromophenyl)-4-nitroaniline in a mixture of ethanol and ethyl acetate, add tin(II) chloride dihydrate (3.0 eq).

  • Reflux the mixture for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-bromophenyl)aniline.

Synthesis of this compound (N-(4-bromophenyl)-2-chloroacetamide)

Materials:

  • N-(4-bromophenyl)aniline

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve N-(4-bromophenyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Proposed Synthesis of KB-05yne

This proposed synthesis involves the N-alkylation of N-(4-bromophenyl)aniline with a pre-synthesized alkyne-tagged chloroacetamide.

Step 3a: Synthesis of 2-Chloro-N-(prop-2-yn-1-yl)acetamide

  • In a round-bottom flask, dissolve propargylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add chloroacetyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Work up the reaction as described in step 2 to obtain 2-chloro-N-(prop-2-yn-1-yl)acetamide.

Step 3b: Synthesis of KB-05yne

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(4-bromophenyl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in portions.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-N-(prop-2-yn-1-yl)acetamide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield KB-05yne.

Proposed Synthesis of this compound-biotin

This proposed synthesis involves the N-alkylation of N-(4-bromophenyl)aniline with a pre-synthesized biotin-tagged chloroacetamide.

Step 4a: Synthesis of N-(2-(Biotinamido)ethyl)-2-chloroacetamide

  • Synthesize N-Boc-ethylenediamine by reacting ethylenediamine with di-tert-butyl dicarbonate.

  • Couple the N-Boc-ethylenediamine with biotin using a standard peptide coupling reagent like HATU.

  • Deprotect the Boc group using trifluoroacetic acid.

  • React the resulting amine with chloroacetyl chloride in the presence of a base to yield N-(2-(Biotinamido)ethyl)-2-chloroacetamide.

Step 4b: Synthesis of this compound-biotin

  • Follow the procedure described in Step 3b, using N-(2-(Biotinamido)ethyl)-2-chloroacetamide (1.1 eq) as the alkylating agent and dimethylformamide (DMF) as the solvent.

  • Purify the final product by column chromatography to obtain this compound-biotin.

Mandatory Visualization

Synthesis_Workflow cluster_core Core Synthesis cluster_kb05 This compound Synthesis cluster_derivatives Derivative Synthesis cluster_yne KB-05yne cluster_biotin This compound-biotin A 4-Bromoaniline + 1-Bromo-4-nitrobenzene B Buchwald-Hartwig Amination A->B C N-(4-bromophenyl)-4-nitroaniline B->C D Reduction C->D E N-(4-bromophenyl)aniline D->E G Acylation E->G J N-Alkylation E->J M N-Alkylation E->M F Chloroacetyl chloride F->G H This compound G->H I 2-Chloro-N-(prop-2-yn-1-yl)acetamide I->J K KB-05yne J->K L N-(2-(Biotinamido)ethyl) -2-chloroacetamide L->M N This compound-biotin M->N

Caption: Synthetic workflow for this compound and its derivatives.

Signaling_Pathway cluster_protein Protein Target Protein Target Protein Cys Cysteine Residue Covalent_Bond Covalent Modification Cys->Covalent_Bond KB05 This compound Probe KB05->Covalent_Bond Downstream_Analysis Mass Spectrometry (Target ID) Covalent_Bond->Downstream_Analysis

Caption: Mechanism of action of the this compound chemical probe.

Application Notes and Protocols for Mass Spectrometry-Based Data Analysis of KB-05 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the analysis of KB-05, a novel therapeutic agent, using mass spectrometry-based proteomics. This compound is an orally administered, dual-mechanism drug consisting of an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist. Its unique mode of action is designed to modulate glutamatergic neurotransmission, offering a promising new approach for the treatment of central nervous system (CNS) disorders.[1][2][3]

Mass spectrometry is an indispensable tool in drug discovery and development, enabling the precise characterization of drug compounds, their metabolites, and their effects on the proteome.[4][5] This document outlines detailed protocols for both the quantitative analysis of this compound and its metabolites in biological matrices and for assessing its pharmacodynamic effects on the proteome of neuronal cells.

Part 1: Pharmacokinetic Analysis of this compound and its Metabolites

Objective

To quantify the concentration of this compound and its primary metabolites in plasma samples over time to determine key pharmacokinetic parameters.

Experimental Protocol: Quantification of this compound and Metabolites in Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of similar small molecules in biological fluids.[6][7][8]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of plasma, add 20 µL of 4% (v/v) ammonium hydroxide and 100 µL of an internal standard solution (e.g., deuterated this compound).

  • Vortex briefly to mix.

  • Add 1 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.250 mL/min

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-5% B

    • 6.1-7.0 min: 5% B

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS)

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical for this compound and Metabolites):

    • This compound (Parent Compound): m/z 272 > 215

    • Metabolite 1 (O-demethylated): m/z 258 > 133

    • Metabolite 2 (N-demethylated): m/z 258 > 213

    • Metabolite 3 (Hydroxylated): m/z 244 > 157

    • Internal Standard (Deuterated this compound): m/z 277 > 220

Data Presentation: Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for this compound following oral administration.

AnalyteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t1/2) (hr)
This compound 85.62.0543.222.5
Metabolite 1 120.33.0987.618.7
Metabolite 2 25.12.5150.420.1

Part 2: Pharmacodynamic Analysis of this compound using Quantitative Proteomics

Objective

To identify and quantify changes in protein expression in a neuronal cell line (e.g., SH-SY5Y) following treatment with this compound, to elucidate its mechanism of action.

Experimental Protocol: TMT-Based Quantitative Proteomics

This protocol outlines a typical workflow for quantitative proteomics using Tandem Mass Tag (TMT) labeling.[9][10]

1. Cell Culture and Treatment

  • Culture SH-SY5Y cells to 80% confluency.

  • Treat cells with either vehicle control or a therapeutic concentration of this compound (e.g., 10 µM) for 24 hours.

  • Harvest cells and store pellets at -80°C.

2. Protein Extraction and Digestion

  • Lyse cell pellets in a buffer containing urea and protease/phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest proteins with trypsin overnight at 37°C.

3. TMT Labeling and Fractionation

  • Label digested peptides from each condition (Control and this compound treated) with distinct TMT reagents according to the manufacturer's protocol.

  • Combine the labeled peptide samples.

  • Fractionate the combined sample using high-pH reversed-phase chromatography to reduce sample complexity.

4. LC-MS/MS Analysis

  • Instrument: Orbitrap Mass Spectrometer

  • LC System: UltiMate 3000 RSLCnano System

  • Column: Acclaim PepMap C18, 75 µm x 25 cm

  • Gradient: 2-hour gradient from 4% to 32% acetonitrile in 0.1% formic acid.

  • MS Method:

    • Full MS scans acquired in the Orbitrap (Resolution: 120,000).

    • Top 10 most intense precursor ions selected for HCD fragmentation.

    • MS/MS scans acquired in the Orbitrap (Resolution: 50,000).

5. Data Analysis

  • Process raw data using a software suite like Proteome Discoverer or MaxQuant.

  • Search spectra against a human protein database (e.g., UniProt).

  • Quantify TMT reporter ions to determine relative protein abundance between conditions.

  • Perform statistical analysis to identify differentially expressed proteins (Fold Change > 1.5, p-value < 0.05).

Data Presentation: Differentially Expressed Proteins

The following table presents a selection of hypothetical differentially expressed proteins in neuronal cells following this compound treatment, based on known effects of NMDA receptor and sigma-1 receptor modulation.

Protein AccessionGene NameProtein NameFold Change (this compound vs. Control)p-valuePutative Function
P0DP23GRIN2BGlutamate Ionotropic Receptor NMDA Type Subunit 2B-1.80.002NMDA receptor subunit
P35499CALM1Calmodulin1.60.015Calcium signaling[11]
P63261UBBPolyubiquitin-B1.70.009Protein degradation[11]
P62258HSPA8Heat shock 70kDa protein 81.90.005Chaperone, protein folding
Q13155DLG4Discs large homolog 4 (PSD-95)-1.50.021Synaptic plasticity
P19338PPP3CACalcineurin subunit A1.50.030Calcium-dependent signaling
O15530BDNFBrain-derived neurotrophic factor2.10.001Neurotrophic signaling

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action

The following diagram illustrates the dual mechanism of action of this compound, targeting both the NMDA receptor and the Sigma-1 receptor.

KB05_MOA cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum NMDA_Receptor NMDA Receptor Glutamate_Modulation Modulation of Glutamatergic Signaling NMDA_Receptor->Glutamate_Modulation Sigma1_Receptor Sigma-1 Receptor Neuroprotection Neuroprotection & Synaptic Plasticity Sigma1_Receptor->Neuroprotection KB05 This compound KB05->NMDA_Receptor Antagonist KB05->Sigma1_Receptor Agonist Glutamate_Modulation->Neuroprotection

Caption: Dual mechanism of action of this compound.

Pharmacodynamic Proteomics Workflow

This diagram outlines the key steps in the mass spectrometry-based proteomics workflow for analyzing the effects of this compound.

Proteomics_Workflow Cell_Culture 1. Cell Culture (Neuronal Cells) Treatment 2. Treatment (this compound vs. Vehicle) Cell_Culture->Treatment Protein_Extraction 3. Protein Extraction & Digestion Treatment->Protein_Extraction TMT_Labeling 4. TMT Labeling Protein_Extraction->TMT_Labeling LCMS 5. LC-MS/MS Analysis TMT_Labeling->LCMS Data_Analysis 6. Data Analysis (Quantification & Stats) LCMS->Data_Analysis Bioinformatics 7. Bioinformatics (Pathway Analysis) Data_Analysis->Bioinformatics

Caption: TMT-based quantitative proteomics workflow.

Sigma-1 Receptor Signaling Cascade

This diagram illustrates the role of the Sigma-1 receptor as a chaperone protein at the endoplasmic reticulum-mitochondrion interface and its influence on cellular signaling.[12][13]

Sigma1_Pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Chaperones Ca_Homeostasis Calcium Homeostasis IP3R->Ca_Homeostasis KB05 This compound (Agonist) KB05->Sigma1 ER_Stress Reduced ER Stress Ca_Homeostasis->ER_Stress Neuronal_Survival Neuronal Survival ER_Stress->Neuronal_Survival

Caption: Sigma-1 receptor signaling pathway.

References

Application Notes and Protocols for Monitoring KB05-SLF Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB05-SLF is an electrophilic heterobifunctional molecule designed for targeted protein degradation. It comprises a ligand for the FKBP12 protein (SLF) linked to a reactive "scout" fragment (KB05) that can covalently bind to cysteine residues on proteins.[1] This molecule is a tool for "electrophilic PROTAC" strategies, aimed at discovering novel E3 ligases that can be hijacked to induce the degradation of specific target proteins. By treating cells with KB05-SLF, researchers can assess the degradation of its primary target, FKBP12, which indicates the successful recruitment of a functional E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

These application notes provide detailed protocols for monitoring the degradation of FKBP12 induced by KB05-SLF, as well as assessing the downstream cellular consequences.

Proposed Mechanism of Action

KB05-SLF is designed to induce the degradation of FKBP12 by hijacking the ubiquitin-proteasome system. The proposed mechanism involves the formation of a ternary complex between FKBP12, KB05-SLF, and an E3 ubiquitin ligase. The SLF moiety of KB05-SLF binds to FKBP12, while the electrophilic KB05 fragment covalently attaches to a cysteine residue on an E3 ligase. This proximity induces the E3 ligase to polyubiquitinate FKBP12, marking it for recognition and degradation by the 26S proteasome.[2][3]

cluster_0 Cellular Environment KB05_SLF KB05-SLF Ternary_Complex Ternary Complex (FKBP12-KB05-SLF-E3 Ligase) KB05_SLF->Ternary_Complex Binds FKBP12 FKBP12 (Target Protein) FKBP12->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_FKBP12 Polyubiquitinated FKBP12 Ternary_Complex->Ub_FKBP12 Induces Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_FKBP12->Proteasome Targeted for Degradation Degraded_Fragments Proteasome->Degraded_Fragments Degrades

Figure 1: Proposed mechanism of KB05-SLF mediated FKBP12 degradation.

Experimental Protocols

A critical aspect of evaluating the efficacy of KB05-SLF is to confirm the degradation of the target protein, FKBP12, and to assess the downstream effects on cellular function. A general workflow for these experiments is outlined below.

cluster_workflow Experimental Workflow cluster_quantification Quantification Methods cluster_downstream Functional Assays cell_culture 1. Cell Culture and Treatment protein_extraction 2. Protein Extraction cell_culture->protein_extraction downstream_assays 4. Downstream Functional Assays cell_culture->downstream_assays quantification 3. Protein Quantification protein_extraction->quantification western_blot Western Blot mass_spec Mass Spectrometry flow_cytometry Flow Cytometry viability Cell Viability Assay apoptosis Apoptosis Assay

Figure 2: General experimental workflow for monitoring protein degradation.

Protocol 1: Western Blotting for FKBP12 Degradation

Western blotting is a standard and reliable method to quantify the reduction in target protein levels following treatment with a degrader.

Materials:

  • HEK293T cells (or other suitable cell line)

  • KB05-SLF (and DMSO as vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FKBP12, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of KB05-SLF (e.g., 0.1, 1, 2, 5 µM) or DMSO for different time points (e.g., 8, 24 hours).[1]

    • Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding KB05-SLF to confirm proteasome-dependent degradation.[1]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for FKBP12 and the loading control using densitometry software.

    • Normalize the FKBP12 signal to the loading control and compare the levels in treated versus control samples.

Table 1: Example Data Presentation for Western Blot

TreatmentConcentration (µM)Time (h)Normalized FKBP12 Level (relative to DMSO)
DMSO-241.00
KB05-SLF0.1240.85
KB05-SLF1240.40
KB05-SLF2240.15
KB05-SLF5240.05
MG132 + KB05-SLF5240.95
Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling

Mass spectrometry (MS) provides a global and unbiased view of protein abundance changes, allowing for the assessment of the selectivity of KB05-SLF.[4]

Materials:

  • Cell culture reagents and KB05-SLF as described in Protocol 1.

  • Lysis buffer compatible with MS (e.g., urea-based buffer).

  • Reagents for protein digestion (e.g., trypsin).

  • Tandem Mass Tags (TMT) for multiplexed quantification (optional).

  • LC-MS/MS instrument.

Procedure:

  • Sample Preparation:

    • Treat cells with KB05-SLF (e.g., 2 µM for 24 hours) and a DMSO control.

    • Lyse the cells and quantify the protein concentration.

    • Digest the proteins into peptides using trypsin.

    • Label the peptides with TMT reagents (optional) to multiplex samples.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Compare the protein abundance between KB05-SLF-treated and DMSO-treated samples.

    • Generate a volcano plot to visualize proteins that are significantly up- or down-regulated. Confirm that FKBP12 is among the most significantly downregulated proteins.

Table 2: Example Data Presentation for Mass Spectrometry

ProteinLog2 Fold Change (KB05-SLF/DMSO)p-value
FKBP12-4.5< 0.0001
Protein X-0.20.65
Protein Y0.10.80
Protocol 3: Cellular Viability and Apoptosis Assays

Assessing the effect of FKBP12 degradation on cell health is crucial for understanding the functional consequences.[2]

Materials:

  • Cell culture reagents and KB05-SLF.

  • Cell viability assay kit (e.g., Cell Counting Kit-8, MTT).

  • Apoptosis detection kit (e.g., Annexin V-FITC).

  • Flow cytometer.

Procedure for Cell Viability:

  • Seed cells in a 96-well plate.

  • Treat with a dose-response of KB05-SLF for a set time (e.g., 72 hours).

  • Add the viability reagent and incubate as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the DMSO control.

Procedure for Apoptosis:

  • Treat cells with KB05-SLF as in Protocol 1.

  • Harvest the cells and stain with Annexin V-FITC and a viability dye (e.g., propidium iodide) according to the kit protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Table 3: Example Data Presentation for Functional Assays

KB05-SLF (µM)Cell Viability (% of Control)Apoptotic Cells (%)
0 (DMSO)1005
0.1986
1958
57025
105045

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively monitor the degradation of FKBP12 mediated by KB05-SLF and to characterize its cellular effects. By employing a combination of western blotting, mass spectrometry, and functional assays, a thorough understanding of the activity, selectivity, and downstream consequences of this electrophilic PROTAC can be achieved. Careful experimental design, including the use of appropriate controls, is essential for obtaining robust and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting KB-05 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to the novel kinase inhibitor, KB-05.

Product Information: this compound

What is this compound?

This compound is an experimental, cell-permeable electrophilic PROTAC (Proteolysis Targeting Chimera) designed to target the JAX1 kinase, a key component of the JAX-STAT signaling pathway. Its heterobifunctional nature allows for the recruitment of the E3 ubiquitin ligase, leading to the targeted degradation of JAX1. Due to its complex structure and high molecular weight, this compound is characterized as having low aqueous solubility, a common challenge with molecules in this class.[1][2]

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened?

This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[3][4] The rapid change in solvent polarity causes the compound to fall out of solution. To mitigate this, ensure the final DMSO concentration in your aqueous solution is minimal (ideally <0.5%), and consider serial dilutions in DMSO before the final dilution into your experimental buffer.[3][4]

Q2: How does the pH of the buffer affect the solubility of this compound?

The solubility of many kinase inhibitors, including this compound, is highly dependent on pH.[3] As a weakly basic compound, this compound's solubility generally increases in more acidic conditions (lower pH). At a pH below its pKa, the molecule becomes protonated (ionized), which enhances its interaction with water. Conversely, at a higher pH, it exists in a less soluble, unionized form.[3]

Q3: What is the best way to prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent.[4] High-purity, anhydrous DMSO is the most common choice. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: Can I use buffers other than PBS?

Yes, however, it is crucial to select a buffer that is compatible with your specific assay. Buffers like Tris and HEPES can be used, but be aware of potential interactions. For instance, phosphate buffers may inhibit certain kinases, and Tris buffers can interfere with assays involving metal ions.[5] It is advisable to test the solubility of this compound in your chosen buffer system before proceeding with your main experiment.

Solubility Data

The following tables summarize the approximate solubility of this compound in various solvents and aqueous buffers under different conditions. This data is intended as a guide; actual solubility may vary based on experimental conditions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO~50
DMF~20
Ethanol~5

Table 2: Kinetic Solubility of this compound in Aqueous Buffers (with 1% DMSO)

Buffer (50 mM)pHSolubility (µg/mL) at 25°C
PBS7.4~1.5
Tris-HCl7.5~2.0
Tris-HCl8.0~1.2
HEPES7.2~1.8
Acetate5.0~15.0

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator water bath

Methodology:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[6]

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 1056.04 g/mol .

  • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.[3]

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3][6]

  • Gentle warming to 37°C for 5-10 minutes may be applied if necessary, but verify the temperature stability of this compound first.[6]

  • Visually inspect the solution to ensure it is clear and free of any precipitates.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Materials:

  • 10 mM this compound in DMSO stock solution

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate, ensuring the final DMSO concentration is consistent and low (e.g., 1%).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility.

  • For more precise quantification, the samples can be centrifuged, and the concentration of the soluble compound in the supernatant can be measured using HPLC-UV.

Visual Guides

Signaling Pathway

Below is a simplified diagram of the hypothetical JAX-STAT signaling pathway, indicating the point of inhibition by this compound.

JAX_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAX1 JAX1 Kinase Receptor->JAX1 Activation STAT STAT Protein JAX1->STAT pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression KB05 This compound (Degradation) KB05->JAX1 Induces Degradation

Caption: Simplified JAX-STAT signaling pathway and the action of this compound.

Troubleshooting Workflow

This workflow provides a logical progression of steps to address solubility issues with this compound.

Troubleshooting_Workflow Start Start: this compound Precipitates in Aqueous Buffer Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Reduce_DMSO Reduce final DMSO concentration Check_DMSO->Reduce_DMSO No Check_pH Is buffer pH > 7? Check_DMSO->Check_pH Yes Reduce_DMSO->Check_DMSO Lower_pH Test buffer with lower pH (e.g., 5.0-6.5) Check_pH->Lower_pH Yes Use_Enhancer Consider solubility enhancers (e.g., Tween-80, Pluronic F-68) Check_pH->Use_Enhancer No Check_Purity Persistent Issues: Check compound purity Lower_pH->Check_Purity Success Solution is Clear: Proceed with Experiment Lower_pH->Success Use_Enhancer->Check_Purity Use_Enhancer->Success

Caption: Troubleshooting workflow for this compound solubility issues.

References

optimizing KB-05 incubation time for cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KB-05, a selective inhibitor of MEK1/2. This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of this compound incubation time in cell lysates for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in cell lysates?

A1: For a standard in vitro kinase assay using cell lysates, we recommend a starting incubation time of 30 minutes at 30°C. This time is a general guideline and may require optimization depending on the specific cell type, lysate concentration, and experimental goals.

Q2: Why is optimizing the incubation time for this compound crucial?

A2: Optimizing incubation time is critical to ensure that this compound reaches equilibrium with its target, MEK1/2, without significant degradation of the compound or the target protein. Insufficient incubation can lead to an underestimation of potency (higher IC50), while excessive incubation may result in off-target effects or misleading data due to lysate instability.

Q3: Can I perform the incubation at 4°C or room temperature?

A3: Incubation at 4°C will significantly slow down the binding kinetics, requiring much longer incubation times and potentially leading to incomplete inhibition. Room temperature (approx. 20-25°C) is a viable alternative, but for maximal enzyme activity and consistent results, 30°C is recommended. Always maintain a consistent temperature across all experiments in a study.

Q4: How does protein concentration in the lysate affect the required incubation time?

A4: Higher total protein concentrations can increase non-specific binding and may contain higher levels of endogenous ATP, which competes with this compound. This may necessitate a longer incubation time or a higher concentration of the inhibitor to achieve the desired level of target engagement.

Troubleshooting Guide: Suboptimal Inhibition of MEK1/2

If you are observing incomplete or variable inhibition of MEK1/2 (as measured by downstream p-ERK levels), consult the following troubleshooting guide.

Issue 1: Higher than expected p-ERK levels, indicating poor inhibition.

This is the most common issue and suggests that this compound is not effectively inhibiting its target, MEK1/2, under the current experimental conditions.

troubleshooting_workflow start Start: High p-ERK Levels (Poor Inhibition) check_time Is incubation time ≥ 30 min? start->check_time increase_time Action: Increase incubation time (Test 45 and 60 min) check_time->increase_time No check_conc Is this compound concentration ≥ 10x IC50? check_time->check_conc Yes increase_time->check_conc solution Solution: p-ERK levels reduced increase_time->solution increase_conc Action: Increase this compound concentration (Perform dose-response) check_conc->increase_conc No check_buffer Are protease/phosphatase inhibitors in lysis buffer? check_conc->check_buffer Yes increase_conc->check_buffer increase_conc->solution add_inhibitors Action: Add fresh inhibitors to lysis buffer check_buffer->add_inhibitors No contact_support Issue Persists: Contact Technical Support check_buffer->contact_support Yes add_inhibitors->contact_support add_inhibitors->solution

Caption: Troubleshooting logic for poor this compound inhibition.

Issue 2: Inconsistent results between replicates.

Variability between replicates often points to issues with experimental setup or lysate stability.

  • Pipetting Errors: Ensure accurate and consistent pipetting of this compound, ATP, and lysate. Use calibrated pipettes.

  • Lysate Inhomogeneity: Vortex the lysate gently but thoroughly before aliquoting for each reaction. Avoid repeated freeze-thaw cycles.

  • Temperature Fluctuation: Use a calibrated incubator or water bath to ensure a stable temperature during incubation.

Data & Protocols

Table 1: Effect of Incubation Time and this compound Concentration on p-ERK Levels

This data represents typical results from a Western Blot analysis of p-ERK/total ERK in HeLa cell lysates treated with this compound. Values are normalized to a DMSO vehicle control.

Incubation TimeThis compound [1 nM]This compound [10 nM]This compound [100 nM]
15 min 85% ± 4.1%45% ± 3.5%15% ± 2.8%
30 min 60% ± 3.2%12% ± 2.1%5% ± 1.5%
60 min 58% ± 3.9%10% ± 1.9%4% ± 1.2%

As shown, a 30-minute incubation at 10 nM is sufficient to achieve >85% inhibition. Extending the incubation to 60 minutes provides minimal additional benefit, suggesting equilibrium is reached.

Appendix: Key Experimental Protocols

Protocol 1: Time-Course Experiment for this compound Incubation

This protocol is designed to determine the optimal incubation time for this compound in your specific cell lysate.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis step_node step_node start_end_node start_end_node prep_cells 1. Prepare Cell Lysate (e.g., HeLa) in RIPA buffer + protease/phosphatase inhibitors aliquot 2. Aliquot lysate into reaction tubes prep_cells->aliquot add_kb05 3. Add this compound (fixed conc.) or DMSO (vehicle) aliquot->add_kb05 incubate 4. Incubate at 30°C for 15, 30, 45, 60 min add_kb05->incubate stop_rxn 5. Stop reaction by adding SDS-PAGE sample buffer incubate->stop_rxn wb 6. Western Blot for p-ERK and Total ERK stop_rxn->wb analyze 7. Densitometry Analysis & Plot Results wb->analyze end_node End analyze->end_node start Start start->prep_cells

Caption: Workflow for optimizing this compound incubation time.

  • Prepare Cell Lysate: Lyse cells (e.g., HeLa, A375) in a suitable buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitor cocktails. Determine the total protein concentration using a BCA assay.

  • Reaction Setup: For each time point, prepare a reaction by adding a fixed, near-IC50 concentration of this compound (e.g., 10 nM) to an aliquot of cell lysate (e.g., 20 µg total protein). Include a DMSO vehicle control.

  • Incubation: Transfer the tubes to a 30°C incubator. Start a timer and remove one set of tubes (this compound and DMSO) at each designated time point (e.g., 0, 15, 30, 45, 60 minutes).

  • Stop Reaction: Immediately stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis: Analyze the samples by Western Blot using primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2.

  • Quantification: Perform densitometry to quantify band intensity. Normalize the p-ERK signal to the total ERK signal for each sample. The optimal incubation time is the shortest duration that achieves maximal inhibition.

This compound Mechanism of Action: MAPK/ERK Pathway

This compound is an ATP-competitive inhibitor of MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This blockade inhibits downstream signaling responsible for cell proliferation and survival.

signal_pathway protein_node protein_node inhibitor_node inhibitor_node outcome_node outcome_node gf Growth Factor rtk RTK gf->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk p tf Transcription Factors (e.g., c-Fos, c-Jun) erk->tf p kb05 This compound kb05->mek proliferation Proliferation, Survival tf->proliferation

Caption: this compound inhibits the MAPK pathway at MEK1/2.

common pitfalls in KB05-SLF experiments and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KB05-SLF. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with KB05-SLF. Below you will find frequently asked questions and troubleshooting guides to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for KB05-SLF?

A1: KB05-SLF is a potent and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. The binding of the natural ligand, Stem Cell Factor (SCF), to c-Kit induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation.[1][2][3] KB05-SLF competitively binds to the ATP-binding pocket of the c-Kit kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.

Q2: What are the recommended storage and handling conditions for KB05-SLF?

A2: For optimal stability, KB05-SLF should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: In which cell lines can I expect to see a response to KB05-SLF treatment?

A3: Cell lines with endogenous expression of c-Kit or those that have been genetically engineered to express c-Kit are suitable models for studying the effects of KB05-SLF. The response to KB05-SLF will be most pronounced in cell lines where the c-Kit signaling pathway is a key driver of proliferation and survival.

Troubleshooting Guides

Biochemical Assays

Q4: I am observing significant batch-to-batch variability in my in vitro kinase assay results. What could be the cause?

A4: Batch-to-batch variability in in vitro kinase assays can stem from several factors. One common issue is the purity and activity of the recombinant c-Kit enzyme. It is also important to ensure the consistency of the ATP and substrate concentrations, as well as the DMSO concentration in the final reaction, as DMSO can inhibit kinase activity.[4]

Troubleshooting Steps:

  • Enzyme Quality Control: Always qualify new batches of recombinant c-Kit by performing a standard activity assay.

  • Reagent Consistency: Prepare large batches of assay buffers and reagents to minimize variability between experiments.

  • DMSO Concentration: Maintain a consistent final DMSO concentration across all wells, typically ≤1%.

  • Assay Conditions: Ensure consistent incubation times and temperatures.

Q5: My IC50 values for KB05-SLF are different from the values reported in the technical data sheet. Why is this happening?

A5: IC50 values are highly dependent on the specific conditions of the kinase assay.[4] Variations in enzyme concentration, ATP concentration relative to its Km, substrate concentration, and the assay readout method can all influence the apparent IC50 value.[5]

IC50 Comparison Table

ParameterAssay Condition AAssay Condition B
c-Kit Concentration1 nM5 nM
ATP Concentration10 µM (Km)100 µM
SubstratePoly(Glu, Tyr) 4:1P81 Phosphocellulose Paper
Apparent IC50 5 nM 25 nM
Cell-Based Assays

Q6: I am not observing the expected cytotoxic effect of KB05-SLF in my cell-based assay.

A6: A lack of cytotoxic effect in a cell-based assay can be due to several reasons. The chosen cell line may not be dependent on c-Kit signaling for survival. Alternatively, the compound may have poor cell permeability or be subject to efflux by transporters. It is also important to optimize the incubation time and cell seeding density.[6]

Troubleshooting Steps:

  • Cell Line Validation: Confirm c-Kit expression and signaling in your chosen cell line via Western blot or flow cytometry.

  • Permeability and Efflux: If poor permeability is suspected, consider using a different compound delivery method or co-incubating with an efflux pump inhibitor.

  • Assay Optimization: Perform a time-course and cell-density titration experiment to determine the optimal conditions for observing a response.[6]

Q7: The results from my biochemical and cell-based assays are not correlating well. What could be the reason?

A7: Discrepancies between biochemical and cellular assay results are common in drug discovery.[7] While a compound may be potent in an isolated enzymatic assay, its activity in a cellular context can be influenced by factors such as cell permeability, off-target effects, and engagement with cellular ATP concentrations that are much higher than those used in biochemical assays.[7]

Potency Comparison

Assay TypeTargetIC50 (nM)
BiochemicalRecombinant c-Kit5
Cell-BasedGIST-T1 cells50

Experimental Protocols

In Vitro c-Kit Kinase Assay

This protocol is for a standard in vitro kinase assay using a radiometric filter binding method.

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Set up Kinase Reaction: In a 96-well plate, add 5 µL of 10x c-Kit enzyme solution, 5 µL of 10x substrate solution (Poly(Glu, Tyr) 4:1), and 5 µL of KB05-SLF dilution series (in 10% DMSO).

  • Initiate Reaction: Add 35 µL of a solution containing ATP and [γ-32P]ATP to each well to start the reaction. The final volume should be 50 µL.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

  • Filter and Wash: Transfer the reaction mixture to a 96-well filter plate and wash three times with 1% phosphoric acid.

  • Measure Radioactivity: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

Cell Viability Assay (MTT)

This protocol describes a colorimetric assay to measure cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of KB05-SLF and incubate for 72 hours.

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Visualizations

SCF_cKit_Signaling_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK KB05_SLF KB05-SLF KB05_SLF->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

Caption: The SCF/c-Kit signaling pathway and the inhibitory action of KB05-SLF.

Experimental_Workflow Assay_Development Assay Development & Optimization Primary_Screening Primary Screening (Biochemical Assay) Assay_Development->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Cellular_Assays Cell-Based Assays (Viability, Proliferation) Dose_Response->Cellular_Assays Mechanism_of_Action Mechanism of Action Studies (Western Blot, etc.) Cellular_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of a kinase inhibitor like KB05-SLF.

References

Technical Support Center: Improving the Specificity of KB-05 Covalent Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the specificity of the electrophilic fragment KB-05.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an electrophilic fragment molecule commonly utilized in chemoproteomic screening studies.[1] Its primary application is in activity-based protein profiling (ABPP) to identify "ligandable" cysteine residues within the proteome, which can then be targeted for the development of more complex covalent inhibitors.[2][3]

Q2: How does the covalent binding of this compound work?

This compound contains an electrophilic "warhead," an acrylamide group, which can form a covalent bond with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteines.[4][5][6] The binding process typically involves two steps: an initial non-covalent interaction that brings the fragment into proximity with the target protein, followed by the formation of an irreversible covalent bond.[6]

Q3: I am observing off-target binding with this compound in my experiments. What are the potential causes?

Off-target binding of covalent inhibitors like this compound can stem from several factors:

  • Inherent Reactivity of the Warhead: The acrylamide warhead in this compound is reactive and can bind to accessible, nucleophilic cysteines on abundant proteins, not just the intended target.[5][6]

  • Lack of Strong Non-Covalent Interactions: As a fragment, this compound may lack the complex non-covalent interactions that provide high initial binding affinity and specificity for a particular protein's binding pocket.[6][7]

  • Experimental Conditions: Factors such as high concentrations of this compound, extended incubation times, and the specific cellular or lysate environment can contribute to increased off-target labeling.

Q4: How can I improve the specificity of my this compound-based probe?

Improving specificity generally involves chemical modification to enhance the non-covalent binding affinity and fine-tune the reactivity of the electrophile.[4][7] Consider the following strategies:

  • Elaboration of the Fragment: Build upon the this compound scaffold by adding chemical moieties that can form specific, non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the desired target protein. This increases the initial binding constant (KI) and favors covalent modification of the intended target.[6]

  • Modification of the Warhead: While the acrylamide is a common warhead, its reactivity can be modulated. For instance, substituting the acrylamide with a less reactive electrophile can decrease off-target binding, especially if the target cysteine is in a sterically hindered environment.[5]

  • Targeting Non-Conserved Residues: If your target is part of a protein family, designing your probe to interact with non-conserved amino acids near the target cysteine can significantly improve selectivity within that family.[6]

Troubleshooting Guides

Issue 1: High background signal in proteomic profiling experiments.

Symptoms: Mass spectrometry data shows widespread labeling of numerous proteins by your this compound probe, making it difficult to identify the specific target of interest.

Possible Cause: The concentration of the this compound probe is too high, or the incubation time is too long, leading to non-specific labeling of highly abundant or reactive proteins.

Troubleshooting Steps:

  • Optimize Probe Concentration:

    • Perform a dose-response experiment by treating your cell lysate or intact cells with a range of this compound probe concentrations (e.g., from 0.1 µM to 50 µM).

    • Analyze the labeling profile at each concentration using gel-based or mass spectrometry-based methods.

    • Select the lowest concentration that provides sufficient labeling of your target of interest while minimizing background.

  • Optimize Incubation Time:

    • Conduct a time-course experiment, incubating the proteome with a fixed concentration of the this compound probe for varying durations (e.g., 15 minutes to 4 hours).

    • Identify the shortest incubation time that yields robust labeling of the intended target.

  • Competitive Profiling:

    • Pre-incubate the proteome with a non-electrophilic analog of your probe (if available) or a known inhibitor of your target protein before adding the this compound probe.

    • A significant reduction in the labeling of your target of interest in the pre-incubated sample would confirm specific binding.

Issue 2: My elaborated this compound derivative shows reduced potency.

Symptoms: After modifying the this compound fragment to improve specificity, the new probe shows weaker inhibition or labeling of the target protein.

Possible Cause: The modifications may have inadvertently disrupted the optimal orientation for the covalent reaction to occur or reduced the initial non-covalent binding affinity.

Troubleshooting Steps:

  • Evaluate Non-Covalent Binding:

    • Synthesize a non-reactive analog of your new probe where the electrophilic warhead is replaced with a non-reactive group.

    • Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of this analog to your target protein. This will help determine if the initial non-covalent interaction has been compromised.

  • Kinetic Analysis:

    • Determine the kinetic parameters of covalent modification, specifically the rate of inactivation (kinact) and the initial binding affinity (KI).[8][9] The overall potency of a covalent inhibitor is best described by the ratio kinact/KI.[8][10]

    • A decrease in this ratio for your new probe compared to a reference compound would quantify the loss in potency.

  • Structural Modeling:

    • If a crystal structure of your target protein is available, use computational docking to model the binding of your modified probe.

    • This can provide insights into how the modifications might be affecting the binding pose and the proximity of the warhead to the target cysteine.

Data Presentation

Table 1: Comparison of Electrophilic Warheads Targeting Cysteine

Warhead TypeReactivityCommon Applications
AcrylamideModerate to HighBroad screening, initial hit identification[5]
ChloroacetamideHighPotent inhibition, can have higher off-target reactivity[3]
Vinyl SulfoneModerateCovalent inhibition, often with good selectivity
α-CyanoacrylamideReversibleReversible covalent inhibition[11]

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to verify the specific binding of a this compound-based probe to its intended target in a complex proteome.

Materials:

  • Cell lysate or intact cells

  • This compound-alkyne or this compound-biotin probe

  • A non-covalent inhibitor or a non-reactive analog of the probe (competitor)

  • DMSO (vehicle control)

  • Azide-fluorophore or azide-biotin for click chemistry (if using an alkyne probe)

  • Streptavidin beads (if using a biotin probe)

  • SDS-PAGE gels and imaging system

  • Mass spectrometer for proteomic analysis

Procedure:

  • Proteome Preparation: Prepare cell lysate according to your standard protocol. Ensure protein concentration is consistent across all samples.

  • Competitive Incubation:

    • Sample 1 (Competitor): Pre-incubate the proteome with an excess (e.g., 10-50 fold) of the competitor for 30-60 minutes at the desired temperature.

    • Sample 2 (Vehicle): Pre-incubate the proteome with an equivalent volume of DMSO for the same duration.

  • Probe Labeling: Add the this compound probe to both samples at the optimized concentration and incubate for the optimized duration.

  • Click Chemistry (for alkyne probes): If using an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorophore for gel-based analysis or biotin for enrichment).

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins. A decrease in the intensity of a specific band in the competitor lane compared to the vehicle lane indicates specific binding.

    • Mass Spectrometry-Based: For biotin-tagged probes, enrich the labeled proteins using streptavidin beads, perform on-bead digestion, and analyze the resulting peptides by LC-MS/MS. Quantify the relative abundance of proteins in the competitor versus vehicle samples to identify specific targets.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Competitive Incubation cluster_labeling Probe Labeling cluster_analysis Analysis Lysate Cell Lysate Competitor Add Competitor Lysate->Competitor Vehicle Add Vehicle (DMSO) Lysate->Vehicle AddProbe1 Add this compound Probe Competitor->AddProbe1 AddProbe2 Add this compound Probe Vehicle->AddProbe2 Analysis SDS-PAGE or LC-MS/MS AddProbe1->Analysis AddProbe2->Analysis Result Identify Specific Targets Analysis->Result

Caption: Workflow for competitive activity-based protein profiling (ABPP).

troubleshooting_logic cluster_concentration Concentration Optimization cluster_time Time Optimization cluster_modification Probe Modification Start High Off-Target Binding? DoseResponse Perform Dose-Response Experiment Start->DoseResponse Yes Solution Specificity Improved Start->Solution No LowerConc Use Lower Probe Concentration DoseResponse->LowerConc TimeCourse Perform Time-Course Experiment LowerConc->TimeCourse ShorterTime Use Shorter Incubation Time TimeCourse->ShorterTime ModifyProbe Synthesize New Probe (Elaborate Scaffold or Modify Warhead) ShorterTime->ModifyProbe TestNewProbe Test Specificity of New Probe ModifyProbe->TestNewProbe TestNewProbe->Solution

References

Technical Support Center: Mitigating Off-Target Effects of KB-05

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to a hypothetical small molecule inhibitor, KB-05, and is intended for illustrative purposes. The experimental protocols and troubleshooting advice are based on established scientific principles for kinase inhibitors.

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the novel kinase inhibitor this compound. This document provides strategies to identify, understand, and minimize off-target effects to ensure the generation of robust and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and what are its potential off-target effects?

A1: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target Kinase X , a key signaling node in proliferative diseases. However, like many kinase inhibitors, this compound has the potential for off-target activity due to the conserved nature of the ATP-binding pocket across the kinome. Preliminary profiling suggests potential off-target interactions with kinases sharing high sequence homology in the ATP-binding region, such as Kinase Y and Kinase Z. Off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy.[1] Therefore, minimizing these effects is crucial for the reliable application of this compound in research and development.[1]

Q2: How can I determine if the observed phenotype in my experiment is a result of on-target inhibition of Kinase X or an off-target effect of this compound?

A2: A multi-faceted approach is recommended to deconvolute on-target from off-target effects. Key strategies include:

  • Dose-response analysis: Correlate the concentration of this compound required to observe the phenotype with its known IC50 for Kinase X and potential off-targets.

  • Use of control compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Genetic validation: Employ techniques like CRISPR-Cas9 or siRNA to deplete the intended target, Kinase X.[1] If the phenotype is rescued or mimicked by this compound treatment in the absence of Kinase X, it strongly suggests an off-target effect.[1]

  • Orthogonal approaches: Use a structurally and mechanistically different inhibitor of Kinase X to see if it recapitulates the same phenotype.

Q3: What proactive measures can I take in my experimental design to minimize the off-target effects of this compound?

A3: Several proactive strategies can be implemented to reduce the likelihood of off-target effects:

  • Use the lowest effective concentration: Titrate this compound to the lowest possible concentration that elicits the desired on-target effect.[1] Higher concentrations increase the probability of engaging lower-affinity off-targets.[1]

  • Choose selective inhibitors: When available, use highly selective inhibitors as comparators to benchmark the specificity of this compound.

  • Thoroughly characterize your model system: Ensure that your cell lines or animal models have well-documented expression levels of both the intended target (Kinase X) and potential off-targets.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Varying expression levels of the on-target (Kinase X) or off-target proteins (Kinase Y, Kinase Z).1. Confirm the expression levels of Kinase X, Y, and Z in all cell lines using Western Blot or qPCR. 2. If an off-target is suspected, verify its expression level.
High cellular toxicity at concentrations required for on-target inhibition. The observed toxicity may be due to potent inhibition of an essential off-target kinase.1. Perform a comprehensive kinase panel screen to identify potential off-targets of this compound. 2. Compare the toxicity profile of this compound with other known inhibitors of the identified off-targets.
Phenotype is observed even after genetic knockdown of the intended target, Kinase X. The phenotype is likely mediated by an off-target of this compound.1. Utilize proteomic approaches like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify the cellular targets of this compound. 2. Perform genetic knockdown of the newly identified off-targets to validate their role in the observed phenotype.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target in a cellular environment.[1]

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified duration.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of soluble Kinase X (and potential off-targets) at different temperatures using Western Blot or other protein detection methods. An increase in the thermal stability of a protein upon this compound treatment indicates direct binding.

Protocol 2: CRISPR-Cas9 Mediated Knockout for Off-Target Validation

Genetic knockout of the intended target is a definitive way to distinguish on-target from off-target effects.[1][2]

  • Guide RNA Design: Design and validate single-guide RNAs (sgRNAs) targeting a critical exon of the gene encoding Kinase X. In silico tools can help predict and minimize off-target effects of the gRNA itself.[2]

  • Delivery: Deliver the Cas9 nuclease and the validated sgRNA into the target cells using methods like lentiviral transduction or ribonucleoprotein (RNP) delivery.

  • Validation of Knockout: Isolate single-cell clones and verify the knockout of Kinase X at the genomic and protein level using sequencing and Western Blot, respectively.

  • Phenotypic Analysis: Treat the knockout cells and wild-type control cells with this compound. If the phenotype is still present in the knockout cells, it is likely due to an off-target effect.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
Kinase X (On-Target) 15
Kinase Y (Off-Target)250
Kinase Z (Off-Target)800
Kinase A>10,000
Kinase B>10,000

Table 2: Dose-Response of this compound on Cell Viability in Wild-Type vs. Kinase X Knockout (KO) Cells

This compound Concentration (nM)Wild-Type Cell Viability (%)Kinase X KO Cell Viability (%)
1100100
109598
1007095
10004092

Visualizations

cluster_0 This compound On-Target and Off-Target Pathways Kinase_X Kinase X (On-Target) Downstream_Effector_A Downstream Effector A Kinase_X->Downstream_Effector_A Proliferation Cell Proliferation Downstream_Effector_A->Proliferation Kinase_Y Kinase Y (Off-Target) Downstream_Effector_B Downstream Effector B Kinase_Y->Downstream_Effector_B Apoptosis_Regulation Apoptosis Regulation Downstream_Effector_B->Apoptosis_Regulation Kinase_Z Kinase Z (Off-Target) Downstream_Effector_C Downstream Effector C Kinase_Z->Downstream_Effector_C Metabolic_Pathway Metabolic Pathway Downstream_Effector_C->Metabolic_Pathway KB_05 This compound KB_05->Kinase_X Inhibition KB_05->Kinase_Y Off-Target Inhibition KB_05->Kinase_Z Off-Target Inhibition Upstream_Signal_C Upstream_Signal_C Upstream_Signal_C->Kinase_Z

Caption: Hypothetical signaling pathways of this compound, illustrating on-target and off-target inhibition.

cluster_workflow Experimental Workflow for Off-Target Validation Start Observe Phenotype with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response CRISPR_KO Generate Target (Kinase X) KO Cells Start->CRISPR_KO Treat_Cells Treat WT and KO Cells with this compound Dose_Response->Treat_Cells CRISPR_KO->Treat_Cells Compare_Phenotype Compare Phenotype in WT vs. KO Treat_Cells->Compare_Phenotype On_Target Phenotype Abolished in KO: On-Target Effect Compare_Phenotype->On_Target Off_Target Phenotype Persists in KO: Off-Target Effect Compare_Phenotype->Off_Target End Conclusion On_Target->End Identify_Off_Target Identify Off-Target (e.g., CETSA) Off_Target->Identify_Off_Target Validate_Off_Target Validate Off-Target (e.g., siRNA) Identify_Off_Target->Validate_Off_Target Validate_Off_Target->End

Caption: A logical workflow for systematically investigating on-target vs. off-target effects.

References

dealing with high background noise in KB-05 pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background noise in KB-05 pull-down assays.

Troubleshooting Guide: High Background Noise

High background noise in pull-down assays can obscure true protein-protein interactions and lead to false-positive results. The following table summarizes common causes of high background in this compound pull-down assays and provides recommended solutions.

Potential Cause Recommended Solution
Non-Specific Binding to Beads 1. Pre-clear the lysate: Incubate the cell lysate with beads alone before adding the this compound bait to remove proteins that non-specifically bind to the beads.[1][2] 2. Block the beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein before adding the bait protein.[1] 3. Increase wash stringency: Increase the number of washes and/or the salt and detergent concentrations in the wash buffer.[3]
Non-Specific Binding to Bait 1. Optimize bait concentration: Use the lowest concentration of the this compound bait that still effectively pulls down the target protein. 2. Include a negative control bait: Use a structurally similar but inactive compound as a negative control to identify proteins that non-specifically bind to the bait molecule.
Insufficient Washing 1. Increase the number of wash steps: Perform at least 3-5 washes after incubating the lysate with the beads.[3] 2. Increase wash volume and mixing: Use a sufficient volume of wash buffer and ensure thorough mixing during each wash step. 3. Optimize wash buffer composition: Gradually increase the stringency of the wash buffer by increasing the concentration of salt (e.g., NaCl) or non-ionic detergents (e.g., NP-40, Triton X-100).[3][4]
Inappropriate Lysis Buffer 1. Optimize detergent concentration: Use the mildest detergent at the lowest concentration that effectively lyses the cells and solubilizes the target protein complex.[2] 2. Adjust salt concentration: Optimize the salt concentration in the lysis buffer to minimize non-specific electrostatic interactions.
Protein Aggregation 1. Centrifuge lysate at high speed: Before the pull-down, centrifuge the cell lysate at a high speed to pellet any protein aggregates. 2. Include additives in the lysis buffer: Consider adding agents like glycerol or reducing agents (DTT, BME) to the lysis buffer to help maintain protein solubility.
Contamination with Nucleic Acids 1. Treat with nucleases: Treat the cell lysate with DNase and RNase to remove contaminating nucleic acids that can mediate non-specific protein interactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for a pull-down assay?

The optimal concentration of this compound should be determined empirically for each experimental system. A good starting point is to perform a titration experiment with a range of this compound concentrations to identify the lowest concentration that provides a robust pull-down of the target protein with minimal background.

Q2: How can I be sure that the proteins I've pulled down are specific to this compound?

To ensure specificity, it is crucial to include proper controls in your experiment. A key control is to perform a parallel pull-down assay with a "scrambled" or inactive version of this compound. Proteins that are pulled down by the active this compound but not by the inactive control are more likely to be specific interactors. Additionally, confirming the interaction with an orthogonal method, such as Western blotting for a known interactor or co-immunoprecipitation, can increase confidence in the results.

Q3: What are the best washing conditions to reduce background?

The ideal washing conditions will depend on the affinity of the specific protein interactions you are studying. A common starting point is to use a wash buffer containing a physiological salt concentration (e.g., 150 mM NaCl) and a mild non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40).[3] To reduce background, you can gradually increase the stringency by:

  • Increasing the salt concentration (e.g., up to 500 mM NaCl).[3]

  • Increasing the detergent concentration (e.g., up to 1%).[4]

  • Increasing the number of washes.[3]

Be cautious, as overly stringent washing conditions may disrupt weaker, yet specific, protein interactions.

Q4: Should I pre-clear my lysate?

Yes, pre-clearing the lysate is a highly recommended step to reduce background noise.[1][2] Incubating your lysate with beads that do not have the bait attached allows for the removal of proteins that non-specifically bind to the beads themselves. This ensures that the proteins you pull down later are more likely to be interacting with your bait.

Experimental Protocols

Protocol: Generic this compound Pull-Down Assay
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Bead Preparation and Blocking:

    • Wash the affinity beads (e.g., streptavidin-agarose if using biotinylated this compound) three times with lysis buffer.

    • Block the beads by incubating with 1% BSA in lysis buffer for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with lysis buffer to remove excess BSA.

  • Bait Immobilization:

    • Incubate the blocked beads with the desired concentration of this compound for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with lysis buffer to remove unbound this compound.

  • Pull-Down:

    • (Optional but recommended) Pre-clear the cell lysate by incubating with blocked beads (without this compound) for 1 hour at 4°C. Centrifuge and collect the supernatant.

    • Add the pre-cleared cell lysate to the beads with immobilized this compound.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant (this is the "flow-through" and can be saved for analysis).

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. Invert the tubes several times during each wash.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, a buffer with a high concentration of a competing molecule, or by changing the pH).

    • Boil the samples in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

Visualizations

PullDown_Workflow cluster_prep Preparation cluster_interaction Interaction cluster_analysis Analysis A Cell Lysis D Pre-clear Lysate (Optional) A->D Lysate B Bead Blocking C Bait (this compound) Immobilization B->C E Incubate Lysate with Bait-Beads C->E Bait-Beads D->E Pre-cleared Lysate F Washing Steps E->F G Elution F->G H SDS-PAGE / Western Blot G->H

Caption: Workflow of a typical this compound pull-down assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TargetProtein Target Protein (this compound Interactor) Kinase2->TargetProtein Activation TF Transcription Factor TargetProtein->TF Gene Gene Expression TF->Gene KB05 This compound KB05->Inhibition Inhibition->TargetProtein Inhibition

Caption: Hypothetical signaling pathway involving a this compound target protein.

References

KB05-SLF degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with KB05-SLF.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with KB05-SLF.

Problem: Inconsistent or No Degradation of Target Protein (FKBP12)

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal KB05-SLF Concentration Perform a dose-response experiment with a range of KB05-SLF concentrations (e.g., 0.1 µM to 10 µM).Determine the optimal concentration for target degradation in your cell line.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration.Identify the time point of maximal target protein degradation.
Low E3 Ligase Expression Verify the expression of the relevant E3 ligase (e.g., DCAF16 for nuclear FKBP12) in your cell model via Western blot or qPCR.[1]Confirm the presence of the necessary cellular machinery for KB05-SLF activity.
Compound Instability Prepare fresh stock solutions of KB05-SLF in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles.Ensure the potency of the compound is not compromised.
Cell Line Specificity Test KB05-SLF in a different cell line known to be responsive (if available) to rule out cell-line-specific issues.Determine if the lack of activity is specific to your chosen cell model.

Experimental Workflow for Troubleshooting Inconsistent Degradation

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution start No/Inconsistent Target Degradation dose_response Dose-Response Experiment start->dose_response time_course Time-Course Experiment dose_response->time_course If optimal dose found ligase_expression Verify E3 Ligase Expression time_course->ligase_expression If optimal time found fresh_stock Prepare Fresh KB05-SLF Stock ligase_expression->fresh_stock If ligase is expressed end Optimal Degradation Achieved fresh_stock->end

Troubleshooting workflow for inconsistent KB05-SLF activity.
Problem: Off-Target Effects or Cellular Toxicity

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
High KB05-SLF Concentration Lower the concentration of KB05-SLF to the minimum effective dose determined from your dose-response experiments.Reduce off-target effects and toxicity while maintaining target degradation.
Broad Reactivity of the Scout Fragment Use a non-electrophilic control compound, such as an analogue with an unreactive acetamide group instead of the acrylamide, to distinguish between covalent and non-covalent effects.[1]Differentiate between targeted degradation and non-specific covalent modification effects.
Extended Incubation Time Reduce the incubation time to the minimum required for target degradation.Minimize the duration of cellular exposure to the reactive compound.
Proteasome Inhibition Co-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the observed effects are due to proteasomal degradation.[1]Verify that the protein loss is mediated by the ubiquitin-proteasome system.

Frequently Asked Questions (FAQs)

1. What is KB05-SLF and what is its primary application?

KB05-SLF is an electrophilic PROTAC® (Proteolysis Targeting Chimera).[2] It is a bifunctional molecule used for the discovery of ligandable E3 ligases, which is a key area of interest in the field of targeted protein degradation (TPD).[2]

2. How does KB05-SLF work?

KB05-SLF has two main components: a synthetic ligand (SLF) that binds to the protein FKBP12, and an electrophilic "scout fragment" (an acrylamide) that can form a covalent bond with cysteine residues on proteins.[1][2] By bringing FKBP12 into proximity with an E3 ligase that has been engaged by the scout fragment, it can induce the ubiquitination and subsequent degradation of FKBP12.[2]

3. How should I store and handle KB05-SLF?

KB05-SLF is supplied as a powder and should be stored at -20°C. For experimental use, it is recommended to prepare fresh stock solutions in anhydrous DMSO and to minimize freeze-thaw cycles to prevent degradation.

4. What are the key experimental controls to use with KB05-SLF?

Due to the reactive nature of its scout fragment, several controls are essential:[2]

  • Non-electrophilic control: An analogue where the reactive acrylamide group is replaced with a non-reactive group to control for non-covalent effects.[1]

  • Proteasome inhibitor control: Co-treatment with an inhibitor like MG132 or MLN4924 to confirm degradation is proteasome-dependent.[1]

  • E3 ligase knockout/knockdown cells: To validate the involvement of a specific E3 ligase.

5. What is the molecular weight and chemical formula of KB05-SLF?

The molecular weight of KB05-SLF is 1056.04 g/mol , and its empirical formula is C₅₅H₆₇BrN₄O₁₂.[2]

Experimental Protocols

Protocol: Assessing KB05-SLF-Mediated Protein Degradation
  • Cell Culture: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of KB05-SLF in anhydrous DMSO. Serially dilute in culture medium to achieve the desired final concentrations.

  • Treatment: Treat cells with varying concentrations of KB05-SLF (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a predetermined time (e.g., 8 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Normalize protein levels for all samples, resolve by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein (e.g., FKBP12) and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify band intensities using densitometry. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.

Signaling Pathway of KB05-SLF Action

G KB05_SLF KB05-SLF Ternary_Complex Ternary Complex (FKBP12-KB05-SLF-E3 Ligase) KB05_SLF->Ternary_Complex FKBP12 FKBP12 (Target Protein) FKBP12->Ternary_Complex E3_Ligase E3 Ligase (e.g., DCAF16) E3_Ligase->Ternary_Complex Ub_FKBP12 Ubiquitinated FKBP12 Ternary_Complex->Ub_FKBP12 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_FKBP12 Proteasome Proteasome Ub_FKBP12->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of KB05-SLF-induced targeted protein degradation.

References

refining mass spectrometry parameters for KB-05 adducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KB-05 Adduct Analysis

Welcome to the technical support center for mass spectrometry analysis of this compound adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are this compound adducts and why is mass spectrometry the preferred analysis method?

A: this compound adducts are covalent modifications of biological macromolecules (like proteins or DNA) by the reactive form of the compound this compound. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for their analysis due to its high sensitivity and specificity. This technique allows for the precise measurement of the mass of the adducted molecule, helping to confirm the modification and identify the specific site of adduction.

Q2: What are the initial instrument settings I should consider for a novel compound like this compound?

A: For a novel compound, start with a general infusion of the this compound standard to determine its ionization efficiency. Electrospray ionization (ESI) is a common starting point for polar and high-molecular-weight compounds.[1] Begin with a broad scan range (e.g., m/z 100-2000) in both positive and negative ion modes to identify the precursor ion.[1] Key initial parameters to check include the choice of ionization technique (e.g., ESI, APCI), ion polarity, and ensuring the mass spectrometer is properly tuned and calibrated.[2]

Q3: How do I predict the mass of a potential this compound adduct?

A: To predict the mass, you need the molecular weight of this compound's reactive metabolite and the mass of the target amino acid or nucleotide. For example, if this compound (MW = 350 Da) forms a covalent bond with a cysteine residue (MW = 121 Da) and loses a leaving group (e.g., H₂O, MW = 18 Da) in the process, the expected mass shift would be 350 - 18 = +332 Da on the cysteine residue. The resulting adducted peptide's mass-to-charge ratio (m/z) will reflect this increase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q4: I am not detecting any signal for the this compound adduct. What should I check first?

A: If you are observing no peaks, the issue could be with the sample getting to the detector or the detector itself.[3]

  • Verify Instrument Performance: Ensure the mass spectrometer is properly calibrated and tuned.[2] Run a system suitability test with a known standard to confirm the instrument is functioning correctly.

  • Check Ionization and Spray Stability: Confirm that the ionization source is stable. For ESI, you can often visually inspect the spray to ensure it is consistent and not sputtering. An unstable spray can be caused by a clog.[4]

  • Sample Preparation: Re-evaluate your sample preparation. Ensure that the this compound adduct is stable under the extraction and storage conditions.[5] Consider if the adduct is being lost during cleanup steps.

  • Method Parameters: Double-check that the MS method is set to acquire the desired data.[4] Ensure the scan range includes the theoretical m/z of the adducted species.

Q5: The signal intensity for my this compound adduct is very low. How can I improve it?

A: Poor signal intensity is a common issue in mass spectrometry.[2]

  • Optimize Ionization Source Parameters: The choice of ionization technique can significantly impact signal intensity.[2] Systematically optimize parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[5][6][7]

  • Mobile Phase Composition: The mobile phase can be modified to improve ionization. For ESI in positive ion mode, adding a small amount of an acid like formic acid (e.g., 0.1%) can enhance protonation and increase the signal.[5][8]

  • Sample Concentration: The sample may be too dilute. If possible, try concentrating the sample. However, be aware that overly concentrated samples can lead to ion suppression.[2]

  • Reduce Matrix Effects: Components in the biological matrix can co-elute with your analyte and suppress its ionization.[9][10][11][12] Improving sample cleanup, for instance, by using solid-phase extraction (SPE), can mitigate these effects.[13]

Q6: I see a precursor ion, but the fragmentation (MS/MS) is poor or non-existent. What can I do?

A: Inefficient fragmentation can hinder the identification of the adduction site.

  • Optimize Collision Energy: The collision energy is a critical parameter for fragmentation. Perform a collision energy optimization experiment by ramping the energy across a range (e.g., 10-50 eV) to find the value that yields the most informative fragment ions.

  • Choose the Right Precursor Ion: If you observe multiple adduct forms (e.g., [M+H]⁺, [M+Na]⁺), select the most abundant and stable one for fragmentation. Protonated molecules ([M+H]⁺) often fragment more predictably than sodium adducts.[14]

  • Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is at the recommended level for your instrument.[15]

Q7: My results are inconsistent between runs. What could be the cause?

A: Lack of reproducibility can stem from several factors.

  • LC System Equilibration: Ensure the liquid chromatography system is fully equilibrated between injections. Insufficient equilibration can lead to shifts in retention time.[15]

  • Sample Stability: this compound adducts may be unstable. Prepare fresh samples and standards for each run to rule out degradation.[15]

  • Carryover: If a high-concentration sample is followed by a low-concentration one, carryover in the autosampler can be an issue. Run blank injections between samples to check for and reduce carryover.[4]

  • Instrument Drift: Mass spectrometers can experience performance drift. Regular calibration and tuning are essential to maintain consistent performance.[2]

Experimental Protocols & Data

Protocol 1: General LC-MS/MS Method for this compound Adduct Screening

This protocol outlines a general method for screening protein digests for this compound adducts.

  • Sample Preparation (Bottom-Up Approach):

    • Excise the protein band of interest from a gel or use a purified protein solution.

    • Perform in-solution or in-gel digestion using an appropriate protease (e.g., trypsin).

    • Desalt the resulting peptide mixture using a C18 ZipTip or similar solid-phase extraction method.

    • Reconstitute the dried peptides in a solution compatible with LC-MS analysis (e.g., water with 0.1% formic acid).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • MS1 Scan Range: m/z 300-1800.

    • MS/MS: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.

    • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) or a calculated value based on the precursor's m/z and charge state.

Data Presentation: Optimizing MS Parameters

The following table summarizes a hypothetical optimization of key ESI source parameters for a this compound adducted peptide.

ParameterSetting 1Setting 2 (Optimized)Setting 3Rationale for Optimization
Capillary Voltage3.0 kV3.5 kV 4.0 kVMaximized precursor ion intensity without causing in-source fragmentation.
Nebulizer Gas30 psi40 psi 50 psiImproved desolvation and droplet formation, leading to a more stable signal.[6]
Drying Gas Flow8 L/min10 L/min 12 L/minEnhanced solvent evaporation, which is crucial for efficient ionization.[6]
Drying Gas Temp.250 °C300 °C 350 °COptimized for efficient desolvation without causing thermal degradation of the adduct.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Biological Sample (e.g., Plasma, Tissue) p2 Protein Extraction & Digestion (Trypsin) p1->p2 p3 Peptide Desalting (SPE C18) p2->p3 lc Reversed-Phase LC Separation p3->lc Inject Peptides ms1 MS1: Full Scan (Detect Peptide Masses) lc->ms1 ms2 MS2: Data-Dependent Fragmentation (DDA) ms1->ms2 d1 Database Search (Identify Adducted Peptides) ms2->d1 Acquire Spectra d2 Manual Spectra Validation d1->d2 d3 Site Localization & Reporting d2->d3

Caption: Workflow for identifying this compound protein adducts.

Troubleshooting_Logic action action result result start Low/No Signal for this compound Adduct q1 Is MS performance verified with standard? start->q1 q2 Is ESI spray stable? q1->q2 Yes a1 Tune & Calibrate MS. Run system suitability. q1->a1 No q3 Are source parameters optimized? q2->q3 Yes a2 Clean source. Check for clogs. q2->a2 No q4 Is sample prep adequate? q3->q4 Yes a3 Optimize voltage, gas flows, temp. q3->a3 No a4 Improve sample cleanup. Check for adduct loss. q4->a4 No res_ok Signal Improved q4->res_ok Yes a1->q1 a2->q2 a3->q3 a4->q4

References

Technical Support Center: Optimizing Cell Permeability of KB05-SLF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with KB05-SLF, an electrophilic PROTAC for the discovery of ligandable E3 ligases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is KB05-SLF and why is cell permeability a potential issue?

A1: KB05-SLF is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to identify novel E3 ligases. It consists of a ligand for the FKBP12 protein and an electrophilic "scout" fragment that can covalently bind to cysteine residues on proteins.[1] Like many PROTACs, KB05-SLF is a relatively large molecule, which can often lead to challenges in crossing the cell membrane to reach its intracellular targets.[2][3] Poor cell permeability can result in low intracellular concentrations and consequently, reduced efficacy in cell-based assays.

Q2: How can I assess the cell permeability of my KB05-SLF analog?

A2: Several standard assays can be used to quantify cell permeability. The choice of assay depends on the specific information you need, such as whether you want to assess passive diffusion or include the effects of active transport. Common methods include the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assays, and Madin-Darby Canine Kidney (MDCK) cell-based assays.[4][5][6] These assays provide a quantitative measure of permeability, typically as an apparent permeability coefficient (Papp).

Q3: My KB05-SLF analog shows low permeability in a PAMPA assay. What are the likely reasons?

A3: A low Papp value in a PAMPA assay, which primarily measures passive diffusion, suggests that the physicochemical properties of your KB05-SLF analog are not optimal for traversing the lipid bilayer.[2] Common contributing factors for large molecules include:

  • High Molecular Weight: Larger molecules generally exhibit lower passive diffusion.[3]

  • High Polar Surface Area (PSA): A large number of polar atoms can hinder passage through the hydrophobic core of the cell membrane.

  • High Number of Hydrogen Bond Donors (HBDs): Molecules with many HBDs tend to have a higher energy barrier for desolvation before entering the lipid membrane.[7]

Q4: What strategies can I employ to improve the cell permeability of KB05-SLF derivatives?

A4: Improving the cell permeability of a large molecule like a PROTAC often involves a multi-pronged approach:

  • Chemical Modification:

    • Reduce Hydrogen Bonding: Masking polar functional groups, such as through N-methylation, can decrease the number of hydrogen bond donors and improve permeability.[8][9]

    • Optimize Lipophilicity (LogP): Systematically modifying the linker or non-critical regions of the molecule to achieve an optimal balance between lipophilicity and aqueous solubility can enhance permeability.

    • Introduce Intramolecular Hydrogen Bonds: Designing the molecule to form internal hydrogen bonds can shield polar groups, effectively reducing the molecule's polarity and improving its ability to cross the cell membrane.[8][9]

  • Formulation Strategies:

    • Use of Permeation Enhancers: These are compounds that can transiently increase the permeability of the cell membrane.[10]

    • Encapsulation: Using lipid-based or polymeric nanoparticles can facilitate cellular uptake through endocytosis.[10]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when optimizing KB05-SLF cell permeability.

Problem 1: Low Apparent Permeability (Papp) in Caco-2/MDCK Assays
Possible Cause Suggested Solution
High Efflux Ratio: The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).1. Perform a bidirectional Caco-2/MDCK assay to determine the efflux ratio. 2. If the efflux ratio is high, consider co-incubation with known efflux pump inhibitors (e.g., verapamil for P-gp). 3. Redesign the KB05-SLF analog to reduce its affinity for efflux transporters.
Poor Passive Permeability: The molecule's physicochemical properties are unfavorable for crossing the cell membrane.1. Refer to the chemical modification strategies in the FAQs (Q4). 2. Systematically modify the linker to be more hydrophobic or shorter.[5] 3. Consider replacing polar functional groups with bioisosteres that have lower polarity.
Low Intracellular Stability: The compound is rapidly metabolized within the cells.1. Analyze the compound concentration in the cell lysate over time using LC-MS/MS to assess metabolic stability. 2. If instability is confirmed, modify the metabolically labile sites of the molecule.
Problem 2: Inconsistent Permeability Results Between Assays
Possible Cause Suggested Solution
Different Assay Principles: PAMPA measures only passive diffusion, while Caco-2/MDCK assays include both passive and active transport.1. This is an expected outcome if your compound is a substrate for transporters. 2. Use a combination of assays to build a comprehensive permeability profile. For example, a high PAMPA Papp and low Caco-2 Papp may indicate efflux.
Experimental Variability: Inconsistent cell monolayer integrity, incorrect buffer pH, or inaccurate compound quantification.1. Routinely check the integrity of cell monolayers using TEER (Trans-Epithelial Electrical Resistance) measurements. 2. Ensure all buffers are at the correct physiological pH. 3. Validate your analytical method (e.g., LC-MS/MS) for accuracy and precision in the relevant biological matrix.

Quantitative Data Summary

The following tables provide hypothetical data for different KB05-SLF analogs to illustrate how permeability data can be presented and interpreted.

Table 1: Physicochemical Properties and PAMPA Permeability of KB05-SLF Analogs

Compound ID Molecular Weight (Da) cLogP Polar Surface Area (Ų) H-Bond Donors PAMPA Papp (10-6 cm/s)
KB05-SLF-018504.218050.8
KB05-SLF-028204.816032.5
KB05-SLF-038803.520060.3
KB05-SLF-048354.517041.5

Table 2: Bidirectional Caco-2 Permeability of Selected KB05-SLF Analogs

Compound ID Papp (A to B) (10-6 cm/s) Papp (B to A) (10-6 cm/s) Efflux Ratio (B to A) / (A to B)
KB05-SLF-010.52.55.0
KB05-SLF-022.12.31.1
KB05-SLF-041.24.84.0

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate: Prepare a stock solution of the test compound in DMSO and dilute it with a suitable buffer (e.g., PBS pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (e.g., <1%).

  • Preparation of the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Coating the PAMPA Plate: Coat the filter of the 96-well PAMPA plate with a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane).

  • Assembling the PAMPA Sandwich: Place the lipid-coated PAMPA plate onto the acceptor plate.

  • Adding the Compound: Add the compound solution from the donor plate to the wells of the PAMPA plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp): The Papp is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) * (VD + VA)) / (VD * CD(0))) Where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and CD(0) is the initial compound concentration in the donor well.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer. This typically takes about 21 days.

  • Monolayer Integrity Check: Measure the Trans-Epithelial Electrical Resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Apical to Basolateral (A to B) Permeability:

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at various time points.

  • Basolateral to Apical (B to A) Permeability:

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the apical compartment at various time points.

  • Quantification: Determine the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_permeability Permeability Assessment cluster_analysis Data Analysis & Iteration synthesis Synthesize KB05-SLF Analogs physchem Characterize Physicochemical Properties (MW, LogP, PSA) synthesis->physchem pampa PAMPA Assay physchem->pampa Initial Screen for Passive Permeability caco2 Caco-2 Bidirectional Assay pampa->caco2 Test Promising Candidates for Active Transport data_analysis Analyze Permeability Data (Papp, Efflux Ratio) caco2->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar redesign Redesign Analogs sar->redesign redesign->synthesis Iterative Optimization

Caption: Experimental workflow for optimizing KB05-SLF cell permeability.

troubleshooting_flowchart start Low Intracellular Efficacy of KB05-SLF Analog check_permeability Assess Cell Permeability (e.g., Caco-2 Assay) start->check_permeability permeability_ok Is Permeability Acceptable? (Papp > 1x10^-6 cm/s, Efflux Ratio < 2) check_permeability->permeability_ok investigate_other Investigate Other Factors (e.g., Target Engagement, Stability) permeability_ok->investigate_other Yes troubleshoot_permeability Troubleshoot Low Permeability permeability_ok->troubleshoot_permeability No check_efflux High Efflux Ratio? troubleshoot_permeability->check_efflux modify_for_efflux Modify Structure to Evade Efflux Pumps check_efflux->modify_for_efflux Yes modify_physchem Optimize Physicochemical Properties (LogP, PSA, HBDs) check_efflux->modify_physchem No protac_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space kb05_ext KB05-SLF kb05_int KB05-SLF kb05_ext->kb05_int Cell Permeation ternary_complex Ternary Complex (FKBP12-KB05-SLF-E3) kb05_int->ternary_complex fkbp12 FKBP12 fkbp12->ternary_complex e3_ligase E3 Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of FKBP12 ternary_complex->ubiquitination Proximity-Induced proteasome Proteasome ubiquitination->proteasome degradation Degradation of FKBP12 proteasome->degradation

References

Validation & Comparative

Validating Drug Targets: A Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A Note on KB-05: As of late 2025, publicly available scientific literature does not specify the biological target(s) of the electrophilic fragment molecule this compound. This compound is primarily described as a tool for chemical proteomic screening to identify novel druggable sites. Without a defined target, a direct comparison guide for validating "this compound targets" cannot be compiled.

However, the principles of target validation are universal. This guide provides a comprehensive overview of how to validate a hypothetical drug target, "Target-X," using established genetic approaches. The methodologies, data presentation formats, and workflows described herein can be adapted once a specific target for a compound like this compound is identified.

The Critical Role of Target Validation

Target validation is a crucial step in drug discovery, confirming that modulating a specific biological molecule (the target) will have the desired therapeutic effect on a disease's pathophysiology.[1] Genetic methods are powerful tools for this purpose, as they directly manipulate the gene encoding the target to observe the resulting phenotype, thereby establishing a causal link between the target and the disease.[1][2] Employing robust genetic validation can significantly increase the probability of success in the drug development pipeline.[3]

Comparison of Genetic Target Validation Methods

Genetic validation typically involves reducing or eliminating the expression of the target gene to mimic the effect of an inhibitory drug. The two most common and powerful techniques for this are RNA interference (RNAi) and CRISPR-Cas9 gene editing.

FeatureRNA Interference (siRNA/shRNA)CRISPR-Cas9 Knockout
Mechanism Post-transcriptional gene silencing by mRNA degradation.Permanent gene disruption via DNA double-strand breaks and error-prone repair.
Effect Transient or stable "knockdown" of gene expression.Permanent "knockout" of the gene.
Off-Target Effects Can occur due to partial sequence homology.Can occur; requires careful guide RNA design and validation.
Efficiency Variable knockdown efficiency depending on cell type and reagents.Typically high efficiency, leading to complete loss of function.
Use Case Ideal for studying the effects of transient inhibition and for targets where complete knockout is lethal.The gold standard for definitive validation of a target's role in a disease model.[1][4]

Experimental Protocols for Target Validation

Below are generalized protocols for key genetic validation experiments.

Target-X Knockdown using siRNA in Cancer Cell Line (e.g., A549)

Objective: To transiently reduce the expression of Target-X and assess the impact on cell viability.

Methodology:

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • siRNA Transfection:

    • On Day 1, seed 5 x 10^4 cells per well in a 24-well plate.

    • On Day 2, when cells are 50-60% confluent, prepare the transfection complexes. For each well, dilute 20 pmol of Target-X specific siRNA or a non-targeting control siRNA into 50 µL of Opti-MEM. In a separate tube, dilute 1 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 50 µL of Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature.

    • Add the 100 µL of the complex to each well.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis:

    • Western Blot: Lyse a subset of cells to extract proteins. Perform a Western blot to confirm the reduction of Target-X protein levels.

    • Cell Viability Assay: Use a reagent like CellTiter-Glo to measure ATP levels, which correlate with the number of viable cells.

Target-X Knockout using CRISPR-Cas9 in a Stable Cell Line

Objective: To permanently eliminate the expression of Target-X and evaluate the long-term effects on a disease-relevant phenotype.

Methodology:

  • Guide RNA Design: Design and synthesize two to three single guide RNAs (sgRNAs) targeting early exons of the Target-X gene to induce frameshift mutations.

  • Lentiviral Production: Co-transfect HEK293T cells with a lentiviral vector expressing Cas9 and the selected sgRNA, along with packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cells (e.g., a patient-derived cell line) with the lentivirus at a low multiplicity of infection (MOI) to ensure single-copy integration.

  • Selection: Select transduced cells using an appropriate antibiotic (e.g., puromycin) encoded by the lentiviral vector.

  • Clonal Expansion: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to grow clonal populations.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target locus.

    • Western Blot: Confirm the complete absence of Target-X protein expression in the clonal populations.

  • Phenotypic Assays: Use the validated knockout clones in relevant functional assays (e.g., cell migration, drug sensitivity, etc.).

Quantitative Data Summary

Data from validation experiments should be presented clearly to allow for straightforward interpretation.

Table 1: Effect of Target-X Knockdown on Cell Viability

ConditionTarget-X Protein Level (% of Control)Cell Viability (% of Control)P-value
Non-Targeting Control siRNA100 ± 8100 ± 5-
Target-X siRNA #118 ± 555 ± 6<0.001
Target-X siRNA #225 ± 762 ± 8<0.001
Alternative Target siRNA95 ± 1098 ± 7>0.05

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparison of Target-X Inhibitor vs. Genetic Knockout

ConditionCell Proliferation (Fold Change)Apoptosis Rate (%)
Untreated Wild-Type4.5 ± 0.43.1 ± 0.8
Vehicle Control4.3 ± 0.53.5 ± 1.0
Target-X Inhibitor (10 µM)1.2 ± 0.225.6 ± 3.2
Target-X CRISPR KO Clone1.1 ± 0.328.9 ± 4.1

Data demonstrate that the pharmacological inhibition of Target-X phenocopies the genetic knockout, providing strong evidence for on-target activity.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_0 Experimental Workflow: Target Validation A Hypothesis: Target-X drives disease progression B Design sgRNAs for Target-X A->B Step 1 C Generate CRISPR KO Cell Lines B->C Step 2 D Validate KO (Sequencing & Western Blot) C->D Step 3 E Phenotypic Assays (Viability, Migration, etc.) D->E Step 4 F In Vivo Model (Xenograft) E->F Step 5 G Conclusion: Target-X is a valid target F->G Step 6

Caption: A generalized workflow for target validation using CRISPR-Cas9.

G cluster_1 Hypothetical Signaling Pathway for Target-X GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetX Target-X (Kinase) Receptor->TargetX Activates Substrate Downstream Substrate TargetX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->TargetX

Caption: A hypothetical signaling cascade involving the kinase "Target-X".

References

A Comparative Guide to Electrophilic Fragments: Profiling KB-05 and Alternatives in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is continually evolving, with covalent inhibitors emerging as a powerful modality for achieving high potency and prolonged therapeutic effects. At the heart of this approach lies the strategic selection of electrophilic fragments, small, reactive molecules that can form a stable covalent bond with a target protein, often a cysteine residue. This guide provides a comprehensive comparison of the electrophilic fragment KB-05 with other commonly employed electrophilic fragments, offering insights into their relative performance, supported by experimental data and detailed methodologies.

Introduction to Electrophilic Fragments

Electrophilic fragments are a cornerstone of fragment-based drug discovery (FBDD) for developing targeted covalent inhibitors. These fragments typically consist of a recognition element and a reactive "warhead" that forms a covalent bond with a nucleophilic amino acid residue on the target protein. The choice of warhead is critical, as it dictates the fragment's reactivity, selectivity, and overall suitability for a given drug discovery campaign.

This compound is an electrophilic fragment featuring an acrylamide warhead, a class of soft electrophiles known for their moderate reactivity. It is frequently used in chemoproteomic screening studies to identify "ligandable" cysteines within the proteome. A common comparator for this compound is KB-02, which possesses a more reactive α-chloroacetamide warhead. The differential reactivity of these and other electrophilic fragments allows for the exploration of a wider range of the proteome and the identification of novel therapeutic targets.

Comparative Data of Electrophilic Fragments

The following tables summarize key performance metrics for this compound and a selection of other electrophilic fragments, categorized by their warhead chemistry. The data is compiled from various high-throughput screening and proteomic studies.

Table 1: Thiol Reactivity of Common Electrophilic Warheads
Warhead ClassRepresentative FragmentRelative Reactivity vs. AcrylamidePromiscuityKey Characteristics
Acrylamide This compound 1x (Baseline)Low to ModerateMild electrophile, good for initial screening to identify reactive cysteines.
Chloroacetamide KB-02 ~10-100x higherModerate to HighMore reactive than acrylamides, can label less nucleophilic cysteines.
Vinyl Sulfonamide VS-1VariableModerateReactivity can be tuned by substituents.
Cyanoacrylamide CA-1Variable (often reversible)LowCan form reversible covalent bonds, useful for kinetic studies.
Iodoacetamide IA-1>100x higherHighHighly reactive, often used as a positive control for cysteine labeling.

Note: Relative reactivity is an approximation based on qualitative and quantitative data from multiple studies and can be influenced by the specific molecular scaffold of the fragment.

Table 2: Hit Rates of Electrophilic Fragments in Protein Screening
FragmentWarheadTarget Protein(s)Screening MethodHit Rate (%)Reference
This compound AcrylamideHuman ProteomeDIA-based ProteomicsNot explicitly stated, but labels a distinct set of proteins compared to KB-02.[1]
KB-02 ChloroacetamideHuman ProteomeDIA-based ProteomicsNot explicitly stated, but labels a distinct set of proteins compared to this compound.[1]
Acrylamide LibraryAcrylamide10 Cysteine-containing proteinsIntact Protein MS0.2 - 4[2]
Chloroacetamide LibraryChloroacetamide10 Cysteine-containing proteinsIntact Protein MS0.2 - 4[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments used in the characterization and comparison of electrophilic fragments.

Protocol 1: High-Throughput Thiol Reactivity Assay

This assay measures the intrinsic reactivity of electrophilic fragments towards a model thiol, providing a baseline for their reactivity.

Materials:

  • Electrophilic fragment library

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of the electrophilic fragment in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add TCEP to the wells to reduce DTNB.

  • Add DTNB to the wells. The solution will turn yellow due to the formation of 2-nitro-5-thiobenzoate (TNB²⁻).

  • Add the electrophilic fragment to initiate the reaction.

  • Immediately place the plate in the plate reader and measure the decrease in absorbance at 412 nm over time as the electrophile reacts with TNB²⁻.

  • Calculate the second-order rate constant (k) as a measure of reactivity.

Protocol 2: Intact Protein Mass Spectrometry for Hit Identification

This method directly identifies covalent binding of fragments to a target protein by measuring the mass shift.

Materials:

  • Purified target protein

  • Electrophilic fragment library

  • Incubation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubate the purified target protein with individual or pooled electrophilic fragments at a defined concentration and time (e.g., 100 µM fragment with 10 µM protein for 1 hour at room temperature).

  • Desalt the protein-fragment mixture to remove unreacted fragments and buffer components.

  • Inject the desalted sample into the LC-MS system.

  • Acquire the mass spectrum of the intact protein.

  • Analyze the spectra for a mass increase corresponding to the molecular weight of the bound fragment. The percentage of labeled protein can also be quantified.

Protocol 3: Data-Independent Acquisition (DIA) based Quantitative Chemical Proteomics

This powerful technique allows for the unbiased, proteome-wide identification and quantification of fragment-cysteine interactions in a cellular context.

Materials:

  • Cell culture reagents

  • Electrophilic fragment (e.g., this compound)

  • Lysis buffer

  • Dithiothreitol (DTT) and iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system capable of DIA

Procedure:

  • Treat cultured cells with the electrophilic fragment or vehicle control (DMSO) for a specified time.

  • Harvest and lyse the cells.

  • Reduce and alkylate the protein lysates with DTT and IAA, respectively.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures by LC-MS/MS using a DIA method.

  • Process the DIA data using specialized software to identify and quantify peptides that show reduced labeling by IAA in the fragment-treated sample, indicating covalent modification by the fragment.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathway concepts relevant to the use of electrophilic fragments.

experimental_workflow cluster_screening Electrophilic Fragment Screening cluster_validation Hit Validation Fragment Library Fragment Library High-Throughput Reactivity Assay High-Throughput Reactivity Assay Fragment Library->High-Throughput Reactivity Assay Characterize Intact Protein MS Screen Intact Protein MS Screen Fragment Library->Intact Protein MS Screen Identify Hits Cell-based Proteomic Screen Cell-based Proteomic Screen Fragment Library->Cell-based Proteomic Screen Identify Targets Identified Hits Identified Hits Intact Protein MS Screen->Identified Hits Cell-based Proteomic Screen->Identified Hits Dose-Response Assays Dose-Response Assays Identified Hits->Dose-Response Assays Selectivity Profiling Selectivity Profiling Identified Hits->Selectivity Profiling Structural Biology (X-ray/Cryo-EM) Structural Biology (X-ray/Cryo-EM) Identified Hits->Structural Biology (X-ray/Cryo-EM) dia_proteomics_workflow Cells + Fragment Cells + Fragment Lysis Lysis Cells + Fragment->Lysis Reduction & Alkylation Reduction & Alkylation Lysis->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion LC-MS/MS (DIA) LC-MS/MS (DIA) Tryptic Digestion->LC-MS/MS (DIA) Data Analysis Data Analysis LC-MS/MS (DIA)->Data Analysis Quantified Cysteine Modifications Quantified Cysteine Modifications Data Analysis->Quantified Cysteine Modifications Cells + DMSO Cells + DMSO Cells + DMSO->Lysis signaling_pathway_inhibition Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Electrophilic_Fragment Electrophilic_Fragment Electrophilic_Fragment->Kinase_A covalently inhibits

References

A Comparative Guide to E3 Ligase Profiling: The Covalent Approach of KB05-SLF Versus Traditional PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively induce protein degradation has opened new avenues for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful tool to achieve this by hijacking the cell's natural protein disposal machinery. A key challenge in the field is the limited repertoire of E3 ubiquitin ligases that can be effectively recruited by conventional PROTACs. This guide provides a comparative analysis of KB05-SLF, a covalent electrophilic PROTAC, against traditional non-covalent PROTACs for the purpose of E3 ligase profiling and targeted protein degradation.

This comparison will delve into the performance of these molecules, supported by experimental data, and provide detailed methodologies for key experiments.

Unveiling New Degradation Pathways with Covalent Chemistry

Traditional PROTACs typically form a ternary complex with the target protein and an E3 ligase through reversible, non-covalent interactions. While highly effective, the majority of these PROTACs rely on a small subset of well-characterized E3 ligases, primarily Cereblon (CRBN) and Von Hippel-Lindau (VHL).

KB05-SLF represents a distinct strategy for E3 ligase engagement. It is an electrophilic PROTAC designed to covalently modify cysteine residues on E3 ligases. This approach allows for the "scouting" of novel E3 ligases that may not be amenable to recruitment by traditional non-covalent binders. KB05-SLF is part of a series of molecules, including KB02-SLF and KB03-SLF, which were developed to explore this covalent targeting strategy. These molecules consist of a ligand for the FK506 binding protein 12 (FKBP12), a widely used model protein, linked to a cysteine-reactive electrophilic "scout" fragment.

Performance Comparison: A Tale of Two Mechanisms

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation achieved (Dmax). While KB05-SLF itself was found to be ineffective at inducing the degradation of its target protein, FKBP12, its close analog, KB02-SLF, successfully demonstrated the potential of the covalent approach.

A seminal study by Zhang et al. (2019) revealed that KB02-SLF promotes the degradation of nuclear-localized FKBP12 by covalently engaging the E3 ligase DCAF16. In contrast, KB03-SLF and KB05-SLF did not induce degradation under the tested conditions. This highlights the specific nature of the covalent interaction required for productive ternary complex formation and subsequent degradation.

To provide a clear comparison, the following table summarizes the performance of these electrophilic PROTACs alongside representative data for traditional FKBP12-targeting PROTACs that recruit CRBN and VHL.

PROTACE3 Ligase RecruitedTarget ProteinDC50DmaxCell LineReference
KB02-SLF DCAF16 (covalent)Nuclear FKBP12~1-2 µM>80%HEK293T[1][2][3]
KB03-SLF N/A (ineffective)Nuclear FKBP12No degradation observedN/AHEK293T[1]
KB05-SLF N/A (ineffective)Nuclear FKBP12No degradation observedN/AHEK293T[1]
Representative CRBN-recruiting PROTAC CRBN (non-covalent)FKBP12Nanomolar range (e.g., <100 nM)>90%Various(Representative data)
Representative VHL-recruiting PROTAC VHL (non-covalent)FKBP12Nanomolar range (e.g., <100 nM)>90%Various(Representative data)

Note: The DC50 and Dmax values for CRBN and VHL-recruiting PROTACs are representative values from the literature for efficient degraders and can vary depending on the specific molecule and experimental conditions.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and a logical comparison of the different PROTAC approaches.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_covalent Covalent PROTAC (e.g., KB02-SLF) cluster_noncovalent Non-Covalent PROTAC KB02_SLF KB02-SLF DCAF16 DCAF16 (E3 Ligase) KB02_SLF->DCAF16 Covalent Binding FKBP12_covalent FKBP12 (Target Protein) KB02_SLF->FKBP12_covalent Non-covalent Binding Ternary_Complex_covalent Ternary Complex (Covalent) DCAF16->Ternary_Complex_covalent FKBP12_covalent->Ternary_Complex_covalent Ubiquitination_covalent Ubiquitination Ternary_Complex_covalent->Ubiquitination_covalent Proteasome_degradation_covalent Proteasomal Degradation Ubiquitination_covalent->Proteasome_degradation_covalent PROTAC PROTAC E3_Ligase E3 Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Non-covalent Binding Target_Protein Target Protein PROTAC->Target_Protein Non-covalent Binding Ternary_Complex_noncovalent Ternary Complex (Non-covalent) E3_Ligase->Ternary_Complex_noncovalent Target_Protein->Ternary_Complex_noncovalent Ubiquitination_noncovalent Ubiquitination Ternary_Complex_noncovalent->Ubiquitination_noncovalent Proteasome_degradation_noncovalent Proteasomal Degradation Ubiquitination_noncovalent->Proteasome_degradation_noncovalent

Caption: Signaling pathways for covalent and non-covalent PROTACs.

E3_Ligase_Profiling_Workflow Experimental Workflow for E3 Ligase Profiling start Start: Synthesize Electrophilic PROTAC (e.g., KB05-SLF) cell_treatment Treat cells with PROTAC start->cell_treatment western_blot Assess Target Degradation (Western Blot) cell_treatment->western_blot proteomics Identify Covalently Modified Proteins (Chemical Proteomics/ABPP) cell_treatment->proteomics western_blot->proteomics If degradation observed e3_ligase_id Identify Candidate E3 Ligase(s) proteomics->e3_ligase_id validation Validate E3 Ligase Involvement (e.g., Knockout/Knockdown) e3_ligase_id->validation end End: Novel E3 Ligase Identified validation->end

Caption: Workflow for identifying novel E3 ligases using covalent PROTACs.

PROTAC_Comparison Logical Comparison of PROTAC Approaches cluster_covalent_props Covalent Properties cluster_noncovalent_props Non-Covalent Properties PROTAC_Type PROTAC Type Covalent Covalent (e.g., KB05-SLF) PROTAC_Type->Covalent NonCovalent Non-Covalent PROTAC_Type->NonCovalent Covalent_Mechanism Mechanism: Irreversible covalent bond with E3 ligase Covalent->Covalent_Mechanism NonCovalent_Mechanism Mechanism: Reversible non-covalent interactions NonCovalent->NonCovalent_Mechanism Covalent_Advantage Advantage: E3 ligase discovery, potential for prolonged duration of action Covalent_Mechanism->Covalent_Advantage Covalent_Disadvantage Disadvantage: Potential for off-target reactivity, requires reactive cysteine on E3 Covalent_Mechanism->Covalent_Disadvantage NonCovalent_Advantage Advantage: Well-established, catalytic turnover, high potency for known E3s NonCovalent_Mechanism->NonCovalent_Advantage NonCovalent_Disadvantage Disadvantage: Limited to a few E3 ligases (CRBN, VHL, etc.) NonCovalent_Mechanism->NonCovalent_Disadvantage

Caption: Comparison of covalent and non-covalent PROTACs.

Experimental Protocols

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T cells stably expressing FLAG-tagged FKBP12).

  • PROTACs of interest (KB05-SLF, KB02-SLF, etc.) and vehicle control (DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-FLAG antibody).

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-vinculin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or vehicle control for the desired time period (e.g., 8 or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane and run the gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Chemical Proteomics for E3 Ligase Identification (Competitive Activity-Based Protein Profiling - ABPP)

This protocol outlines a general workflow to identify the E3 ligase that is covalently modified by an electrophilic PROTAC.

Materials:

  • Cells of interest (e.g., HEK293T).

  • Electrophilic PROTAC (e.g., KB02-SLF).

  • A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne).

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate).

  • Streptavidin beads.

  • Reagents for proteomics sample preparation (e.g., DTT, iodoacetamide, trypsin).

  • LC-MS/MS instrument and software for data analysis.

Procedure:

  • Competitive Labeling in Cells:

    • Treat cells with the electrophilic PROTAC (e.g., KB02-SLF) or vehicle control (DMSO) for a specific time.

    • Lyse the cells under denaturing conditions.

    • Treat the lysates with the cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines that were not modified by the PROTAC.

  • Click Chemistry and Enrichment:

    • Perform a click reaction to attach a biotin tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Proteomics Sample Preparation:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides for analysis.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in both the PROTAC-treated and vehicle-treated samples.

    • Proteins that show a significant decrease in labeling by the reporter probe in the presence of the electrophilic PROTAC are considered potential targets of the PROTAC. The E3 ligase responsible for the degradation will be among these identified proteins. Further validation through genetic methods like CRISPR-Cas9 knockout or siRNA knockdown is then required to confirm its role.

Conclusion

The development of electrophilic PROTACs like KB05-SLF and its active counterpart KB02-SLF has expanded the toolbox for targeted protein degradation and E3 ligase discovery. While traditional non-covalent PROTACs offer high potency for a limited set of E3 ligases, the covalent approach provides a powerful method for profiling and identifying novel E3 ligases, thereby broadening the scope of the "degradable" proteome. The choice between these strategies will depend on the specific research goal: leveraging well-established pathways for rapid degradation of a known target or exploring new biological space to uncover previously inaccessible therapeutic opportunities. This guide provides the foundational knowledge and experimental frameworks to empower researchers in making these critical decisions in the dynamic field of targeted protein degradation.

References

Validating KB-05 Protein Interactions: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comparative overview of orthogonal methods to validate interactions with the novel protein KB-05, complete with experimental data summaries and detailed protocols.

The initial discovery of a potential interaction between this compound and its binding partners, often identified through high-throughput screening methods, requires rigorous validation using independent techniques. Orthogonal methods, which rely on different physical principles, are essential to minimize false positives and provide a comprehensive understanding of the interaction's nature, affinity, and cellular context. This guide explores several widely-used orthogonal approaches for confirming the interaction between this compound and a hypothetical partner, Protein X.

Comparative Analysis of Orthogonal Methods for this compound Interaction Validation

The choice of validation method depends on the specific research question, such as whether to confirm a direct interaction, determine binding kinetics, or visualize the interaction within a cellular environment. The following table summarizes the quantitative data and key characteristics of several powerful orthogonal techniques.

MethodInteraction TypeQuantitative DataThroughputCellular ContextKey Advantages
Co-immunoprecipitation (Co-IP) Indirect (in vivo)Relative abundanceLow to MediumIn vivo / In situCaptures interactions in a native cellular environment.[1][2]
Yeast Two-Hybrid (Y2H) Direct (in vivo)Reporter gene expression (qualitative/semi-quantitative)HighIn vivo (Yeast)Suitable for large-scale screening of interacting partners.[3]
Surface Plasmon Resonance (SPR) Direct (in vitro)Binding affinity (KD), kinetics (ka, kd)Low to MediumIn vitroProvides real-time, label-free kinetic and affinity data.[4][5][6]
Biolayer Interferometry (BLI) Direct (in vitro)Binding affinity (KD), kinetics (ka, kd)HighIn vitroHigh-throughput, real-time analysis of binding kinetics.[7][8][9]
Affinity Purification-Mass Spectrometry (AP-MS) Indirect (in vivo)Protein abundance (spectral counts, intensity)HighIn vivoIdentifies components of protein complexes on a proteome-wide scale.[10][11]
Proximity Ligation Assay (PLA) In situQuantification of interaction events (fluorescent spots)MediumIn situVisualizes and quantifies protein interactions in their native cellular context.[12][13][14][15][16]
Far-Western Blotting Direct (in vitro)Signal intensity (qualitative/semi-quantitative)LowIn vitroDetects direct protein-protein interactions without the need for antibodies against the prey protein.[17][18][19][20]

Experimental Protocols for Key Validation Techniques

Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are protocols for three commonly employed orthogonal methods to confirm the interaction between this compound and Protein X.

Co-immunoprecipitation (Co-IP)

This technique is used to determine if this compound and Protein X interact within a cellular lysate.[1][2][21][22]

  • Cell Lysis:

    • Culture cells expressing both this compound and Protein X.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein integrity and interactions.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge or use a magnetic rack to collect the beads, and discard them. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add a primary antibody specific to this compound to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to this compound.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Collect the beads by centrifugation or with a magnetic rack.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for Protein X to detect its presence in the immunoprecipitated complex.

    • A band corresponding to the molecular weight of Protein X indicates an interaction with this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to quantify the kinetics and affinity of the direct interaction between purified this compound and Protein X.[4][5][6][23]

  • Immobilization of Ligand:

    • Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified this compound (the ligand) in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) over the activated surface to covalently immobilize it via amine coupling.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Binding Analysis of Analyte:

    • Prepare a series of dilutions of purified Protein X (the analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of Protein X over the sensor surface containing the immobilized this compound. A reference flow cell without immobilized this compound should be used to subtract non-specific binding.

    • Monitor the change in the refractive index in real-time as Protein X associates with and dissociates from this compound. This is recorded as a sensorgram.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value represents the binding affinity of the interaction.

Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method to detect direct binary protein interactions in a eukaryotic host.[3][24][25][26]

  • Plasmid Construction:

    • Clone the coding sequence of this compound into a "bait" vector, fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).

    • Clone the coding sequence of Protein X into a "prey" vector, fusing it to an activation domain (AD) of the same transcription factor (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with both the bait (DBD-KB-05) and prey (AD-Protein X) plasmids.

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.

  • Interaction Assay:

    • Plate the yeast colonies containing both plasmids on a more stringent selective medium that also lacks other nutrients (e.g., histidine and adenine) and may contain inhibitors of leaky reporter gene expression (e.g., 3-AT).

    • Growth on this highly selective medium indicates that the bait and prey proteins are interacting, which reconstitutes the transcription factor and activates the expression of the reporter genes (e.g., HIS3, ADE2).

  • Confirmation and Controls:

    • Perform a β-galactosidase assay as an additional reporter gene confirmation.

    • Include appropriate negative controls, such as co-transforming the bait with an empty prey vector and the prey with an empty bait vector, to ensure that neither protein alone can activate the reporter genes. A positive control with known interacting proteins should also be included.[26]

Visualizing Workflows and Pathways

Diagrams are invaluable for conceptualizing experimental designs and biological processes. The following diagrams, generated using the DOT language, illustrate a logical workflow for validating this compound protein interactions and a hypothetical signaling pathway involving this compound.

Orthogonal_Validation_Workflow cluster_discovery Initial Discovery cluster_invivo In Vivo / In Situ Validation cluster_invitro In Vitro / Biophysical Characterization Y2H Yeast Two-Hybrid Screen CoIP Co-immunoprecipitation (this compound & Protein X) Y2H->CoIP Confirms interaction in mammalian cells PLA Proximity Ligation Assay (this compound & Protein X) CoIP->PLA Visualizes interaction in situ SPR Surface Plasmon Resonance (Binding Kinetics) PLA->SPR Quantifies direct binding affinity BLI Biolayer Interferometry (Affinity Measurement) SPR->BLI High-throughput kinetic analysis

Caption: Workflow for the orthogonal validation of the this compound and Protein X interaction.

KB05_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KB05 This compound Receptor->KB05 Activation ProteinX Protein X KB05->ProteinX Interaction Confirmed KinaseA Kinase A ProteinX->KinaseA Phosphorylation TF Transcription Factor KinaseA->TF Activation Gene Target Gene Expression TF->Gene Transcription

Caption: Hypothetical signaling pathway involving the this compound and Protein X interaction.

By employing a combination of these orthogonal methods, researchers can confidently validate the interaction between this compound and its binding partners, paving the way for a deeper understanding of its biological function and its potential as a drug target.

References

A Researcher's Guide to Comparing Cysteine Reactivity of Acrylamide-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the field of targeted covalent inhibitors (TCIs), understanding the reactivity of an electrophilic warhead with its target cysteine residues is paramount for developing potent and selective therapeutics. While specific quantitative data for a compound designated "KB-05" is not extensively available in public literature, it has been described as a highly reactive scout fragment featuring an acrylamide warhead. This guide provides a comprehensive framework for the comparative analysis of a representative acrylamide-based inhibitor, herein referred to as this compound, with different cysteine residues. Such analysis is critical for predicting on-target efficacy and potential off-target effects, which are key considerations in drug development.[1][2][3]

The selectivity of a covalent inhibitor does not solely depend on the intrinsic reactivity of its warhead, but is significantly influenced by the non-covalent binding interactions between the inhibitor scaffold and the target protein.[2] These initial binding events position the electrophilic warhead to react with a nearby cysteine. The subsequent covalent bond formation is then governed by the specific characteristics of that cysteine residue.

Factors Influencing Differential Cysteine Reactivity

The reactivity of an acrylamide warhead with a specific cysteine residue is not uniform across the proteome. Several key factors related to the cysteine's local environment dictate the rate and likelihood of covalent bond formation.[4][5]

  • Intrinsic Nucleophilicity (pKa): The primary determinant of a cysteine's reactivity is the pKa of its thiol group. The deprotonated thiolate form is the active nucleophile that attacks the electrophilic warhead.[5] A lower pKa means a higher population of the more reactive thiolate at physiological pH, leading to a faster reaction rate. The protein environment, including nearby basic or acidic residues, can significantly modulate a cysteine's pKa.[5][6]

  • Solvent Accessibility and Steric Hindrance: For a reaction to occur, the inhibitor must be able to physically access the cysteine residue. Cysteines buried within the protein structure or shielded by bulky neighboring residues will exhibit lower reactivity, regardless of their intrinsic nucleophilicity. The geometry of the binding pocket and the angle of attack also play a crucial role in facilitating the covalent reaction.[2][7]

  • Local Protein Environment: The microenvironment surrounding the cysteine can greatly influence reactivity. Electrostatic interactions, such as the presence of nearby positive charges, can stabilize the negatively charged thiolate, enhancing its reactivity.[4] Conversely, negative charges can create repulsion and reduce stability.[4] The formation of productive complexes through hydrophobic or electrostatic interactions between the inhibitor and the protein can also confer exceptional reactivity.[5]

Comparative Data on Cysteine Reactivity Factors

The following table summarizes the key factors influencing the reactivity of a hypothetical acrylamide-based inhibitor like this compound with different cysteine residues.

Target ProteinCysteine ResiduepKa of ThiolSolvent AccessibilityLocal Environment CharacteristicsExpected Reactivity with this compound
Kinase ACys-100Low (~6.5)HighPocket with basic residues (e.g., Lys, Arg) nearby, stabilizing thiolate.High
Phosphatase BCys-250 (Catalytic)Very Low (~5.5)Partially OccludedHighly favorable electrostatic environment for nucleophilicity.Moderate to High (Depends on scaffold binding)
Structural Protein CCys-50Normal (~8.5)BuriedNon-polar, hydrophobic pocket.Very Low
Kinase ACys-300Normal (~8.5)HighExposed on a flexible loop with no stabilizing interactions.Low to Moderate
Non-target Protein DCys-75Low (~7.0)HighAccessible surface residue.High (Potential Off-Target)

Experimental Protocols for Assessing Cysteine Reactivity

A definitive comparative analysis requires robust experimental data. Chemoproteomic strategies, particularly activity-based protein profiling (ABPP), are powerful tools for globally mapping the reactivity and selectivity of covalent inhibitors in native biological systems.[1][8][9]

Protocol: Proteome-Wide Cysteine Reactivity Profiling via isoTOP-ABPP

This protocol allows for the quantitative comparison of the reactivity of thousands of cysteines in response to treatment with a covalent inhibitor like this compound.

  • Cell Culture and Lysis:

    • Culture human cells (e.g., HEK293T, Ramos) to ~80% confluency.

    • Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., Triton X-100-based lysis buffer) to prepare the proteome.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Inhibitor Treatment:

    • Divide the cell lysate into multiple aliquots.

    • Treat the aliquots with varying concentrations of the covalent inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1 hour) at room temperature to allow for covalent modification of target cysteines.

  • Cysteine Labeling with Iodoacetamide Probe:

    • To the treated lysates, add a cysteine-reactive probe, such as an alkyne-functionalized iodoacetamide (IA-alkyne). This probe labels the remaining, un-liganded reactive cysteines.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry and Enrichment:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag (e.g., Biotin-azide) to the alkyne-modified cysteines.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • On-Bead Digestion and Isobaric Tagging:

    • Wash the beads extensively to remove non-biotinylated proteins.

    • Resuspend the beads in a digestion buffer and reduce/alkylate the proteins (e.g., with DTT and iodoacetamide).

    • Digest the proteins into peptides using an enzyme like trypsin.

    • Label the resulting peptides from each experimental condition (different inhibitor concentrations) with distinct tandem mass tags (TMT) or other isobaric labels.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples.

    • Analyze the complex peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will fragment the peptides, allowing for both identification of the cysteine-containing peptide and quantification of the reporter ions from the isobaric tags.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the relative abundance of each cysteine-containing peptide across the different treatment conditions.

    • A decrease in the signal for a specific cysteine peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor has reacted with that cysteine, preventing its labeling by the IA-alkyne probe.

    • The dose-dependent decrease in signal can be used to determine the potency (e.g., IC50) of the inhibitor for each specific cysteine across the proteome.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating the complex relationships in covalent inhibitor analysis.

G cluster_reaction Michael Addition Mechanism inhibitor This compound (Acrylamide Warhead) complex Reversible Binding Complex inhibitor->complex Non-covalent binding cysteine Protein Cysteine-SH (Nucleophile) thiolate Cysteine-S⁻ (Thiolate) cysteine->thiolate Deprotonation (pKa dependent) cysteine->complex adduct Covalent Adduct (Irreversible) complex->adduct Nucleophilic Attack

Caption: Covalent modification of a cysteine by an acrylamide warhead.

G cluster_workflow Proteome-Wide Reactivity Profiling Workflow proteome Cell Lysate (Proteome) treatment Treat with this compound (Dose-Response) proteome->treatment probe Label Free Cysteines (IA-Alkyne Probe) treatment->probe click Click Chemistry (Biotin Tagging) probe->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify & Quantify Cysteine Reactivity lcms->analysis

Caption: Experimental workflow for isoTOP-ABPP analysis.

References

Cross-Validation of KB-05 Results with Independent Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of primary screening results obtained with KB-05, an electrophilic fragment molecule utilized in chemical proteomics for the discovery of ligandable cysteines on proteins. The objective is to ensure the reliability and reproducibility of initial findings through orthogonal, independent assays before committing to more extensive drug development efforts.

Primary Screening with this compound: An Overview

This compound is employed in chemoproteomic screens to identify proteins that are covalently modified by the fragment on cysteine residues. This interaction can modulate the protein's function, stability, or interactions with other cellular components. A typical primary screen with this compound might yield a list of "hits" – proteins that show significant engagement with the molecule. For the purpose of this guide, we will consider a hypothetical primary screening result where this compound was found to interact with and decrease the cellular levels of Mediator subunit 23 (MED23) and Bobby sox homolog (BBX).

Table 1: Hypothetical Primary Screening Results for this compound
Target ProteinInteraction SiteObserved EffectMethod
MED23Cysteine residueDecreased protein levelQuantitative Chemical Proteomics
BBXCysteine residueDecreased protein levelQuantitative Chemical Proteomics

Independent Assays for Cross-Validation

The following independent assays are crucial for validating the hypothetical primary screening results of this compound. These assays are designed to confirm the protein-fragment interaction and the observed cellular effects through different technical principles.

Confirmation of Target Engagement

It is essential to confirm that this compound directly binds to the identified target proteins.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding affinity and kinetics between this compound and purified MED23 or BBX protein. A concentration-dependent binding response would confirm a direct interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction between this compound and the target protein.

Validation of Cellular Effects

The observed decrease in MED23 and BBX protein levels needs to be confirmed using established molecular biology techniques.

  • HeLa cells treated with varying concentrations of this compound would be lysed, and the protein levels of MED23 and BBX would be assessed by Western blotting using specific antibodies. A dose-dependent decrease in the protein bands would validate the primary screening result.

  • To determine if the decrease in protein levels is due to transcriptional repression, qRT-PCR can be performed on RNA extracted from this compound-treated cells. If mRNA levels of MED23 and BBX remain unchanged, it suggests that the effect of this compound is post-transcriptional, likely through promoting protein degradation.

Table 2: Comparison of Validation Assays
AssayPrincipleInformation ProvidedAdvantage
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon bindingBinding affinity (

Benchmarking E3 Ligase Ligand Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides a comprehensive comparison of the electrophilic PROTAC KB05-SLF, a tool for E3 ligase discovery, against established E3 ligase ligands used in conventional PROTAC development. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows to aid researchers, scientists, and drug development professionals in navigating the expanding landscape of targeted protein degradation.

Introduction to PROTACs and E3 Ligase Ligands

PROTACs are heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules are composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex, consisting of the POI, the PROTAC, and an E3 ligase, triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[3] While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4][5] The most prominent among these are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][4]

KB05-SLF: A Tool for E3 Ligase Discovery

KB05-SLF is a bifunctional tool compound designed not for targeted degradation via a known E3 ligase, but for the discovery of novel ligandable E3 ligases.[6] It comprises a synthetic ligand for FKBP12 (SLF) and an electrophilic "scout" fragment.[6] This scout fragment is designed to covalently bind to cysteine residues on proteins.[6] The underlying principle is that if the scout fragment attaches to an E3 ligase, the resulting PROTAC will induce the degradation of FKBP12.[6] By monitoring FKBP12 levels and employing proteomic approaches, researchers can identify the E3 ligase that the scout fragment has recruited.[6][7] This innovative approach aims to expand the repertoire of E3 ligases available for the development of targeted protein degraders.[6]

Performance Comparison: KB05-SLF Approach vs. Known E3 Ligase Ligands

A direct quantitative performance comparison between KB05-SLF and known E3 ligase ligands is not applicable, as their functions are fundamentally different. KB05-SLF is a discovery tool, while ligands for E3 ligases like CRBN and VHL are components of targeted degradation agents. The following tables summarize the performance of PROTACs utilizing well-established E3 ligase ligands to provide a benchmark for successful protein degradation.

E3 LigaseLigand ClassRepresentative LigandTarget ProteinDC50DmaxCell LineReference
CRBN Thalidomide AnalogsPomalidomideBRD4~1 nM>90%HEK293[1][8]
CRBN Thalidomide AnalogsLenalidomideBTK<10 nM>80%MOLM-14[4][8]
VHL HIF-1α MimeticsVH032BRD4~5 nM>95%HeLa[8][9]
VHL HIF-1α MimeticsVHL-1STAT3~100 nM~70%Various[4]
IAP Bestatin AnalogsBestatinXIAP~500 nM~60%MDA-MB-231[4][8]
MDM2 Nutlin AnalogsNutlin-3aBRD4~250 nM~50%RS4;11[4][8]

Table 1: Performance of PROTACs Utilizing Known E3 Ligase Ligands. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. These values are highly dependent on the specific PROTAC, target protein, and cell line used.

Experimental Protocols

Western Blot for Protein Degradation

This is the most common method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[8]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control.

  • Incubate with the appropriate secondary antibodies.

  • Detect the signal and quantify the band intensities.

  • Normalize the target protein signal to the loading control to determine the extent of degradation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Materials:

  • Purified E3 ligase

  • E3 ligase ligand

  • ITC instrument and appropriate buffer

Procedure:

  • Prepare a solution of the purified E3 ligase in a suitable buffer.

  • Prepare a solution of the E3 ligase ligand in the same buffer.

  • Fill the sample cell of the ITC instrument with the E3 ligase solution and the injection syringe with the ligand solution.

  • Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

  • Analyze the resulting data to determine the binding affinity (Kd).

Chemoproteomics for Target Identification of Electrophilic Fragments

This protocol is relevant for identifying the protein targets of the scout fragment in molecules like KB05-SLF.

Materials:

  • Cells or cell lysate

  • Electrophilic PROTAC (e.g., KB05-SLF)

  • Affinity-tagged probe for the electrophilic fragment (e.g., a biotinylated version)

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Treat cells or lysate with the affinity-tagged electrophilic probe.

  • Lyse the cells (if treated whole).

  • Capture the proteins that have been covalently modified by the probe using streptavidin beads.

  • Elute the captured proteins.

  • Identify the eluted proteins using mass spectrometry.

Visualizing Pathways and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

KB05_SLF_Workflow Start Start: Hypothesis New E3 Ligase Discovery Treat_Cells Treat Cells with KB05-SLF Start->Treat_Cells Observe_Degradation Observe FKBP12 Degradation (e.g., via Western Blot) Treat_Cells->Observe_Degradation No_Degradation No FKBP12 Degradation Observe_Degradation->No_Degradation No/Insignificant Degradation Chemoproteomics Chemoproteomics with Affinity-Tagged Scout Fragment Observe_Degradation->Chemoproteomics Degradation Observed Identify_Targets Identify Covalently Bound Proteins (Mass Spectrometry) Chemoproteomics->Identify_Targets Validate_E3 Validate Candidate E3 Ligase Identify_Targets->Validate_E3 End End: Novel E3 Ligase Identified Validate_E3->End Standard_PROTAC_Evaluation Design PROTAC Design (POI Ligand + Linker + E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binding Assays (e.g., ITC, SPR) - POI Binding - E3 Ligase Binding Synthesis->Binding_Assay Cell_Treatment Cellular Treatment (Dose-Response & Time-Course) Binding_Assay->Cell_Treatment Degradation_Analysis Degradation Analysis (Western Blot, MS) - DC50, Dmax Cell_Treatment->Degradation_Analysis Off_Target_Analysis Off-Target & Selectivity (Proteomics) Degradation_Analysis->Off_Target_Analysis

References

Validating the Functional Consequences of AXS-05 (KB-05) Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional consequences of AXS-05 (dextromethorphan-bupropion), an oral N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist, in the treatment of Major Depressive Disorder (MDD).[1][2] The data presented is based on pivotal clinical trials and preclinical experimental protocols to offer a comprehensive understanding of its mechanism of action and performance relative to alternatives. AXS-05 is a combination of dextromethorphan and bupropion.[3] Dextromethorphan is an NMDA receptor antagonist and a sigma-1 receptor agonist, while bupropion is a norepinephrine-dopamine reuptake inhibitor and a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] This inhibition of CYP2D6 by bupropion increases the bioavailability of dextromethorphan.[4]

Comparative Efficacy in Major Depressive Disorder

Clinical trial data demonstrates the efficacy of AXS-05 in reducing depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).

Table 1: AXS-05 vs. Placebo in MDD (GEMINI Trial) [2]

OutcomeAXS-05 (n=163)Placebo (n=164)p-value
Mean MADRS Score at Baseline 33.633.2NS
Mean Change in MADRS at Week 6 -16.6-11.90.002
Remission Rate at Week 6 (MADRS ≤10) 39.5%17.3%<0.001
Response Rate at Week 6 (≥50% MADRS reduction) 54.0%34.0%<0.001

Table 2: AXS-05 vs. Bupropion in MDD (ASCEND Trial) [1]

OutcomeAXS-05 (n=43)Bupropion (n=37)p-value
Mean Change in MADRS (Weeks 1-6) -13.7-8.8<0.001
Mean Change in MADRS at Week 6 -17.3-12.10.013
Remission Rate at Week 6 (MADRS ≤10) 46.5%16.2%0.004

Experimental Protocols for Validating Functional Consequences

The following are detailed methodologies for key experiments to assess the functional consequences of the components of AXS-05 binding to their respective targets.

Dextromethorphan: NMDA Receptor Antagonist Activity

Objective: To determine the in vivo functional antagonist activity of dextromethorphan at the NMDA receptor.

Methodology: NMDA-Induced Seizure Model in Rats [6]

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used.

  • Surgical Preparation: Intracerebroventricular (i.c.v.) cannulae are surgically implanted to allow for direct administration of compounds into the brain, minimizing metabolic confounds.[6]

  • Drug Administration:

    • A range of doses of dextromethorphan (or a vehicle control) is administered via the i.c.v. cannula.

    • After a predetermined pretreatment time (e.g., 15-30 minutes), a convulsant dose of NMDA (e.g., 100 nmol) is administered through the same route.[6]

  • Observation: Immediately following NMDA injection, animals are observed for 30 minutes for the onset and severity of convulsive behaviors (e.g., wild running, clonic-tonic seizures).

  • Data Analysis: Seizure activity is scored using a standardized rating scale. The dose of dextromethorphan that produces a significant reduction in seizure severity or an increase in seizure latency is determined. The ED₅₀ (the dose that protects 50% of the animals from seizures) can be calculated.[6]

Dextromethorphan: Sigma-1 Receptor Agonist Activity

Objective: To characterize the binding of dextromethorphan to the sigma-1 receptor.

Methodology: Saturation Binding Assay [7]

  • Tissue Preparation: P2 rat brain homogenates are prepared as the source of sigma-1 receptors.

  • Assay Conditions:

    • Saturation binding assays are performed using multiple concentrations of a radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine (0.1–100 nM), to label the receptors.[7]

    • To determine the effect of dextromethorphan, the assay is conducted in the presence of a fixed concentration of dextromethorphan (e.g., 400 nM).[7]

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma-1 ligand like haloperidol (10 µM).[7]

  • Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Data Analysis: The radioactivity on the filters is measured using liquid scintillation counting. The data are analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) in the absence and presence of dextromethorphan. A change in these parameters indicates an interaction of dextromethorphan with the sigma-1 receptor.[7]

Bupropion: Norepinephrine and Dopamine Reuptake Inhibition

Objective: To measure the inhibitory effect of bupropion on norepinephrine (NE) and dopamine (DA) reuptake.

Methodology: In Vitro Reuptake Assay using Human Transporter-Expressing Cells [8]

  • Cell Culture: Cells stably expressing the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT) are cultured.

  • Assay Procedure:

    • Cells are incubated with varying concentrations of bupropion.

    • A radiolabeled substrate for the respective transporter (e.g., [³H]-norepinephrine for hNET or [³H]-dopamine for hDAT) is added to the cells.

    • The uptake of the radiolabeled substrate by the cells is allowed to proceed for a set period.

  • Measurement: The reaction is stopped, and the cells are washed to remove any free radiolabeled substrate. The amount of radioactivity taken up by the cells is measured.

  • Data Analysis: The concentration of bupropion that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is calculated. This provides a measure of the potency of bupropion as a reuptake inhibitor for NE and DA.[8]

Bupropion: CYP2D6 Inhibition

Objective: To assess the in vivo inhibitory effect of bupropion on the activity of the CYP2D6 enzyme.

Methodology: Clinical Study with Dextromethorphan as a Probe [9][10]

  • Study Design: A repeated-measures study in human subjects is conducted.

  • Baseline Measurement: The baseline CYP2D6 activity of each subject is determined by administering a single oral dose of dextromethorphan (e.g., 30 mg) and collecting urine for 8 hours. The ratio of dextromethorphan to its CYP2D6-mediated metabolite, dextrorphan, in the urine is measured.[9][10]

  • Treatment Phase: Subjects are treated with bupropion (e.g., 150 mg twice daily) for a specified period (e.g., 17 days).[9][10]

  • Post-Treatment Measurement: After the treatment period, the dextromethorphan challenge is repeated, and the urinary dextromethorphan/dextrorphan ratio is measured again.

  • Data Analysis: A significant increase in the dextromethorphan/dextrorphan ratio after bupropion treatment indicates inhibition of CYP2D6 activity.[9][10]

Visualizations of Mechanisms and Workflows

Signaling Pathways of AXS-05

AXS05_Mechanism cluster_AXS05 AXS-05 cluster_Targets Molecular Targets cluster_Effects Functional Consequences Dextromethorphan Dextromethorphan NMDA Receptor NMDA Receptor Dextromethorphan->NMDA Receptor Antagonism Sigma-1 Receptor Sigma-1 Receptor Dextromethorphan->Sigma-1 Receptor Agonism Bupropion Bupropion NET Norepinephrine Transporter (NET) Bupropion->NET Inhibition DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibition CYP2D6 CYP2D6 Enzyme Bupropion->CYP2D6 Inhibition Glutamate Modulation Glutamate Modulation NMDA Receptor->Glutamate Modulation Sigma-1 Receptor->Glutamate Modulation Neurotransmission\nEnhancement Neurotransmission Enhancement NET->Neurotransmission\nEnhancement DAT->Neurotransmission\nEnhancement Increased Dextromethorphan\nBioavailability Increased Dextromethorphan Bioavailability CYP2D6->Increased Dextromethorphan\nBioavailability Reuptake_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Measurement Measurement & Analysis Culture Cells Culture cells expressing human NET or DAT Incubate with Bupropion Incubate cells with varying concentrations of bupropion Culture Cells->Incubate with Bupropion Prepare Reagents Prepare bupropion solutions and radiolabeled substrate Add Substrate Add radiolabeled NE or DA Prepare Reagents->Add Substrate Incubate with Bupropion->Add Substrate Incubate for Uptake Allow substrate uptake at 37°C Add Substrate->Incubate for Uptake Stop Reaction Stop uptake and wash cells Incubate for Uptake->Stop Reaction Measure Radioactivity Measure intracellular radioactivity Stop Reaction->Measure Radioactivity Calculate IC50 Calculate IC50 value Measure Radioactivity->Calculate IC50

References

Comparative Proteomics of KB-05 Treated Versus Control Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proteomic changes induced by the novel MEK inhibitor, KB-05, in a human colorectal cancer cell line. The data presented herein is based on a hypothetical study designed to elucidate the molecular mechanisms of this compound and identify potential biomarkers of response.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in genes like KRAS or BRAF, is a common driver of tumorigenesis in colorectal cancer (CRC).[5][6][7][8] this compound is a potent and selective, hypothetical inhibitor of MEK1 and MEK2, key kinases within the MAPK cascade.[9] This study aims to characterize the global proteomic alterations in a KRAS-mutant CRC cell line following treatment with this compound to understand its mechanism of action and potential resistance pathways.

Experimental Protocols

A standardized bottom-up proteomics workflow was employed for this analysis.[10][11]

2.1 Cell Culture and Treatment

  • Cell Line: Human colorectal cancer cell line, HCT116 (KRAS G13D mutant).

  • Culture Conditions: Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded and allowed to adhere for 24 hours. Subsequently, they were treated with either 1 µM this compound or a vehicle control (0.1% DMSO) for 48 hours.

2.2 Protein Extraction, Digestion, and TMT Labeling

  • Lysis: Cells were washed with ice-cold PBS and lysed in urea buffer (8 M urea, 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA assay.

  • Digestion: 100 µg of protein from each sample was reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and digested overnight with trypsin.

  • TMT Labeling: The resulting peptides were labeled with Tandem Mass Tag (TMT) 10-plex reagents according to the manufacturer's protocol to allow for relative quantification.

2.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: Labeled peptides were analyzed on an Orbitrap mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Separation: Peptides were separated on a reverse-phase column using a gradient of acetonitrile.

  • Data Acquisition: The mass spectrometer was operated in a data-dependent acquisition mode, acquiring MS1 spectra in the Orbitrap and fragmenting the top 20 most intense precursor ions for MS2 analysis.

2.4 Data Analysis

  • Database Search: Raw data files were processed using a standard proteomics software suite (e.g., MaxQuant). MS/MS spectra were searched against the human UniProt database.

  • Quantification and Statistical Analysis: TMT reporter ion intensities were used for relative quantification. Proteins with a fold change of >1.5 or <0.67 and a p-value <0.05 were considered significantly differentially expressed.

Quantitative Proteomic Data

The following table summarizes the key differentially expressed proteins in this compound treated cells compared to the vehicle control. The selection highlights proteins central to the MAPK pathway and related processes.

ProteinGeneFunctionFold Change (this compound vs. Control)p-value
Downregulated Proteins
Dual specificity phosphatase 6DUSP6Negative feedback regulator of ERK signaling-3.2<0.01
Cyclin D1CCND1Cell cycle progression (G1/S transition)-2.6<0.01
Ets variant 4ETV4Transcription factor downstream of ERK-2.9<0.01
Mitogen-activated protein kinase 1MAPK1Key downstream effector in MAPK pathway-1.8<0.05
Upregulated Proteins
Ephrin type-A receptor 2EPHA2Receptor tyrosine kinase, implicated in resistance2.2<0.05
Mcl-1MCL1Anti-apoptotic protein1.9<0.05
p27CDKN1BCell cycle inhibitor2.5<0.01

Note: This data is hypothetical and for illustrative purposes.

Visualization of Pathways and Workflows

4.1 MAPK Signaling Pathway Inhibition by this compound

The diagram below illustrates the canonical MAPK/ERK signaling pathway. This compound acts by inhibiting MEK, thereby preventing the phosphorylation and activation of ERK.[1][3][5] This leads to the downstream downregulation of proteins involved in cell proliferation, such as Cyclin D1.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., ETV4) ERK->TF Proliferation Cell Proliferation (e.g., Cyclin D1) TF->Proliferation KB05 This compound KB05->MEK

Figure 1: Inhibition of the MAPK/ERK signaling pathway by this compound.

4.2 Experimental Workflow for Comparative Proteomics

The following diagram outlines the major steps in the proteomics workflow used to compare this compound treated and control cells.[10][11][12]

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Culture Cell Culture (Control vs. This compound) Lysis Cell Lysis & Protein Extraction Culture->Lysis Digestion Trypsin Digestion Lysis->Digestion Labeling TMT Labeling Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataProc Database Search & Quantification LCMS->DataProc Bioinfo Bioinformatics & Pathway Analysis DataProc->Bioinfo

Figure 2: Overview of the quantitative proteomics experimental workflow.

Discussion and Conclusion

The proteomic profile of this compound-treated colorectal cancer cells confirms its mechanism of action as a potent MEK inhibitor. The significant downregulation of key MAPK pathway components and cell cycle regulators like DUSP6, ETV4, and Cyclin D1 provides strong evidence of on-target activity.

Interestingly, the upregulation of proteins such as the receptor tyrosine kinase EPHA2 and the anti-apoptotic protein Mcl-1 may indicate potential mechanisms of adaptive resistance.[13][14] These compensatory responses are crucial areas for further investigation, as they could inform the development of effective combination therapies.[6][8] For instance, co-targeting these upregulated proteins might enhance the efficacy of this compound and overcome potential resistance.

This proteomic dataset serves as a valuable resource for understanding the cellular response to MEK inhibition and provides a foundation for future studies aimed at optimizing the therapeutic use of this compound in colorectal cancer.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of KB-05

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of KB-05, an electrophilic fragment molecule identified as N-(4-Bromophenyl)-N-phenylacrylamide (CAS No. 1956368-15-2). Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

This compound is a solid, brominated organic compound. While it is classified as non-hazardous for air and ground transportation, it must be disposed of in a manner consistent with federal, state, and local regulations.[1] The following procedures outline the necessary steps for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted within a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • This compound waste should be classified as non-hazardous solid chemical waste.

    • It is crucial to not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and sealable waste container made of a material compatible with brominated organic compounds, such as high-density polyethylene (HDPE).

    • The container must be clearly labeled with the words "Hazardous Waste" (or as required by local regulations), the full chemical name "N-(4-Bromophenyl)-N-phenylacrylamide," the CAS number "1956368-15-2," and the accumulation start date.

  • Waste Accumulation:

    • Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into the designated labeled container.

    • Keep the waste container securely sealed when not in use to prevent the release of any chemical dust or vapors.

    • Store the container in a designated, well-ventilated, and secure waste accumulation area away from general laboratory traffic.

  • Arranging for Professional Disposal:

    • The disposal of this compound must be handled by a licensed professional waste disposal service.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the chemical waste. Provide them with all the information from the waste container label.

Quantitative Data for Waste Characterization

ParameterTypical Consideration for Disposal Facility
Physical State Solid (powder)
Chemical Composition N-(4-Bromophenyl)-N-phenylacrylamide (C15H12BrNO)
CAS Number 1956368-15-2
Halogen Content Contains Bromine
Toxicity Characteristic To be determined by the disposal facility through TCLP (Toxicity Characteristic Leaching Procedure) if required.
Flash Point Not available; expected to be high for a solid.
pH Not applicable (solid)

Experimental Protocols

This document provides operational and disposal plans and does not cite specific experimental protocols that would necessitate a detailed methodology section. The disposal procedure itself is the protocol.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

KB05_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Have this compound Waste wear_ppe Wear Appropriate PPE start->wear_ppe work_in_hood Work in Chemical Fume Hood wear_ppe->work_in_hood identify_waste Identify as Solid Brominated Organic Waste work_in_hood->identify_waste select_container Select & Label Compatible Waste Container identify_waste->select_container accumulate_waste Place Waste in Container select_container->accumulate_waste seal_container Seal Container When Not in Use accumulate_waste->seal_container store_container Store in Designated Area seal_container->store_container contact_ehs Contact EHS for Pickup store_container->contact_ehs end_disposal Professional Disposal contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

Logical_Relationship_Disposal KB05 This compound Waste SolidWaste Solid Chemical Waste KB05->SolidWaste Segregation Segregate from Incompatible Materials SolidWaste->Segregation Container Labeled, Sealed, Compatible Container Segregation->Container Storage Designated Secure Storage Area Container->Storage EHS Institutional EHS Storage->EHS DisposalFacility Licensed Disposal Facility EHS->DisposalFacility

Caption: Logical relationships in the this compound disposal process.

References

Personal protective equipment for handling KB-05

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling KB-05

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, an electrophilic fragment molecule. The following procedures are designed to ensure the safe handling, storage, and disposal of this reactive compound. Adherence to these guidelines is essential for minimizing risks and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for various operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Storage & Inventory Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing & Solution Prep Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Chemical-resistant laboratory coatRecommended if not in a fume hood
Conducting Reactions Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant laboratory coatWork in a certified chemical fume hood
Handling Reaction Waste Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges

Experimental Protocols

1. Receiving and Unpacking this compound

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear safety glasses and nitrile gloves during unpacking.

  • Verify that the container is properly labeled and sealed.

  • Log the compound into your chemical inventory system.

2. Storage of this compound

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent exposure to moisture and air.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.

  • Follow the specific storage temperature recommendations provided by the manufacturer.

3. Preparation of this compound Solutions

  • All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood.

  • Wear chemical splash goggles, a laboratory coat, and nitrile gloves.

  • Use a dedicated set of spatulas and weighing paper.

  • Carefully weigh the required amount of this compound and transfer it to a suitable flask.

  • Add the solvent slowly and stir to dissolve. Avoid heating unless the protocol specifies it, as this can increase reactivity.

4. Performing Reactions with this compound

  • Conduct all reactions in a certified chemical fume hood.

  • Wear chemical splash goggles, a face shield, a laboratory coat, and nitrile gloves.

  • Set up the reaction apparatus securely.

  • Add reagents in the order specified by the protocol.

  • Monitor the reaction for any signs of an uncontrolled exothermic event.

  • Have appropriate quenching materials readily available.

Disposal Plan

1. Quenching of Reaction Mixtures Containing this compound

  • Before disposal, any unreacted this compound in a reaction mixture must be quenched.[1]

  • A common method for quenching electrophiles is the slow addition of a nucleophilic scavenger, such as a solution of sodium thiosulfate or a primary amine (e.g., benzylamine) in an appropriate solvent.

  • The quenching procedure should be performed in an ice bath to control any exothermic reaction.

  • Stir the mixture for a sufficient time to ensure complete neutralization of the reactive electrophile.

2. Disposal of Quenched Waste

  • Once the reaction mixture is fully quenched, it should be collected in a designated hazardous waste container.[1]

  • The waste container must be properly labeled with the contents.

  • Follow your institution's guidelines for the disposal of chemical waste.

3. Disposal of Contaminated Materials

  • All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a sealed bag and disposed of as hazardous waste.

  • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, followed by the quenching solution, and then washed according to standard laboratory procedures.

Workflow Diagram

KB05_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect this compound Store Store in Designated Area Receive->Store Prep Prepare Solution in Fume Hood Store->Prep React Perform Reaction in Fume Hood Prep->React Quench Quench Reaction Mixture React->Quench Collect_Waste Collect in Hazardous Waste Quench->Collect_Waste Dispose_Materials Dispose Contaminated Materials Collect_Waste->Dispose_Materials

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.